molecular formula C17H14N6O5 B1584295 PIGMENT ORANGE 62 CAS No. 52846-56-7

PIGMENT ORANGE 62

Cat. No.: B1584295
CAS No.: 52846-56-7
M. Wt: 382.3 g/mol
InChI Key: HXXOOSWHCMYQQV-UHFFFAOYSA-N
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Description

PIGMENT ORANGE 62 is a useful research compound. Its molecular formula is C17H14N6O5 and its molecular weight is 382.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H14N6O5/c1-9(24)15(22-21-10-2-5-12(6-3-10)23(27)28)16(25)18-11-4-7-13-14(8-11)20-17(26)19-13/h2-8,15H,1H3,(H,18,25)(H2,19,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXOOSWHCMYQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866286
Record name Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-
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Molecular Weight

382.3 g/mol
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Physical Description

Dry Powder
Record name Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-
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CAS No.

52846-56-7
Record name Pigment Orange 62
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Record name Pigment Orange 62
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Record name Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-
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Record name Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-
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Record name N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-nitrophenyl)azo]-3-oxobutyramide
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Record name PIGMENT ORANGE 62
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Foundational & Exploratory

An In-depth Technical Guide to Pigment Orange 62: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Pigment Orange 62 (C.I. 11775), a significant member of the benzimidazolone class of organic pigments.

Chemical Structure and Identification

This compound is chemically defined as 2-[(4-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide.[1] Its structure features a monoazo group linking a nitrophenyl moiety to a β-ketoamide group, which in turn is attached to a benzimidazolone ring system.

The key identification parameters for this compound are summarized in the table below.

IdentifierValue
CI Name This compound
CI Number 11775
CAS Number 52846-56-7[2]
Molecular Formula C₁₇H₁₄N₆O₅[2]
Molecular Weight 382.33 g/mol [2]
IUPAC Name 2-[(4-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide[1]

Physicochemical and Performance Data

This compound is recognized for its brilliant orange shade and excellent fastness properties, making it suitable for a range of demanding applications.[2] The following tables summarize key quantitative data.

Physical and Chemical Properties:

PropertyValue
Density 1.52 - 1.58 g/cm³
Oil Absorption 70-72 ml/100g
Specific Surface Area 12 m²/g
pH Value 6.5 - 8.0
Moisture Content ≤0.5%
Water Soluble Matter ≤1.5%
Electric Conductivity ≤500 µS/cm

Fastness and Resistance Properties (Scale: 1=Poor, 5=Excellent; Lightfastness: 1=Poor, 8=Excellent):

PropertyRating
Light Fastness 8
Heat Resistance 180 °C
Acid Resistance 5
Alkali Resistance 5
Soap Resistance 5
Bleeding Resistance 5
Migration Resistance 5
Alcohol Resistance 5
Ester Resistance 4-5
Benzene Resistance 4

Synthesis of this compound

The synthesis of this compound is a two-stage process involving diazotization followed by an azo coupling reaction.[2]

Synthesis Pathway

The overall synthetic route is depicted below:

Synthesis_Pathway cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling 4-Nitrobenzenamine 4-Nitrobenzenamine Diazonium_Salt Diazonium_Salt 4-Nitrobenzenamine->Diazonium_Salt NaNO2, HCl 0-5 °C Pigment_Orange_62 Pigment_Orange_62 Diazonium_Salt->Pigment_Orange_62 Coupling Coupling_Component 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide Coupling_Component->Pigment_Orange_62

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following are representative experimental protocols for the key synthesis steps.

3.2.1. Diazotization of 4-Nitrobenzenamine

Objective: To prepare the diazonium salt of 4-nitrobenzenamine.

Materials:

  • 4-Nitrobenzenamine

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Distilled Water

  • Ice

Procedure:

  • A suspension of 4-nitrobenzenamine in water and concentrated hydrochloric acid is prepared in a reaction vessel.

  • The mixture is cooled to 0-5 °C using an ice bath with constant stirring.

  • A solution of sodium nitrite in water is then added dropwise to the cooled suspension, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30-60 minutes after the addition is complete to ensure full diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine and the presence of excess nitrous acid using starch-iodide paper.

3.2.2. Azo Coupling Reaction

Objective: To couple the diazonium salt with the coupling component to form this compound.

Materials:

  • Diazonium salt solution from the previous step

  • 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide

  • Sodium Hydroxide or other suitable base

  • Distilled Water

Procedure:

  • The coupling component, 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide, is dissolved or suspended in an aqueous alkaline solution.

  • The solution is cooled to 0-10 °C.

  • The previously prepared cold diazonium salt solution is added slowly to the solution of the coupling component with vigorous stirring.

  • The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 4-7) by the addition of a base as needed to facilitate the coupling reaction.

  • After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the coupling.

  • The resulting orange precipitate is then isolated by filtration, washed thoroughly with water to remove any soluble impurities, and dried to yield this compound.

Spectroscopic Characterization

While detailed spectra are proprietary to spectral databases, the following information is available:

  • FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, including N-H stretching of the benzimidazolone and amide groups, C=O stretching of the amide and keto groups, N=N stretching of the azo group, and C-NO₂ stretching of the nitro group.

  • UV-Vis Spectroscopy: In a suitable solvent, the UV-Vis spectrum of this compound will exhibit strong absorption in the visible region, which is responsible for its orange color. The exact λmax will depend on the solvent used.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information, confirming the connectivity of the aromatic and aliphatic protons and carbons in the molecule.

Applications

Due to its excellent fastness properties, this compound is widely used in high-performance applications such as:

  • Automotive coatings

  • Industrial paints

  • Plastics

  • Printing inks

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized pigment.

Workflow Start Start Precursors 4-Nitrobenzenamine & 3-Oxo-N-(2-oxo-2,3-dihydro-1H- benzo[d]imidazol-5-yl)butanamide Start->Precursors Diazotization Diazotization Precursors->Diazotization Coupling Azo Coupling Diazotization->Coupling Isolation Filtration, Washing, Drying Coupling->Isolation Pigment This compound Isolation->Pigment Characterization Spectroscopic & Physicochemical Analysis Pigment->Characterization FinalProduct Final Product Characterization->FinalProduct

Caption: General workflow for this compound synthesis and analysis.

References

In-Depth Technical Guide to the Physicochemical Properties of C.I. Pigment Yellow 65 (C.I. 11740)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of C.I. Pigment Yellow 65, also identified by the Colour Index Number 11740. This document details the fundamental characteristics of this organic pigment, outlines standardized experimental protocols for their determination, and presents quantitative data in a clear, comparative format.

Core Physicochemical Properties

C.I. Pigment Yellow 65 is a monoazo pigment known for its bright, reddish-yellow shade and good hiding power.[1][2] It sees application in various industries, including road marking paints, industrial paints, and water-based decorative paints.[1][2] Understanding its physicochemical properties is crucial for formulation development, quality control, and predicting its performance and stability in different applications.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of C.I. Pigment Yellow 65, compiled from various technical sources.

PropertyValueUnitsNotes and References
Identifier Information
Colour Index NamePigment Yellow 65-[1][3][4][5]
Colour Index Number11740-[1][3][4][5]
CAS Number6528-34-3-[1][3][4][5]
Chemical FormulaC₁₈H₁₈N₄O₆-[5]
Molecular Weight386.36 g/mol [5]
Physical Properties
Density1.35 - 1.6g/cm³[1][2][3][4]
Oil Absorption30 - 50 g/100g [1][2][3][4]
Heat Stability150°C[1][3]
pH Value5.5 - 7.5-[3][4]
Fastness Properties (Scale 1-5 or 1-8)
Light Fastness6-7(Scale 1-8)[1][3]
Water Resistance5(Scale 1-5)[2]
Acid Resistance5(Scale 1-5)[2]
Alkali Resistance5(Scale 1-5)[2]
Oil Resistance4(Scale 1-5)[2]
Alcohol Resistance4(Scale 1-5)[2]
Benzene Resistance4(Scale 1-5)[3]
Ketone Resistance4(Scale 1-5)[3]
Ester Resistance4(Scale 1-5)[3]
Soap Resistance5(Scale 1-5)[3]
Bleeding Resistance4(Scale 1-5)[3]
Solubility
WaterInsoluble-
Organic SolventsGenerally good resistance, slightly soluble in some.-[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of pigments like C.I. Pigment Yellow 65 are outlined in standardized tests. Below are summaries of the essential experimental protocols.

Determination of Specific Gravity (ASTM D153)

This test method covers procedures for determining the specific gravity of pigments.[6][7][8][9][10][11] Test Method A, a common routine procedure, is described below.

Apparatus:

  • Pycnometer (50 mL capacity)

  • Water bath

  • Vacuum pump

  • Desiccator

  • Analytical balance

Procedure:

  • Clean, dry, and weigh the pycnometer.

  • Add a known weight of the dry pigment to the pycnometer.

  • Fill the pycnometer partially with a suitable immersion liquid (e.g., distilled water with a wetting agent, or kerosene).

  • Apply a vacuum to remove entrapped air.

  • Fill the pycnometer to the calibration mark with the immersion liquid.

  • Bring the pycnometer to a constant temperature in the water bath.

  • Weigh the filled pycnometer.

  • Calculate the specific gravity based on the weights of the pigment, the pycnometer, and the displaced immersion liquid.

Determination of Oil Absorption (ASTM D281)

This test method determines the quantity of oil required to wet a standard amount of pigment to form a stiff, putty-like paste.[12][13][14]

Apparatus:

  • Glass slab or plate

  • Spatula with a stiff blade

  • Burette for dispensing oil (e.g., linseed oil)

  • Analytical balance

Procedure:

  • Weigh a specific amount of the pigment and place it on the glass slab.

  • Add refined linseed oil drop by drop from the burette onto the pigment.

  • Thoroughly incorporate the oil into the pigment with the spatula using a rubbing and smearing action.

  • Continue adding oil until a stiff, putty-like paste is formed that does not break or separate.

  • The endpoint is reached when the paste can be collected in a single ball on the spatula.

  • The volume of oil used is recorded, and the oil absorption is calculated as grams of oil per 100 grams of pigment.

Assessment of Resistance to Chemical Agents (ISO 2836)

This standard specifies methods for assessing the resistance of prints (and by extension, the pigments they contain) to various liquid and solid agents.[15][16][17][18][19]

Apparatus:

  • Filter paper

  • Glass plates

  • Weight (1 kg)

  • The specific chemical agent to be tested (e.g., water, acid, alkali, solvents)

Procedure:

  • A sample of the pigment applied to a substrate (a "print") is prepared.

  • The print is brought into contact with the test agent. For liquid agents, this is typically done by sandwiching the print between filter papers saturated with the agent, which is then placed between two glass plates with a weight on top.

  • The assembly is left for a specified period.

  • After the exposure time, the print is removed, rinsed (if necessary), and dried.

  • The change in color of the print and any staining of the filter paper are assessed visually and can be rated on a standardized grey scale.

Determination of Lightfastness (ASTM D4303)

These test methods are used to determine the resistance of colorants to change upon exposure to light.[9][20][21][22][23] Test Method C, using a xenon-arc apparatus, is a common accelerated method.

Apparatus:

  • Xenon-arc weathering apparatus equipped with appropriate light filters to simulate daylight through window glass.

  • Specimen holders.

  • Blue Wool standards for reference.

Procedure:

  • Prepare specimens of the pigment in a suitable binder and apply them to a substrate. A portion of each specimen is shielded from the light to serve as an unexposed control.

  • Place the specimens in the xenon-arc apparatus.

  • Expose the specimens to a controlled cycle of light and humidity for a specified duration or until a certain radiant exposure is reached.

  • The Blue Wool standards are exposed alongside the test specimens.

  • The lightfastness is rated by comparing the color change of the test specimen to that of the Blue Wool standards. The rating is given on a scale of 1 to 8, with 8 being the most lightfast.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a pigment such as C.I. Pigment Yellow 65.

G cluster_0 Initial Characterization cluster_1 Physical Property Determination cluster_2 Performance & Stability Testing cluster_3 Spectroscopic Analysis cluster_4 Final Data Compilation A Pigment Identification (C.I. Name, C.I. Number, CAS) B Chemical Structure & Formula A->B C Specific Gravity (ASTM D153) B->C D Oil Absorption (ASTM D281) B->D E Heat Stability B->E F Lightfastness (ASTM D4303) B->F G Chemical Resistance (ISO 2836) B->G H Solubility Profile B->H I UV-Vis Spectroscopy (λmax Determination) B->I J Technical Data Sheet & Report C->J D->J E->J F->J G->J H->J I->J

Caption: Workflow for Pigment Physicochemical Characterization.

Experimental Workflow for Determining Oil Absorption (ASTM D281)

This diagram outlines the step-by-step process for determining the oil absorption of a pigment according to the ASTM D281 standard.

G A Weigh Pigment B Place on Glass Slab A->B C Add Oil Dropwise B->C D Incorporate with Spatula C->D E Check for Paste Consistency D->E F Stiff, Putty-like Paste? E->F Evaluate F->C No G Record Oil Volume F->G Yes H Calculate Oil Absorption G->H

Caption: ASTM D281 Oil Absorption Test Workflow.

References

An In-depth Technical Guide to Benzimidazolone Orange H5G (Pigment Orange 36 & 62)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Benzimidazolone Orange H5G" is commonly associated with two distinct high-performance organic pigments: C.I. Pigment Orange 36 (PO36) and C.I. Pigment Orange 62 (PO62). Both belong to the benzimidazolone class of pigments, renowned for their excellent stability, lightfastness, and vibrant colors.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of both PO36 and PO62. Additionally, it explores the potential relevance of the benzimidazolone scaffold in the context of drug discovery, drawing on the known biological activities of this chemical class.

Chemical and Physical Properties

Pigment Orange 36 and this compound share a common benzimidazolone moiety but differ in the substitution on the phenylazo group. This structural difference results in distinct molecular formulas and subtle variations in their physical and chemical properties.

Table 1: Physicochemical Properties of Pigment Orange 36 (PO36)
PropertyValueReferences
C.I. Name Pigment Orange 36[3][4]
C.I. Number 11780[3][5]
CAS Number 12236-62-3[5]
Molecular Formula C17H13ClN6O5[5]
Molecular Weight 416.78 g/mol [5]
Appearance Orange powder[3]
Density 1.6 - 1.66 g/cm³[4][6]
Heat Resistance Up to 250 °C[4]
Lightfastness (1-8 scale) 8[4]
Oil Absorption 45 g/100g [4]
Table 2: Physicochemical Properties of this compound (PO62)
PropertyValueReferences
C.I. Name This compound[7]
C.I. Number 11775[7]
CAS Number 52846-56-7[7]
Molecular Formula C17H14N6O5[7]
Molecular Weight 382.33 g/mol [7]
Appearance Brilliant orange powder[7]
Density ~1.5 g/cm³[8]
Heat Resistance >300 °C[8]
Lightfastness (1-8 scale) 7-8[8]
Oil Absorption 60-80 g/100g [8]

Synthesis and Experimental Protocols

The synthesis of both PO36 and PO62 follows a classical azo coupling reaction pathway. This involves the diazotization of an aromatic amine, which is then reacted with a coupling agent, in this case, a benzimidazolone derivative.

Synthesis of Pigment Orange 36

The synthesis of Pigment Orange 36 involves the diazotization of 4-chloro-2-nitrobenzenamine, followed by its coupling with 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide.[3][5]

Experimental Protocol:

  • Diazotization: 4-chloro-2-nitrobenzenamine is dissolved in an acidic medium (e.g., hydrochloric acid and water). The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: In a separate vessel, 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide is dissolved in an alkaline solution. The previously prepared diazonium salt solution is then slowly added to this solution under controlled pH and temperature to initiate the coupling reaction.

  • Precipitation and Filtration: The resulting orange pigment precipitates out of the solution. The solid is then collected by filtration.

  • Washing and Drying: The pigment is washed thoroughly with water to remove any unreacted starting materials and by-products. The final product is then dried to obtain the Pigment Orange 36 powder.

G cluster_diazotization Diazotization cluster_coupling Coupling 4-Chloro-2-nitrobenzenamine 4-Chloro-2-nitrobenzenamine Diazonium Salt Diazonium Salt 4-Chloro-2-nitrobenzenamine->Diazonium Salt + HCl, H2O, NaNO2 HCl, H2O HCl, H2O NaNO2, 0-5°C NaNO2, 0-5°C PO36 Pigment Orange 36 Diazonium Salt->PO36 Coupling Reaction Coupling Component 3-Oxo-N-(2-oxo-2,3-dihydro-1H- benzo[d]imidazol-5-yl)butanamide Coupling Component->PO36 + Alkaline Solution Alkaline Solution Alkaline Solution

Caption: Synthesis workflow for Pigment Orange 36.

Synthesis of this compound

The synthesis of this compound is similar, involving the diazotization of 4-nitrobenzenamine and its subsequent coupling with 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide.[7]

Experimental Protocol:

  • Diazotization: 4-nitrobenzenamine is diazotized using a similar procedure as for PO36, by dissolving it in an acidic solution, cooling to 0-5 °C, and adding a sodium nitrite solution.[9][10]

  • Coupling: The resulting diazonium salt is then coupled with 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide in an alkaline medium.[7]

  • Work-up: The precipitated this compound is isolated by filtration, washed with water, and dried.

G cluster_diazotization Diazotization cluster_coupling Coupling 4-Nitrobenzenamine 4-Nitrobenzenamine Diazonium Salt Diazonium Salt 4-Nitrobenzenamine->Diazonium Salt + HCl, H2O, NaNO2 HCl, H2O HCl, H2O NaNO2, 0-5°C NaNO2, 0-5°C PO62 This compound Diazonium Salt->PO62 Coupling Reaction Coupling Component 3-Oxo-N-(2-oxo-2,3-dihydro-1H- benzo[d]imidazol-5-yl)butanamide Coupling Component->PO62 + Alkaline Solution Alkaline Solution Alkaline Solution

Caption: Synthesis workflow for this compound.

Analytical Characterization

A variety of analytical techniques are employed to characterize the structure and properties of these pigments.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are used to identify the functional groups present in the molecules. For both PO36 and PO62, characteristic peaks for N-H, C=O (amide and ketone), C=C (aromatic), and N=N (azo) stretching vibrations are expected.[11]

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of these pigments in solution or as a dispersion show broad absorption bands in the visible region, which are responsible for their orange color. The λmax for orange pigments typically falls in the range of 450-490 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the detailed molecular structure. Due to their low solubility, solid-state NMR may be required for complete characterization.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the pigments, confirming their elemental composition.

  • X-ray Diffraction (XRD): XRD analysis provides information on the crystalline structure of the pigment particles.[11]

Relevance to Drug Development

While Pigment Orange 36 and this compound are primarily used as industrial colorants, the benzimidazolone scaffold is a privileged structure in medicinal chemistry and is found in a wide range of biologically active compounds.[12][13]

The Benzimidazole Pharmacophore

Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many benzimidazole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[12][14] This includes the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[15]

  • Enzyme Inhibition: The benzimidazole nucleus can interact with the active sites of various enzymes. For example, some benzimidazole derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin production.[16]

  • Antimicrobial and Antiviral Activity: The benzimidazole scaffold is a core component of several antimicrobial and antiviral drugs.

Potential for Repurposing and Derivative Synthesis

Given the established biological activities of the benzimidazolone core, PO36 and PO62 could serve as starting points for the design and synthesis of novel therapeutic agents. Their relatively straightforward synthesis allows for the facile generation of analog libraries for structure-activity relationship (SAR) studies. Potential research directions could include investigating their ability to inhibit cancer cell growth, modulate inflammatory pathways, or act as enzyme inhibitors.

G Benzimidazolone Core Benzimidazolone Core PO36 / PO62 PO36 / PO62 Benzimidazolone Core->PO36 / PO62 Biological Screening Biological Screening PO36 / PO62->Biological Screening Anticancer Activity Anticancer Activity Biological Screening->Anticancer Activity Enzyme Inhibition Enzyme Inhibition Biological Screening->Enzyme Inhibition Antimicrobial Activity Antimicrobial Activity Biological Screening->Antimicrobial Activity SAR Studies SAR Studies Biological Screening->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization New Drug Candidates New Drug Candidates Lead Optimization->New Drug Candidates

Caption: Conceptual workflow for exploring the drug development potential of benzimidazolone pigments.

Conclusion

Pigment Orange 36 and this compound, both known as Benzimidazolone Orange H5G, are well-characterized organic pigments with robust chemical and physical properties. While their primary application is in the coloration of materials, the presence of the biologically significant benzimidazolone scaffold suggests that these compounds and their derivatives may hold untapped potential in the field of drug discovery. This guide provides a foundational understanding of these molecules, intended to support further research into their synthesis, characterization, and potential therapeutic applications.

References

An In-depth Technical Guide to the Spectroscopic Profile of CAS 52846-56-7 (Pigment Orange 62)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity and expected spectroscopic characteristics of the compound registered under CAS number 52846-56-7, known commercially as Pigment Orange 62. Due to the nature of this compound as a commercial pigment, publicly accessible, detailed experimental spectroscopic data is limited. This document, therefore, focuses on its verified identity, synthesis, and a predictive analysis of its spectroscopic features based on its molecular structure, supplemented with generalized experimental protocols for its characterization.

Chemical Identification

The compound with CAS number 52846-56-7 is an organic pigment belonging to the benzimidazolone azo class.[1] Its primary identification details are summarized below.

ParameterValue
CAS Registry Number 52846-56-7[2]
Common Name This compound (PO62)[1]
Chemical Class Benzimidazolone / Single Azo Pigment[1]
Colour Index No. 11775[1]
IUPAC Name 2-[(4-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide[2]
Molecular Formula C₁₇H₁₄N₆O₅[1][2]
Molecular Weight 382.33 g/mol [1][2]
Physical Description Brilliant orange, dry powder[1][2]
Primary Applications Paints, printing inks, and coloring of plastics such as PVC and PE[1][3]

Synthesis Pathway

The manufacturing process for this compound involves a classic azo coupling reaction. The synthesis begins with the diazotization of 4-nitrobenzenamine (p-nitroaniline), which is then coupled with 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide (a benzimidazolone coupling component).[1]

G Synthesis Pathway of this compound cluster_0 Diazotization cluster_1 Coupling Component cluster_2 Azo Coupling 4-Nitrobenzenamine 4-Nitrobenzenamine Diazonium Salt Diazonium Salt 4-Nitrobenzenamine->Diazonium Salt  0-5 °C This compound This compound Diazonium Salt->this compound NaNO2 + HCl NaNO2 + HCl Coupler 3-Oxo-N-(2-oxo-2,3-dihydro-1H- benzo[d]imidazol-5-yl)butanamide Coupler->this compound

Synthesis of this compound.

Spectroscopic Data and Analysis

While specific experimental spectra for this compound are not widely published in scientific literature, its spectroscopic characteristics can be predicted based on its functional groups. A general workflow for its characterization is also presented.

G General Workflow for Pigment Characterization Pigment_Sample This compound Sample FTIR FT-IR Spectroscopy (Functional Groups) Pigment_Sample->FTIR UV_Vis UV-Vis Spectroscopy (Color & Chromophores) Pigment_Sample->UV_Vis MS Mass Spectrometry (Molecular Weight) Pigment_Sample->MS NMR NMR Spectroscopy (Structural Elucidation) Pigment_Sample->NMR Data_Analysis Data Integration & Structural Confirmation FTIR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis NMR->Data_Analysis

Spectroscopic characterization workflow.

An FT-IR spectrum of this compound is indexed in the Infrared and Raman Users Group (IRUG) spectral database, confirming that data has been acquired by researchers, though it is not publicly displayed.[4] Based on its structure, the following table summarizes the expected characteristic absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibration Type
3450 - 3200N-H (Amide & Benzimidazolone)Stretching
3100 - 3000Aromatic C-HStretching
1710 - 1680C=O (Benzimidazolone Urea)Stretching
1680 - 1650C=O (Amide I)Stretching
1650 - 1630C=O (Butanone Ketone)Stretching
1600 - 1585N-H (Amide II)Bending
~1590, ~1480Aromatic C=CStretching
1550 - 1500N=O (Nitro group)Asymmetric Stretching
1450 - 1400N=N (Azo group)Stretching
1370 - 1330N=O (Nitro group)Symmetric Stretching
1300 - 1200C-NStretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

  • Sample Preparation: A small amount of the dry this compound powder is placed directly onto the ATR crystal (typically diamond).[5]

  • Data Acquisition: Pressure is applied to ensure firm contact between the sample and the crystal. The spectrum is collected over a range of 4000-400 cm⁻¹.[5] A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed to identify absorption peaks corresponding to the functional groups present in the molecule.

Obtaining high-resolution ¹H and ¹³C NMR spectra for organic pigments can be challenging due to their typically low solubility in common deuterated solvents.

Experimental Protocol: NMR for Poorly Soluble Compounds

  • Solvent Selection: A strong deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or N,N-dimethylformamide-d₇ (DMF-d₇) should be tested for its ability to dissolve the pigment.

  • Sample Preparation: For ¹H NMR, 5-20 mg of the pigment is dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent.[6][7] For ¹³C NMR, a higher, near-saturated concentration is often required due to the lower natural abundance and sensitivity of the ¹³C isotope.[6][7] The solution should be sonicated or gently heated if necessary to aid dissolution.

  • Data Acquisition: The sample is transferred to a 5 mm NMR tube. The spectrometer is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

Mass spectrometry is used to confirm the molecular weight of the compound.

ParameterValue
Calculated Molecular Weight 382.33 g/mol
Expected Molecular Ion Peak (M+H)⁺ m/z 383.11
Expected Molecular Ion Peak (M+Na)⁺ m/z 405.09

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: A dilute solution of the pigment is prepared in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture containing a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion: The solution is infused into the ESI source at a low flow rate.

  • Data Acquisition: The mass spectrometer is set to scan in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts. A high-resolution instrument (e.g., TOF or Orbitrap) can provide an accurate mass measurement to confirm the elemental composition.

As a colored pigment, its properties are defined by its absorption in the visible range. Being orange, this compound is expected to absorb strongly in the blue-green region of the electromagnetic spectrum (approximately 450-520 nm).

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A very dilute, non-scattering suspension of the pigment is prepared in a suitable solvent (e.g., ethanol or DMF) in a quartz cuvette. Alternatively, for solid-state analysis, the pigment can be dispersed in a solid matrix like KBr or analyzed as a thin film.

  • Data Acquisition: The absorbance spectrum is recorded over the UV-Visible range (typically 200-800 nm). A baseline is first recorded using a cuvette containing only the solvent.

  • Analysis: The wavelength of maximum absorbance (λmax) is determined, which corresponds to the electronic transitions of the chromophoric system (the conjugated azo-benzimidazolone structure).

Conclusion

References

A Comprehensive Technical Guide to the Thermal Stability of Pigment Orange 62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of Pigment Orange 62 (C.I. 11775), a benzimidazolone monoazo pigment. Understanding the thermal characteristics of this pigment is crucial for its application in various high-temperature processes, including plastics, coatings, and printing inks. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the analytical workflow for thermal stability assessment.

Quantitative Thermal Stability Data

The thermal stability of this compound is influenced by the specific application, including the polymer matrix, processing time, and the presence of other additives. The following table summarizes the reported heat resistance values for this compound. It is important to note that these values are often determined by observing color changes after exposure to a specific temperature for a set duration, rather than by instrumental thermal analysis methods like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

ParameterValue (°C)Test Method/ConditionsSource(s)
Heat Resistance180In PVC-P, 30 minutes exposure. Assessed using ISO 105-A03 grayscale for staining.[1]
Heat Resistance300General value, specific test conditions not detailed.[2]
Heat Stability (10 min)180Specific application not detailed.[3]
Overspray Fastness Limit>150In stoving systems, especially with aggressive solvents.[4]

Note: The variability in reported heat resistance highlights the importance of testing this compound under conditions that closely mimic its intended application. The 300°C value likely represents the upper limit in a non-demanding, short-duration scenario, while the 180°C value is a more conservative figure derived from a standardized test in a plasticized PVC medium. For applications requiring prolonged heat exposure or involving aggressive chemical environments, the thermal stability may be closer to the 150°C limit.

Experimental Protocols for Thermal Stability Assessment

A thorough evaluation of a pigment's thermal stability involves several standardized methods. These protocols provide a framework for consistent and comparable results.

Heat Resistance in a Stoving Medium (Based on ISO 787-21)

This method compares the heat stability of a test pigment to a standard sample within a stoving (curing) medium.

Objective: To assess color change after baking at elevated temperatures.

Methodology:

  • Dispersion Preparation: Prepare separate dispersions of the this compound test sample and an agreed-upon standard sample in a suitable stoving medium (e.g., an alkyd-melamine resin system). The pigment concentration and dispersion method should be consistent for both samples.

  • Film Application: Apply the pigment dispersions to separate, identical test panels (e.g., steel) to achieve a uniform wet film thickness.

  • Curing:

    • Cure one strip of each panel at the minimum temperature required for full curing of the film. These serve as the reference panels.

    • Cure the remaining strips at progressively higher temperatures for a specified duration.

  • Analysis: After allowing the panels to cool, visually compare the color of the panels baked at higher temperatures against the reference panels under standardized lighting conditions (diffuse daylight or artificial daylight). The color difference is assessed to determine the heat stability.

Thermogravimetric Analysis (TGA)

TGA is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5]

Objective: To determine the decomposition temperature and mass loss profile of this compound.

General Protocol:

  • Sample Preparation: A small, precisely weighed sample of dry this compound powder (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed in the TGA furnace. The analysis atmosphere is set (e.g., nitrogen for inert conditions or air for oxidative conditions) with a constant flow rate.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a defined temperature range (e.g., from ambient to 600°C or higher).[6]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • Onset of Decomposition: The temperature at which significant mass loss begins.

    • Temperature of Maximum Decomposition Rate: Identified from the peak of the derivative of the TGA curve (DTG curve).

    • Percentage Mass Loss: The total mass lost at different temperature intervals.

    • Residual Mass: The percentage of mass remaining at the end of the analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Objective: To identify phase transitions and potential exothermic or endothermic decomposition events in this compound.

General Protocol:

  • Sample Preparation: A small, weighed amount of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Heating Program: The cell is heated at a controlled, linear rate (e.g., 10°C/min) through the temperature range of interest.

  • Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for peaks indicating thermal events:

    • Endothermic Peaks: May indicate melting or other phase changes. For this compound, a melting point is not typically observed up to its decomposition temperature.[7]

    • Exothermic Peaks: Can indicate crystallization, curing, or decomposition.

Visualizing the Thermal Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of an organic pigment like this compound.

Thermal_Stability_Workflow A This compound Sample B Application-Based Testing (e.g., ISO 787-21) A->B C Instrumental Thermal Analysis A->C D Prepare dispersion in stoving medium B->D G Thermogravimetric Analysis (TGA) C->G H Differential Scanning Calorimetry (DSC) C->H E Apply film and cure at various temperatures D->E F Visual Color Comparison (ΔE) E->F K Comprehensive Thermal Stability Profile F->K I Determine Decomposition Temperature & Mass Loss G->I J Identify Phase Transitions & Decomposition Events H->J I->K J->K

Workflow for Thermal Stability Analysis of this compound.

Signaling Pathways and Degradation Mechanisms

While specific high-temperature degradation pathways for this compound are not extensively detailed in publicly available literature, the thermal decomposition of organic pigments generally proceeds through the cleavage of the weakest chemical bonds in the molecule. For benzimidazolone azo pigments, this could involve the scission of the azo linkage (-N=N-) or fragmentation of the butanamide or benzimidazolone moieties. The presence of a nitro group on one of the aromatic rings may also influence the decomposition pathway.

Further research utilizing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be necessary to elucidate the precise thermal degradation products and establish a detailed decomposition mechanism.

The following diagram illustrates a generalized logical relationship for assessing potential pigment degradation.

Pigment_Degradation_Assessment cluster_stressors Thermal Stressors cluster_analysis Degradation Analysis cluster_effects Observable Effects A High Temperature C Chemical Bond Cleavage (e.g., Azo, Amide) A->C B Processing Time B->C D Formation of Degradation Products C->D E Color Change / Fading D->E F Loss of Mechanical Properties in Polymer Matrix D->F

Logical relationship of thermal stress to pigment degradation.

References

A Technical Deep Dive into the Photophysical Properties of Monoazo Orange Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of monoazo orange pigments, a class of synthetic organic colorants widely utilized across various industries, including in applications relevant to drug development and biological research. This document provides a comprehensive overview of their interaction with light, detailing the theoretical underpinnings and the experimental methodologies used for their characterization.

Introduction to Monoazo Orange Pigments

Monoazo pigments are characterized by the presence of a single azo group (-N=N-) linking two aromatic moieties. Their vibrant orange hue arises from a strong absorption of light in the blue-green region of the visible spectrum, a consequence of the extended π-electron system across the molecule. The specific shade, intensity, and photostability of these pigments are dictated by the chemical nature of the aromatic rings and the substituents they bear. Understanding their photophysical properties is paramount for applications where color stability, fluorescence, or photosensitivity are critical parameters.

Core Photophysical Properties

The interaction of monoazo orange pigments with light is governed by a series of photophysical processes, including absorption, fluorescence, and non-radiative decay. A foundational concept for visualizing these electronic and photophysical pathways is the Jablonski diagram.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a molecule.

Quantitative Photophysical Data

The photophysical characteristics of monoazo orange pigments can be quantified through several key parameters. However, comprehensive and standardized datasets for a wide range of these pigments are not always readily available in the literature. The following table provides an illustrative summary of typical photophysical data for a generic monoazo orange pigment. It is important to note that these values can vary significantly depending on the specific chemical structure, solvent, and temperature.

Photophysical ParameterSymbolTypical Value RangeSignificance
Absorption Maximumλmax450 - 500 nmWavelength of maximum light absorption, determines the color.
Molar Extinction Coefficientε10,000 - 40,000 M-1cm-1A measure of how strongly the pigment absorbs light at λmax.
Emission Maximumλem500 - 600 nmWavelength of maximum fluorescence emission.
Fluorescence Quantum YieldΦF< 0.1The efficiency of the fluorescence process (ratio of photons emitted to photons absorbed). Many azo dyes are weakly fluorescent.
Fluorescence LifetimeτF1 - 10 nsThe average time the molecule spends in the excited state before returning to the ground state via fluorescence.

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of monoazo orange pigments requires precise experimental methodologies. The following sections outline the standard protocols for key measurements.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Absorption Spectroscopy cluster_fluorescence Fluorescence Spectroscopy cluster_qy Quantum Yield Determination prep Dissolve pigment in a suitable solvent (e.g., DMSO, Ethanol) dilute Prepare a series of dilutions prep->dilute uvvis_setup Calibrate spectrophotometer dilute->uvvis_setup fluor_setup Configure spectrofluorometer (excitation/emission wavelengths, slit widths) dilute->fluor_setup uvvis_measure Measure absorbance spectrum (200-800 nm) uvvis_setup->uvvis_measure uvvis_analysis Determine λmax and calculate ε uvvis_measure->uvvis_analysis fluor_measure Record emission and excitation spectra fluor_setup->fluor_measure fluor_analysis Determine λem fluor_measure->fluor_analysis qy_relative Relative Method: Compare with a standard of known ΦF fluor_measure->qy_relative qy_absolute Absolute Method: Use an integrating sphere fluor_measure->qy_absolute

Caption: A generalized workflow for the photophysical characterization of monoazo orange pigments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maximum (λmax) and the molar extinction coefficient (ε).

Methodology:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the monoazo orange pigment in a suitable solvent (e.g., spectroscopic grade ethanol, DMSO). The solvent should not absorb in the region of interest.

    • Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the λmax.

  • Measurement:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Measure the absorbance spectra of the diluted pigment solutions over a wavelength range of approximately 300-700 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λmax versus concentration (c).

    • The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot (slope = εl, where l is the path length of the cuvette, typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem).

Methodology:

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for wavelength selection, and a sensitive detector.

  • Sample Preparation: Use a dilute solution of the pigment with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measurement:

    • Emission Spectrum: Excite the sample at its absorption maximum (λmax) and scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the emission maximum (λem).

    • Excitation Spectrum: Set the emission monochromator to the emission maximum (λem) and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species responsible for the emission. The peak of this spectrum is the excitation maximum (λex).

Fluorescence Quantum Yield (ΦF) Determination

Objective: To quantify the efficiency of the fluorescence process.

Relative Method (Comparative Method):

  • Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

  • Standard Selection: Choose a fluorescent standard that absorbs and emits in a similar spectral region to the monoazo orange pigment (e.g., Rhodamine 6G in ethanol).

  • Methodology:

    • Prepare solutions of the sample and the standard with identical absorbance at the same excitation wavelength (typically < 0.1).

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where:

      • ΦF,std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Fluorescence Lifetime (τF) Measurement

Objective: To determine the average time a molecule remains in the excited state before emitting a photon.

Time-Correlated Single Photon Counting (TCSPC):

  • Principle: TCSPC is a highly sensitive technique that measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

  • Methodology:

    • Instrumentation: A TCSPC system consisting of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode), a sensitive and fast detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

    • Measurement: The sample is excited with the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulses.

    • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τF).

Conclusion

The Solubility of Pigment Orange 62 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Orange 62, identified by the Colour Index Number C.I. 11775 and CAS number 52846-56-7, is a benzimidazolone-based organic pigment. It is valued for its bright, opaque orange hue and exhibits excellent lightfastness and weather resistance, making it a common choice in high-performance paints, inks, and plastics.[1][2] For many advanced applications, particularly in research and development, understanding the solubility of this pigment in various organic solvents is of paramount importance. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a standardized experimental protocol for determining solubility, and presents a visual workflow of the methodology.

It is critical to distinguish this compound (C.I. 11775) from Solvent Orange 62 (C.I. 12714). These are distinct chemical compounds with different properties, and solubility data for one cannot be substituted for the other. This guide focuses exclusively on this compound.

Quantitative Solubility Data

A thorough review of publicly available scientific literature and technical data sheets reveals a notable lack of specific quantitative data (e.g., expressed in g/100 mL) for the solubility of this compound in common organic solvents. The available information is primarily qualitative, focusing on the pigment's resistance to various solvents, which is an indicator of its low solubility.

The following table summarizes the available qualitative and semi-quantitative data on the resistance of this compound to a selection of organic solvents. The resistance is typically rated on a scale from 1 to 5, where 5 indicates excellent resistance (very low solubility) and 1 indicates poor resistance (higher solubility).

Organic SolventResistance Rating (1-5 Scale)
Ethyl Acetate4-5
Ethanol4-5
DOP (Dioctyl Phthalate)4-5

Note: A rating of 4-5 suggests that this compound is largely insoluble in these solvents under standard conditions.

Experimental Protocol for Determining Solubility in Organic Solvents

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound sample

  • Selected organic solvent(s) of analytical grade

  • Analytical balance (accurate to ±0.0001 g)

  • Volumetric flasks (e.g., 100 mL)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (solvent-compatible, appropriate pore size)

  • Glass vials and pipettes

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh a surplus amount of this compound (e.g., 1.0 g) and transfer it to a volumetric flask (e.g., 100 mL).

    • Add the selected organic solvent to the flask, leaving some headspace.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Pigment:

    • After the agitation period, allow the suspension to settle.

    • To separate the undissolved pigment, centrifuge a portion of the mixture at a high speed.

    • Carefully draw off the supernatant using a pipette, ensuring no solid particles are transferred. For higher purity, the supernatant can be passed through a syringe filter.

  • Quantification of Dissolved Pigment:

    • Gravimetric Method:

      • Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry vial.

      • Evaporate the solvent in a drying oven at a temperature that will not degrade the pigment.

      • Once all the solvent has evaporated, cool the vial in a desiccator and weigh it.

      • The difference in weight corresponds to the mass of the dissolved pigment.

    • Spectrophotometric/Chromatographic Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance (using a spectrophotometer) or the peak area (using HPLC) of the standard solutions to create a calibration curve.

      • Dilute the saturated supernatant if necessary and measure its absorbance or peak area under the same conditions.

      • Determine the concentration of the pigment in the supernatant by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the data obtained from the quantification step. For the gravimetric method, the solubility (S) in g/100 mL is calculated as:

      • S = (mass of residue / volume of supernatant) * 100

    • For spectrophotometric/chromatographic methods, the solubility is the concentration determined from the calibration curve.

  • Reporting:

    • Report the solubility of this compound in the specific solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for Pigment Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_quant Quantification cluster_calc Calculation & Reporting weigh Weigh surplus This compound add_solvent Add organic solvent to volumetric flask weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge the suspension agitate->centrifuge filter Filter the supernatant centrifuge->filter gravimetric Gravimetric Method: Evaporate solvent and weigh residue filter->gravimetric spectro Spectrophotometric/Chromatographic: Measure absorbance/peak area filter->spectro calculate Calculate solubility (e.g., g/100 mL) gravimetric->calculate spectro->calculate report Report results calculate->report

Caption: A flowchart illustrating the key stages of determining pigment solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, its resistance to common solvents like ethyl acetate and ethanol is high, indicating low solubility. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. This standardized approach ensures that any data generated is reliable and reproducible, facilitating further research and development efforts involving this versatile pigment. Researchers are encouraged to perform their own solubility tests based on this protocol to obtain data specific to their application needs.

References

The Enduring Vibrancy of Benzimidazolone Pigments: A Technical Guide to Lightfastness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzimidazolone pigments represent a significant class of high-performance organic colorants, prized for their exceptional vibrancy, thermal stability, and, most notably, their outstanding lightfastness. This technical guide delves into the core principles governing the lightfastness of these pigments, offering a comprehensive overview for researchers and professionals in various scientific fields. The inherent chemical stability of the benzimidazolone structure renders these pigments less susceptible to photochemical degradation, ensuring color retention even under prolonged exposure to intense light.[1] This guide provides a compilation of quantitative lightfastness data, detailed experimental methodologies for evaluation, and an exploration of the underlying chemical pathways that contribute to their durability.

Quantitative Lightfastness Data of Benzimidazolone Pigments

The lightfastness of pigments is commonly evaluated using standardized scales such as the Blue Wool Scale (BWS) and the American Society for Testing and Materials (ASTM) lightfastness category. The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent), where a higher number indicates greater resistance to fading. The ASTM D4303 standard provides a classification from I (excellent) to V (very poor).[2]

Below is a summary of reported lightfastness data for various benzimidazolone pigments.

Pigment Name Color Index Name Blue Wool Scale (BWS) Rating ASTM Lightfastness Category Observations
Benzimidazolone YellowPY 151--Exceptional lightfastness, superior to many other organic yellows.[3]
Benzimidazolone YellowPY 154-IOne of the most lightfast organic yellow pigments available.[4]
Benzimidazolone YellowPY 1757-8 (Masstone), 7 (Tint 1:10)IExcellent lightfastness, even in tints with white.[4][5]
Benzimidazolone YellowPY 1806-7-Good lightfastness and thermal stability.
Benzimidazolone OrangePO 36--Remarkable lightfastness due to its stable molecular structure.[1]
Benzimidazolone OrangePO 62--Data not readily available in provided search results.
Benzimidazolone RedPR 176--Data not readily available in provided search results.
Benzimidazolone RedPR 2086-7 (Tint 1:10)-Excellent overall properties.[6]
Benzimidazolone BrownPBr 258 (Full, Medium, Light Tones)IExcellent lightfastness across different tones.
Benzimidazolone VioletPV 32-IRated as having the best lightfastness.[7]

Experimental Protocols for Lightfastness Evaluation

The standardized method for assessing the lightfastness of artists' colorants is outlined in ASTM D4303. This standard describes several test methods to simulate the effects of indoor illumination on pigments.

Sample Preparation
  • Pigment Dispersion : The benzimidazolone pigment is thoroughly dispersed in a specific vehicle (e.g., oil, acrylic, watercolor) to create a uniform paint.

  • Application : The paint is then applied to a standardized substrate, such as primed aluminum panels or lacquered test cards, at a controlled thickness.

  • Masstone and Tints : Both the pure pigment (masstone) and tints (mixtures with a white pigment like Titanium White, PW6) are prepared. Tints are crucial as they often reveal a pigment's susceptibility to fading more readily.[4]

  • Control Samples : A portion of each prepared sample is shielded from light to serve as a control for comparison after exposure.

Exposure Conditions (Accelerated Weathering)

ASTM D4303 specifies several methods for accelerated light exposure:

  • Test Method A : Exposure to natural daylight filtered through glass at a 45° angle facing the equator.

  • Test Method B : Exposure to irradiance from daylight fluorescent lamps.

  • Test Method C : Exposure in a xenon-arc apparatus that simulates daylight filtered through glass. This is a widely used method.

  • Test Method D : Exposure to cool white fluorescent lamps.

Key Parameters for Xenon-Arc Testing (Test Method C):

Parameter Typical Value
Light Source Xenon Arc Lamp
Irradiance 0.51 W/m² at 340 nm
Filter Type 'S' Borosilicate
Temperature 63°C (Black Panel)
Relative Humidity 50%
Exposure Duration To a total radiant exposure of 510 kJ/m² at 340 nm
Evaluation of Color Change
  • Spectrophotometric Measurement : A spectrophotometer or colorimeter is used to measure the color of the samples before and after exposure. The measurements are typically taken in the CIE Lab* color space.

  • Calculation of Color Difference (ΔEab) : The total color change, ΔEab, is calculated using the following formula:

    ΔEab = [ (ΔL)\² + (Δa)\² + (Δb)\² ]^½

    where ΔL, Δa, and Δb* are the differences in the lightness, red/green coordinate, and yellow/blue coordinate, respectively, between the exposed and unexposed samples.

  • Lightfastness Rating : The calculated ΔE*ab value is then used to assign an ASTM lightfastness category:

    • Lightfastness I : ΔE*ab of 4 or less.

    • Lightfastness II : ΔE*ab of 4.1 to 8.

    • Lightfastness III : ΔE*ab of 8.1 to 16.

    • Lightfastness IV : ΔE*ab of 16.1 to 24.

    • Lightfastness V : ΔE*ab of more than 24.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the lightfastness of benzimidazolone pigments according to ASTM standards.

G Experimental Workflow for Pigment Lightfastness Testing cluster_prep Sample Preparation cluster_exposure Accelerated Exposure cluster_eval Colorimetric Evaluation cluster_rating Rating & Reporting PigmentDispersion Pigment Dispersion in Vehicle SampleApplication Application to Substrate PigmentDispersion->SampleApplication MasstoneTints Preparation of Masstone & Tints SampleApplication->MasstoneTints ControlSamples Creation of Control Samples MasstoneTints->ControlSamples XenonArc Xenon-Arc Weatherometer PreMeasurement Initial Spectrophotometric Measurement ControlSamples->PreMeasurement Exposure Controlled Exposure (e.g., 510 kJ/m² @ 340 nm) XenonArc->Exposure PostMeasurement Post-Exposure Spectrophotometric Measurement Exposure->PostMeasurement PreMeasurement->PostMeasurement DeltaECalc Calculation of ΔE*ab PostMeasurement->DeltaECalc ASTM_Rating Assignment of ASTM Lightfastness Category DeltaECalc->ASTM_Rating BWS_Rating Correlation to Blue Wool Scale ASTM_Rating->BWS_Rating Report Final Report Generation BWS_Rating->Report

Caption: Workflow for pigment lightfastness evaluation.

Understanding Degradation Pathways

The remarkable lightfastness of benzimidazolone pigments is attributed to their stable molecular structure. However, like all organic molecules, they are susceptible to degradation under prolonged exposure to high-energy light. The primary mechanism of color fading in azo pigments, the class to which most benzimidazolones belong, is photodegradation.

While specific, detailed degradation pathways for individual benzimidazolone pigments are not extensively documented in the public domain, the general mechanisms for azo pigments involve the absorption of photons, leading to the generation of excited states and free radicals. These reactive species can then participate in reactions that cleave the chromophoric azo group (–N=N–), resulting in a loss of color.

For a related compound, 2-phenylbenzimidazole-5-sulfonic acid (a sunscreen agent), direct photolysis has been shown to involve desulfonation and cleavage of the benzimidazole ring.[8] This suggests that the core benzimidazolone structure itself can be a site of photochemical activity, although its inherent stability is significantly higher than many other organic structures.

The photodegradation can be broadly categorized into two pathways:

  • Direct Photolysis : The pigment molecule itself absorbs light, leading to its decomposition.

  • Indirect Photolysis : Other substances in the environment (e.g., photosensitizers, reactive oxygen species) absorb light and then react with the pigment molecule, causing it to degrade.

The following diagram illustrates a simplified, hypothetical degradation pathway for a generic azo benzimidazolone pigment.

G Hypothetical Photodegradation Pathway of an Azo Benzimidazolone Pigment Pigment Benzimidazolone Pigment (Ground State) ExcitedState Excited State* Pigment->ExcitedState Light Absorption (hν) RadicalFormation Radical Species ExcitedState->RadicalFormation Intersystem Crossing / Electron Transfer DegradationProducts Colorless Degradation Products RadicalFormation->DegradationProducts Azo Bond Cleavage / Ring Opening ROS Reactive Oxygen Species (ROS) ROS->RadicalFormation Reaction with Pigment Photosensitizer Photosensitizer Photosensitizer->ROS Light Absorption (hν)

Caption: Simplified photodegradation pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Degradation Pathway of Pigment Orange 62

Introduction to this compound

This compound, also known as C.I. 11775, is a monoazo benzimidazolone pigment.[1][2] Its chemical formula is C17H14N6O5.[3] It is recognized for its excellent lightfastness, weather resistance, and thermal stability, making it suitable for demanding applications such as automotive paints, industrial coatings, and high-performance plastics.[1][2][4] As a member of the azo dye family, its structure is characterized by the presence of an azo group (-N=N-) which is the primary chromophore responsible for its color. The degradation of such pigments is a critical area of research due to the potential environmental persistence and the formation of potentially harmful aromatic amines.

General Mechanisms of Azo Dye Degradation

The degradation of azo dyes can proceed through several pathways, broadly categorized as biotic (biodegradation) and abiotic (chemical and physical methods).

Biodegradation

Microbial degradation is a key process for the removal of azo dyes from the environment.[5][6][7] Bacteria, fungi, and algae have been shown to decolorize and degrade these compounds.[8] The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond.[8] This is typically carried out by enzymes called azoreductases under anaerobic or anoxic conditions. This cleavage results in the formation of colorless aromatic amines, which may be further degraded under aerobic conditions.[8] The complete mineralization of azo dyes by microorganisms leads to the formation of CO2, H2O, and inorganic ions.[8]

Photocatalytic Degradation

Advanced oxidation processes (AOPs), such as photocatalysis, are effective methods for the degradation of azo dyes.[9][10] This process typically involves a semiconductor photocatalyst, like titanium dioxide (TiO2) or zinc oxide (ZnO), which upon irradiation with light of sufficient energy, generates electron-hole pairs.[9] These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O2-).[9][11] These ROS are powerful oxidizing agents that can non-selectively attack the dye molecule, leading to the cleavage of the azo bond and the subsequent oxidation of the aromatic intermediates, ultimately resulting in mineralization.[9]

Proposed Degradation Pathway of this compound

Based on the general mechanisms of azo dye degradation, a putative pathway for this compound is proposed below. The initial step in both biodegradation and photocatalytic degradation is the cleavage of the azo bond.

Reductive Cleavage of the Azo Bond

Under reductive conditions, the azo bond in this compound is cleaved, leading to the formation of two primary aromatic amines:

  • 5-amino-1,3-dihydro-2H-benzimidazol-2-one

  • 2-amino-N-(4-nitrophenyl)-3-oxobutanamide

Subsequent Degradation of Aromatic Amines

The resulting aromatic amines are generally more amenable to further degradation, particularly under aerobic conditions. The degradation of these intermediates can proceed through various hydroxylation and ring-opening reactions, eventually leading to simpler organic compounds and ultimately mineralization.

Pigment_Orange_62_Degradation_Pathway PO62 This compound (C17H14N6O5) AzoCleavage Azo Bond Cleavage (Reductive/Oxidative) PO62->AzoCleavage Amine1 5-amino-1,3-dihydro-2H- benzimidazol-2-one AzoCleavage->Amine1 Amine2 2-amino-N-(4-nitrophenyl) -3-oxobutanamide AzoCleavage->Amine2 FurtherDegradation1 Further Degradation (Hydroxylation, Ring Opening) Amine1->FurtherDegradation1 FurtherDegradation2 Further Degradation (Hydroxylation, Ring Opening) Amine2->FurtherDegradation2 Mineralization Mineralization (CO2, H2O, NH4+, NO3-) FurtherDegradation1->Mineralization FurtherDegradation2->Mineralization

Caption: Proposed degradation pathway of this compound.

Quantitative Data on Azo Dye Degradation

While specific data for this compound is unavailable, the following table summarizes typical degradation efficiencies for other azo dyes under various conditions, providing a comparative overview.

Azo DyeDegradation MethodCatalyst/MicroorganismConditionsDegradation Efficiency (%)Reference
Methyl OrangePhotocatalysisAl/ZnO NanoparticlesVisible light, 40 min99[9]
Orange GPhotocatalysisMMT-Cu3TiO5Visible light, 120 min, pH 3100[10]
Methyl OrangeBiodegradationPseudomonas aeruginosa37°C, pH 7, 72 h88.23[12]
Acid Yellow 23Photo-Fenton-pH 3, H2O2, Fe(II)>95 (decolorization)(Modirshahla et al., 2007)
Reactive Orange 16Anaerobic BiodegradationMixed microbial culture35°C, pH 7>90 (decolorization)(dos Santos et al., 2007)

Experimental Protocols for Azo Dye Degradation Studies

The following are generalized protocols for conducting biodegradation and photocatalytic degradation studies on azo dyes. These should be optimized for this compound.

Biodegradation Protocol
  • Microorganism and Culture Conditions:

    • Isolate or obtain a microbial strain or consortium known for azo dye degradation (e.g., Pseudomonas, Bacillus).[5]

    • Prepare a suitable growth medium (e.g., nutrient broth or a minimal salt medium).

    • Acclimatize the culture to the target dye by gradually increasing its concentration in the medium.

  • Degradation Experiment:

    • Set up batch reactors (e.g., serum bottles) containing the mineral salt medium and a known concentration of this compound.

    • Inoculate the reactors with the acclimatized microbial culture.

    • Incubate the reactors under anaerobic/anoxic conditions for the initial reductive cleavage, followed by aerobic conditions for the degradation of aromatic amines. Maintain a constant temperature and pH.

    • At regular intervals, withdraw samples for analysis.

  • Analytical Methods:

    • Monitor decolorization using a UV-Vis spectrophotometer by measuring the absorbance at the maximum wavelength of this compound.

    • Identify and quantify the parent dye and its degradation products using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).

    • Assess mineralization by measuring the Total Organic Carbon (TOC) reduction.

Photocatalytic Degradation Protocol
  • Catalyst Preparation and Characterization:

    • Synthesize or procure a photocatalyst (e.g., TiO2, ZnO).

    • Characterize the catalyst for its structural, morphological, and optical properties using techniques like X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and UV-Vis Diffuse Reflectance Spectroscopy (DRS).

  • Photoreactor Setup:

    • Use a batch photoreactor equipped with a suitable light source (e.g., UV lamp or a solar simulator).

    • Maintain a constant temperature using a cooling jacket.

    • Ensure continuous mixing with a magnetic stirrer.

  • Degradation Experiment:

    • Prepare an aqueous suspension of the photocatalyst and this compound at a desired concentration.

    • Initially, stir the suspension in the dark to establish adsorption-desorption equilibrium.

    • Irradiate the suspension with the light source to initiate the photocatalytic reaction.

    • Collect samples at specific time intervals.

  • Analytical Methods:

    • Analyze the samples using the same methods as described in the biodegradation protocol (UV-Vis, HPLC-MS, TOC).

Experimental_Workflow cluster_biodegradation Biodegradation Study cluster_photocatalysis Photocatalytic Degradation Study Bio_Start Start Culture_Prep Microorganism Selection & Acclimatization Bio_Start->Culture_Prep Batch_Setup_Bio Batch Reactor Setup (Medium + this compound) Culture_Prep->Batch_Setup_Bio Inoculation Inoculation Batch_Setup_Bio->Inoculation Incubation Incubation (Anaerobic -> Aerobic) Inoculation->Incubation Sampling_Bio Periodic Sampling Incubation->Sampling_Bio Analysis_Bio Analysis (UV-Vis, HPLC-MS, TOC) Sampling_Bio->Analysis_Bio Bio_End End Analysis_Bio->Bio_End Photo_Start Start Catalyst_Prep Catalyst Preparation & Characterization Photo_Start->Catalyst_Prep Batch_Setup_Photo Photoreactor Setup (Catalyst + this compound) Catalyst_Prep->Batch_Setup_Photo Dark_Adsorption Dark Adsorption Batch_Setup_Photo->Dark_Adsorption Irradiation Irradiation Dark_Adsorption->Irradiation Sampling_Photo Periodic Sampling Irradiation->Sampling_Photo Analysis_Photo Analysis (UV-Vis, HPLC-MS, TOC) Sampling_Photo->Analysis_Photo Photo_End End Analysis_Photo->Photo_End

Caption: General experimental workflow for degradation studies.

Conclusion and Future Perspectives

While this compound is a commercially important pigment, there is a significant knowledge gap regarding its environmental fate and degradation pathways. The proposed pathway in this guide, based on the well-established chemistry of azo dye degradation, provides a theoretical framework for future research.

Future studies should focus on:

  • Experimental validation of the proposed degradation pathway of this compound using both microbial and photocatalytic methods.

  • Identification and toxicological assessment of the degradation intermediates to fully understand the environmental impact.

  • Optimization of degradation conditions to develop efficient remediation technologies for wastewaters containing this pigment.

Such research is essential for ensuring the sustainable use of this compound and for mitigating its potential environmental consequences.

References

Toxicological Profile of Pigment Orange 62: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for C.I. Pigment Orange 62 (CAS No. 52846-56-7), a benzimidazolone orange pigment. The document synthesizes information regarding its acute toxicity, potential for skin and eye irritation, and the current understanding of its sensitization, mutagenicity, and carcinogenicity profiles. Due to the limited availability of detailed public study reports for this specific pigment, this guide combines the reported data with descriptions of standardized experimental protocols, primarily based on OECD guidelines, to offer a robust framework for assessment. All quantitative data is presented in tabular format for clarity, and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a high-performance organic pigment used in a variety of applications, including paints, coatings, plastics, and inks.[1] As with any chemical substance, a thorough understanding of its toxicological profile is essential for ensuring safe handling and use, particularly in contexts where human exposure is possible. This guide aims to consolidate the publicly available toxicological information on this compound and present it in a manner that is accessible and useful for researchers, scientists, and professionals in drug development who may encounter this substance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-nitrophenyl)azo]-3-oxobutyramide[2]
CAS Number 52846-56-7[2]
Molecular Formula C17H14N6O5[2]
Molecular Weight 382.33 g/mol [3]
Physical State Solid, orange powder[4]
Water Solubility 11.4 µg/L (at 24 °C)[4]

Toxicological Data

The following sections summarize the available toxicological data for this compound. Where specific experimental details for this pigment were not available, a general description of the likely methodology based on standard OECD guidelines is provided.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.

Quantitative Data:

EndpointSpeciesRouteValueReference
LD50RatOral> 2000 mg/kg bw[4]

Experimental Protocol (General Description based on OECD Guideline 423):

The acute oral toxicity of this compound was likely determined using a method similar to the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). In this stepwise procedure, a small number of animals (typically rats) are dosed at a defined starting level. The outcome (mortality or survival) determines the next dosing step. The reported LD50 of > 2000 mg/kg bw suggests that at this limit dose, no mortality or significant signs of toxicity were observed.

G cluster_0 Acute Oral Toxicity Testing Workflow (General) start Animal Selection and Acclimatization dosing Single Oral Dose Administration (e.g., 2000 mg/kg bw) start->dosing observation Observation for Clinical Signs (e.g., 14 days) dosing->observation necropsy Gross Necropsy of all Animals observation->necropsy data_analysis Data Analysis and LD50 Determination necropsy->data_analysis

Figure 1: Generalized workflow for acute oral toxicity testing.

Skin and Eye Irritation

These studies assess the potential of a substance to cause local, reversible inflammatory reactions upon contact with skin or eyes.

Qualitative Data:

  • Skin Irritation: May cause skin irritation.[5]

  • Eye Irritation: May cause eye irritation.[5] Inhalation of dust may be slightly irritating.[4]

Experimental Protocol (General Description):

  • Skin Irritation (based on OECD Guideline 404): A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The lack of quantitative data for this compound prevents a definitive classification of its irritation potential.

  • Eye Irritation (based on OECD Guideline 405): A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at set intervals.

G cluster_1 Skin/Eye Irritation Testing Workflow (General) animal_prep Animal Preparation (e.g., shaving for skin test) application Application of Test Substance (to skin or eye) animal_prep->application observation_period Observation and Scoring (e.g., Draize scale) application->observation_period final_assessment Assessment of Irritation Potential observation_period->final_assessment

Figure 2: Generalized workflow for skin and eye irritation testing.

Skin Sensitization

Skin sensitization is an allergic response that occurs after repeated contact with a substance.

Data: No specific data on the skin sensitization potential of this compound were found in the public domain.

Experimental Protocol (General Description based on OECD Guideline 429 - Local Lymph Node Assay):

The murine Local Lymph Node Assay (LLNA) is a common method for assessing skin sensitization potential. The test substance is applied to the ears of mice for several consecutive days. The proliferation of lymphocytes in the draining auricular lymph nodes is then measured, typically by the incorporation of a radioactive label or other markers. A significant increase in lymphocyte proliferation compared to a control group indicates that the substance has sensitizing potential.

G cluster_2 Skin Sensitization (LLNA) Workflow (General) topical_application Topical Application to Mouse Ear (Daily for 3 days) lymph_node_excision Excision of Auricular Lymph Nodes topical_application->lymph_node_excision cell_proliferation_assay Measurement of Lymphocyte Proliferation lymph_node_excision->cell_proliferation_assay stimulation_index Calculation of Stimulation Index (SI) cell_proliferation_assay->stimulation_index

Figure 3: Generalized workflow for the Local Lymph Node Assay.

Mutagenicity

Mutagenicity tests are conducted to identify substances that can cause genetic mutations.

Data: No specific data on the mutagenicity of this compound were found in the public domain.

Experimental Protocol (General Description based on OECD Guideline 471 - Bacterial Reverse Mutation Test/Ames Test):

The Ames test is a widely used in vitro assay for mutagenicity. It utilizes strains of the bacterium Salmonella typhimurium that have a mutation preventing them from synthesizing the amino acid histidine. The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver), and plated on a histidine-deficient medium. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form colonies. An increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

G cluster_3 Ames Test Workflow (General) bacterial_strains Prepare Histidine-Dependent Bacterial Strains exposure Expose Bacteria to Test Substance (+/- S9 Metabolic Activation) bacterial_strains->exposure plating Plate on Histidine-Deficient Medium exposure->plating incubation Incubate and Count Revertant Colonies plating->incubation

Figure 4: Generalized workflow for the Ames test.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

Data: No specific data on the carcinogenicity of this compound were found in the public domain. It is important to note that studies on other organic pigments, such as Pigment Orange 5, have shown equivocal evidence of carcinogenicity in animal studies, highlighting the need for substance-specific data.[6]

Experimental Protocol (General Description based on OECD Guideline 451):

Carcinogenicity studies typically involve the long-term administration of the test substance to animals (usually rats and mice) over a significant portion of their lifespan. The substance is administered through a relevant route of exposure (e.g., in the diet). Animals are monitored for the development of tumors, and a full histopathological examination is conducted at the end of the study.

Summary and Conclusion

The available toxicological data for this compound is limited in the public domain. The substance exhibits low acute oral toxicity in rats.[4] There are qualitative indications of a potential for slight skin and eye irritation.[4][5] However, there is a lack of publicly available data on skin sensitization, mutagenicity, and carcinogenicity.

For a comprehensive risk assessment, further studies conducted according to standardized international guidelines would be necessary to fill these data gaps. Researchers and professionals handling this compound should adhere to standard laboratory safety practices, including the use of personal protective equipment to minimize exposure, until more definitive data becomes available.

References

Methodological & Application

Application Notes and Protocols for the Characterization of Pigment Orange 62

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Pigment Orange 62 (C.I. 11775; CAS No. 52846-56-7) is a high-performance benzimidazolone monoazo organic pigment known for its bright yellowish-orange shade, excellent lightfastness, and weather resistance.[1] Its chemical formula is C17H14N6O5, and its IUPAC name is 2-[(4-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide.[2] This pigment finds wide application in demanding environments such as automotive coatings, industrial paints, high-quality printing inks, and for the coloration of plastics.[1][3]

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of this compound. The information is intended for researchers, scientists, and professionals in the fields of materials science, analytical chemistry, and drug development who require a robust understanding of this pigment's properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various technical datasheets and scientific literature.

PropertyValueReferences
Chemical Formula C17H14N6O5[2]
Molecular Weight 382.33 g/mol [2]
CAS Number 52846-56-7[2]
C.I. Name This compound
C.I. Number 11775
Appearance Bright orange powder[2]
Density 1.49 - 1.58 g/cm³
Oil Absorption 40 - 60 g/100g [4]
Heat Stability 250 °C[4]
Light Fastness (Full Shade) 7-8 (on an 8-point scale)
Weather Fastness Excellent[1]

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for determining the absorption properties of this compound in the ultraviolet and visible regions of the electromagnetic spectrum. The position of the absorption maximum (λmax) is characteristic of the pigment's chromophore.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve the pigment in 100 mL of a suitable solvent (e.g., N,N-Dimethylformamide or chloroform) in a volumetric flask. Ensure complete dissolution, which may be aided by sonication.

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.5 and 1.5 AU.

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer.

    • Set the wavelength range from 200 nm to 800 nm.

    • Use the pure solvent as a reference in the reference cuvette.

  • Data Acquisition:

    • Record the absorbance spectrum of the prepared pigment solution.

    • Identify the wavelength(s) of maximum absorbance (λmax). For orange pigments, characteristic absorption bands are expected in the 400-500 nm range.[5]

Expected Results:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule, thereby confirming its chemical structure.

Experimental Protocol:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the dry this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil. This is a rapid and non-destructive method.

    • KBr Pellet: Alternatively, mix approximately 1-2 mg of the pigment with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation:

    • Use an FTIR spectrometer equipped with either an ATR accessory or a sample holder for pellets.

    • Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

    • Collect at least 16 scans and average them to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet before analyzing the sample.

  • Data Acquisition:

    • Acquire the infrared spectrum of the this compound sample.

    • Process the spectrum to correct for background and baseline drift.

    • Identify and label the characteristic absorption bands.

Expected Results:

The IRUG (Infrared and Raman Users Group) spectral database indicates the availability of an infrared spectrum for this compound (IOD00238), though the spectrum itself was not directly accessible in the search.[6] Based on the known structure of this compound, the following characteristic absorption bands are expected:

Wavenumber Range (cm⁻¹)Assignment
3400 - 3200N-H stretching vibrations of the benzimidazolone and amide groups
3100 - 3000Aromatic C-H stretching
~1700C=O stretching of the benzimidazolone ring
~1670C=O stretching of the amide group
~1600, ~1480Aromatic C=C stretching
~1520, ~1340Asymmetric and symmetric N=O stretching of the nitro group
~1450-N=N- azo stretching
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL.

    • The sample may require filtration to remove any insoluble particles.

  • Instrumentation:

    • A mass spectrometer equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source is suitable. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.

    • For fragmentation studies, a tandem mass spectrometer (MS/MS) is required.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum in positive or negative ion mode to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The expected exact mass of this compound (C17H14N6O5) is 382.1026 g/mol .

    • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). Record the resulting product ion spectrum.

Expected Results:

The full scan mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 383.1104 or the deprotonated molecule [M-H]⁻ at m/z 381.0947. The fragmentation pattern in the MS/MS spectrum will be characteristic of the benzimidazolone azo structure. Expected fragmentation pathways may include cleavage of the amide bond, the azo bond, and losses of small neutral molecules like CO and NO₂.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Powder Dissolution Dissolution in Solvent Sample->Dissolution DrySample Dry Powder (for FTIR-ATR) Sample->DrySample KBrPellet KBr Pellet Preparation Sample->KBrPellet Dilution Serial Dilution Dissolution->Dilution MS Mass Spectrometry Dissolution->MS UVVis UV-Vis Spectroscopy Dilution->UVVis FTIR FTIR Spectroscopy DrySample->FTIR KBrPellet->FTIR UVVisData λmax Determination UVVis->UVVisData FTIRData Functional Group Identification FTIR->FTIRData MSData Molecular Weight & Fragmentation MS->MSData Characterization Full Characterization UVVisData->Characterization FTIRData->Characterization MSData->Characterization

Caption: Overall workflow for the analytical characterization of this compound.

logical_relationship cluster_structure Structural Features cluster_properties Physicochemical Properties PO62 This compound (C17H14N6O5) Benzimidazolone Benzimidazolone Group PO62->Benzimidazolone Azo Azo Group (-N=N-) PO62->Azo Amide Amide Group PO62->Amide Nitro Nitro Group (-NO2) PO62->Nitro Lightfastness High Lightfastness Benzimidazolone->Lightfastness Stability Weathering Good Weather Resistance Benzimidazolone->Weathering Stability Color Orange Color Azo->Color Chromophore

Caption: Relationship between the chemical structure and properties of this compound.

References

Prospectus: Pigment Orange 62 as a Novel Colorimetric Sensor for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PO62-001

Abstract

This document outlines the prospective application of Pigment Orange 62, a benzimidazolone monoazo pigment, as a selective colorimetric sensor for the detection of divalent metal ions in solution. Based on the inherent chemical functionalities of its benzimidazolone and azo components, this compound is proposed to undergo a distinct colorimetric shift upon coordination with specific metal ions. This application note provides a theoretical framework, a hypothetical experimental protocol for the detection of copper (II) ions, and expected performance characteristics. While direct experimental data for this compound as a colorimetric sensor is not yet established, this prospectus serves as a guide for researchers and drug development professionals interested in exploring its potential.

Introduction

This compound is a commercially available organic pigment known for its excellent lightfastness and heat stability, primarily utilized in the paints, inks, and plastics industries.[1][2][3] Chemically, it is a benzimidazolone derivative containing an azo linkage, a structure that suggests its potential for chemosensory applications.[1] The benzimidazole moiety is a well-documented chelating agent for various metal ions, including Cu²⁺, Zn²⁺, and Fe²⁺/³⁺, often resulting in a colorimetric or fluorescent response.[4][5][6][7] Similarly, azo dyes are extensively employed as chromogenic probes for the detection of metal cations and other analytes, where interaction with the analyte alters the electronic properties of the azo chromophore, leading to a visible color change.[8][9][10]

Given the presence of both these functional groups, it is hypothesized that this compound can act as a colorimetric sensor. The lone pair electrons on the nitrogen atoms of the benzimidazolone and azo groups are theoretically available for coordination with metal ions. This coordination would alter the intramolecular charge transfer characteristics of the pigment, resulting in a bathochromic (red) or hypsochromic (blue) shift in its maximum absorbance, observable as a change in the solution's color.

Proposed Signaling Pathway

The proposed sensing mechanism involves the formation of a coordination complex between this compound and a metal ion, such as Cu²⁺. The metal ion is expected to coordinate with the nitrogen atoms of the azo group and potentially the carbonyl oxygen of the benzimidazolone ring. This complexation event perturbs the π-electron system of the pigment, leading to a change in its absorption spectrum and a visible color change.

G cluster_0 Initial State cluster_1 Sensing Event cluster_2 Final State PO62 This compound (Orange Solution) Coordination Coordination/ Complexation PO62->Coordination Introduction of Analyte Analyte Analyte (e.g., Cu²⁺) Analyte->Coordination Complex [PO62-Cu]²⁺ Complex (Color Change) Coordination->Complex Formation of Complex

Figure 1: Proposed signaling pathway for metal ion detection.

Hypothetical Experimental Protocol: Colorimetric Detection of Cu²⁺

This protocol describes a hypothetical procedure for the use of this compound as a colorimetric sensor for the detection of copper (II) ions in an aqueous-organic solvent system.

3.1. Materials and Reagents

  • This compound (CAS No. 52846-56-7)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized water

  • Copper (II) chloride (CuCl₂), anhydrous

  • Other metal chloride salts for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, FeCl₃, NiCl₂)

  • UV-Vis Spectrophotometer

  • pH meter

  • Vortex mixer

  • Micropipettes

3.2. Preparation of Sensor Stock Solution (1 mM)

  • Accurately weigh 3.82 mg of this compound.

  • Dissolve the pigment in 10 mL of DMSO to obtain a 1 mM stock solution.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Store the stock solution in a dark, airtight container at 4°C.

3.3. Preparation of Analyte Solutions

  • Prepare a 10 mM stock solution of CuCl₂ by dissolving 13.45 mg in 10 mL of deionized water.

  • Prepare a series of standard solutions of Cu²⁺ ranging from 1 µM to 100 µM by serial dilution of the stock solution in a 1:1 (v/v) DMSO/water mixture.

  • Prepare 100 µM solutions of other metal chlorides in a 1:1 (v/v) DMSO/water mixture for selectivity studies.

3.4. Sensing Procedure

  • Pipette 100 µL of the this compound stock solution into a series of microcentrifuge tubes.

  • Add 800 µL of a 1:1 (v/v) DMSO/water mixture to each tube.

  • Add 100 µL of the different concentrations of Cu²⁺ standard solutions to the respective tubes.

  • For the blank, add 100 µL of the 1:1 (v/v) DMSO/water mixture.

  • Vortex each tube for 30 seconds.

  • Allow the solutions to incubate at room temperature for 5 minutes.

  • Visually observe any color change.

  • Measure the UV-Vis absorption spectrum of each solution from 400 nm to 700 nm.

3.5. Data Analysis

  • Record the absorbance at the wavelength of maximum absorption (λ_max) for the sensor in the absence and presence of Cu²⁺.

  • Plot the change in absorbance (ΔA) against the concentration of Cu²⁺.

  • Determine the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics of the this compound sensor based on typical values reported for similar benzimidazole and azo-based colorimetric sensors.

ParameterExpected Value
Analyte Cu²⁺
Solvent System DMSO/Water (1:1, v/v)
Visual Color Change Orange to Red/Purple
λ_max (Sensor) ~480 nm
λ_max (Sensor + Cu²⁺) ~550 nm
Linear Range 1 - 50 µM
Limit of Detection (LOD) ~0.5 µM
Response Time < 5 minutes
Selectivity High for Cu²⁺ over common alkali, alkaline earth, and some transition metals.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Sensing cluster_2 Analysis A Prepare 1 mM PO62 Stock in DMSO C Mix PO62, Solvent, and Analyte A->C B Prepare Analyte (e.g., Cu²⁺) Standards B->C D Incubate for 5 min at Room Temperature C->D E Visual Observation of Color Change D->E F UV-Vis Spectroscopy (400-700 nm) D->F G Data Analysis: Calibration Curve & LOD F->G

Figure 2: Experimental workflow for colorimetric sensing.

Conclusion and Future Directions

While this compound is not yet documented as a colorimetric sensor, its chemical structure, containing both benzimidazolone and azo functionalities, strongly suggests its potential for this application. The proposed methodologies and expected outcomes provide a solid foundation for researchers to explore its capabilities. Future work should focus on experimentally verifying the sensing properties of this compound for a range of metal ions and other analytes, optimizing the sensing conditions, and elucidating the precise coordination mechanism. Successful development of this compound as a colorimetric sensor could offer a cost-effective and readily available tool for applications in environmental monitoring and drug development processes.

References

Application Notes and Protocols for the Dispersion of Pigment Orange 62 in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the dispersion of Pigment Orange 62, a benzimidazolone-type organic pigment, in polymer composites. The protocols outlined below are intended to serve as a comprehensive resource for achieving optimal pigment dispersion, which is critical for consistent color, performance, and stability of the final polymer product.

Overview of this compound

This compound is a high-performance pigment known for its excellent heat stability, lightfastness, and chemical resistance, making it a suitable choice for coloring a variety of polymers, including polyolefins (polypropylene, polyethylene), PVC, and engineering plastics.[1] Achieving a uniform and stable dispersion of this pigment is paramount to unlocking its full potential in terms of color strength and performance in the final polymer composite.

Key Properties of this compound:

PropertyValue
Chemical TypeBenzimidazolone
Heat Resistance250-280°C
Light Fastness (1-8 scale)7-8
Recommended PolymersPP, PE, PVC, PS, ABS, EVA
Typical Application Ratio1-5% in masterbatch

Experimental Protocols

Materials and Equipment
  • Pigment: this compound powder

  • Polymer Matrix: Polypropylene (PP) pellets (or other desired thermoplastic)

  • Dispersing Agent: Polyethylene (PE) wax or a suitable wetting agent.[2][3][4][5]

  • Equipment:

    • High-speed mixer

    • Twin-screw extruder[6]

    • Cooling bath/conveyor

    • Pelletizer

    • Injection molding machine (for sample preparation)

    • Colorimeter/Spectrophotometer

    • Mechanical testing equipment (e.g., tensile tester, impact tester)

    • Microscope (for dispersion analysis)

Masterbatch Formulation

The following table provides a sample formulation for a this compound masterbatch in a polypropylene carrier. The ratios can be adjusted based on the desired color strength and processing characteristics.

ComponentWeight Percentage (%)
Polypropylene (PP) Carrier Resin70-90%
This compound10-25%
Polyethylene (PE) Wax (Dispersant)1-5%
Dispersion Protocol via Twin-Screw Extrusion

The twin-screw extrusion process is a widely used and effective method for dispersing pigments in a polymer matrix due to its excellent mixing and shearing capabilities.[6]

Step 1: Pre-mixing

  • Thoroughly dry the polymer resin to prevent processing defects.

  • In a high-speed mixer, blend the polypropylene pellets, this compound powder, and polyethylene wax according to the desired formulation.

  • Mix at a high speed for 5-10 minutes to ensure a homogenous pre-mix.

Step 2: Twin-Screw Extrusion

  • Set the temperature profile of the twin-screw extruder. A typical temperature profile for a polypropylene-based masterbatch is provided in the table below. These temperatures should be optimized based on the specific grade of polypropylene and the extruder characteristics.[7][8]

  • Feed the pre-mixed material into the extruder hopper at a consistent rate.

  • Set the screw speed. Higher screw speeds generally lead to increased shear and better dispersion, but excessive speed can cause polymer degradation.[9] A starting range of 200-400 RPM is recommended, which should be adjusted to achieve optimal dispersion.

  • The molten, pigmented polymer is extruded through a die into strands.

Step 3: Cooling and Pelletizing

  • Pass the extruded strands through a water cooling bath or onto a cooling conveyor to solidify.

  • Feed the cooled strands into a pelletizer to produce masterbatch pellets.

Step 4: Production of Final Composite and Test Specimens

  • The masterbatch pellets are then let down into the natural polymer at a specified ratio (e.g., 1-4% masterbatch to 96-99% natural polymer) and processed using injection molding or other forming methods to create the final colored product or test specimens.

Data Presentation

Twin-Screw Extruder Processing Parameters for Polypropylene Masterbatch
Extruder ZoneTemperature Range (°C)
Feed Zone180 - 200
Melting Zone200 - 220
Mixing Zone210 - 230
Venting Zone210 - 230
Die Zone220 - 240
Screw Speed 200 - 400 RPM

Note: This is a general guideline. The optimal temperature profile and screw speed will depend on the specific polymer grade, extruder configuration, and desired output.[7][8]

Evaluation of Final Polymer Composite Properties

The quality of the pigment dispersion directly impacts the final properties of the polymer composite. The following table outlines key tests and expected outcomes for a well-dispersed this compound composite.

PropertyTest MethodDesired Outcome
Colorimetric Properties Spectrophotometry (CIELAB)Consistent and uniform color (low Delta E values between samples).[10]
Dispersion Quality Microscopy (Optical or SEM)Absence of large agglomerates; uniform distribution of pigment particles.[11][12][13][14]
Mechanical Properties ASTM D638 (Tensile Strength)Minimal reduction in tensile strength compared to the unpigmented polymer.
ASTM D256 (Impact Strength)Minimal reduction in impact strength compared to the unpigmented polymer.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the this compound dispersion protocol.

experimental_workflow cluster_prep Material Preparation cluster_process Masterbatch Production cluster_fabrication Final Composite Fabrication cluster_analysis Quality Control & Analysis A This compound D High-Speed Mixing A->D B Polymer Resin (e.g., PP) B->D C Dispersing Agent (e.g., PE Wax) C->D E Twin-Screw Extrusion D->E Homogenized Pre-mix F Cooling & Pelletizing E->F Molten Strands G Let-down with Natural Polymer F->G Masterbatch Pellets H Injection Molding / Extrusion G->H I Final Product / Test Specimen H->I J Colorimetric Analysis I->J K Mechanical Testing I->K L Dispersion Analysis (Microscopy) I->L

Caption: Workflow for this compound Dispersion in Polymer Composites.

Conclusion

This application note provides a comprehensive protocol for the dispersion of this compound in polymer composites, with a focus on producing a high-quality masterbatch using a twin-screw extruder. By carefully controlling the formulation and processing parameters outlined in this document, researchers and scientists can achieve consistent and vibrant coloration, and maintain the desired mechanical properties of the final polymer product. It is recommended to perform preliminary trials to optimize the processing conditions for the specific polymer and equipment used.

References

Application of Pigment Orange 62 in Material Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Orange 62 (C.I. 11775) is a high-performance organic pigment belonging to the benzimidazolone class. Its chemical structure, characterized by a monoazo group and a benzimidazolone moiety, imparts exceptional thermal stability, lightfastness, and weather resistance.[1][2] These properties make it a subject of interest in material science, particularly in the development of advanced coatings, polymers, and inks where durability and color stability are critical. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development interested in utilizing this compound in material science research.

Physicochemical Properties of this compound

This compound is a brilliant, yellowish-orange powder with high hiding power.[3][4] Its performance is attributed to its unique crystal structure and the presence of intermolecular hydrogen bonds, which enhance its stability.[1][2][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
C.I. NameThis compound[6]
C.I. Number11775[6]
CAS Number52846-56-7[6]
Molecular FormulaC₁₇H₁₄N₆O₅[6]
Molecular Weight382.33 g/mol [6]
Density1.52 g/cm³[6]
Oil Absorption72 g/100g [4]
Specific Surface Area1.5 m²/g[4]

Performance Characteristics in Material Applications

This compound is widely used to impart color to various materials, including paints, coatings, plastics, and inks. Its performance in these applications is a key area of material science research, focusing on durability and aesthetic appeal.

Table 2: Performance and Fastness Properties of this compound

PropertyRating/ValueTest Conditions/SystemReference
Light Fastness
Full Shade8Blue Wool Scale (1-8)[3]
Tint7-8Blue Wool Scale (1-8)[4]
Weather Fastness 4-5Grey Scale (1-5)[4]
Heat Resistance 180 °C10 minutes[4]
Solvent Resistance
Water4-5Scale (1-5)[6]
Ethanol4-5Scale (1-5)[4]
Ethyl Acetate4-5Scale (1-5)[4]
Benzene4Scale (1-5)[3]
Ketone4-5Scale (1-5)[3]
Chemical Resistance
Acid5Scale (1-5)[4]
Alkali5Scale (1-5)[4]
Migration Resistance 4-5Scale (1-5)[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a diazotization and coupling reaction. This protocol is based on the general manufacturing methods for azo pigments.

Materials:

  • 4-Nitrobenzenamine

  • 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Distilled water

  • Ice

Protocol:

  • Diazotization:

    • Dissolve 4-Nitrobenzenamine in a dilute hydrochloric acid solution.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cooled aqueous solution of sodium nitrite to the amine solution while maintaining the temperature below 5 °C to form the diazonium salt.

  • Coupling:

    • Prepare a solution of the coupling agent, 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide, in a dilute sodium hydroxide solution.

    • Cool the coupling agent solution to 0-5 °C.

    • Slowly add the diazonium salt solution to the coupling agent solution with vigorous stirring, maintaining the temperature and a slightly alkaline pH.

  • Isolation and Purification:

    • After the coupling reaction is complete, the precipitated pigment is filtered.

    • Wash the filter cake with distilled water until neutral.

    • Dry the pigment in an oven at a controlled temperature.

Diagram 1: Synthesis Workflow for this compound

G cluster_diazotization Diazotization cluster_coupling Coupling cluster_isolation Isolation & Purification d1 Dissolve 4-Nitrobenzenamine in HCl d2 Cool to 0-5 °C d1->d2 d3 Add NaNO₂ solution d2->d3 c3 Combine Diazonium Salt and Coupler Solutions d3->c3 Diazonium Salt c1 Prepare Coupler Solution: 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide in NaOH c2 Cool to 0-5 °C c1->c2 c2->c3 Coupler i1 Filter Precipitate c3->i1 i2 Wash with Distilled Water i1->i2 i3 Dry Pigment i2->i3 end end i3->end This compound

A schematic of the synthesis process for this compound.

Incorporation and Evaluation in Polymer Systems (e.g., HDPE)

This protocol outlines the steps to incorporate this compound into High-Density Polyethylene (HDPE) and evaluate its performance.

Materials:

  • This compound

  • HDPE resin

  • Two-roll mill or twin-screw extruder

  • Injection molding machine

  • Colorimeter

  • Weathering chamber (e.g., Xenon-arc)

Protocol:

  • Compounding:

    • Dry blend this compound with HDPE resin at a specified concentration (e.g., 0.1% for full shade).

    • Melt compound the mixture using a two-roll mill or twin-screw extruder at a temperature suitable for HDPE (e.g., 180-220 °C).

  • Specimen Preparation:

    • Granulate the compounded material.

    • Use an injection molding machine to prepare standardized test plaques.

  • Performance Evaluation:

    • Colorimetric Analysis: Measure the color coordinates (e.g., CIELAB Lab*) of the plaques using a colorimeter.

    • Light and Weather Fastness: Expose the plaques in a weathering chamber according to standard protocols (e.g., ASTM D4303).[7][8] Periodically measure color changes to determine the pigment's stability.

    • Thermal Stability: Assess color change after exposing the plaques to elevated temperatures for a defined period.

    • Migration Resistance: Evaluate the potential for the pigment to migrate to the surface of the plastic or into a material in contact with it, following standards like DIN 53775.[9]

Diagram 2: Workflow for Evaluating this compound in HDPE

G start Start dry_blend Dry Blend Pigment and HDPE Resin start->dry_blend melt_compound Melt Compounding (Extruder/Mill) dry_blend->melt_compound injection_mold Injection Molding of Test Plaques melt_compound->injection_mold evaluation Performance Evaluation injection_mold->evaluation color Colorimetric Analysis evaluation->color weather Light & Weather Fastness Testing evaluation->weather thermal Thermal Stability Testing evaluation->thermal migration Migration Resistance Testing evaluation->migration end End color->end weather->end thermal->end migration->end

A process flow for incorporating and testing this compound in a polymer matrix.

Advanced Material Science Applications

While primarily used as a colorant, the benzimidazolone structure of this compound suggests potential for other material science applications. Research in these areas is still emerging.

  • Corrosion Inhibition: Benzimidazolone derivatives have been investigated as corrosion inhibitors for metals.[10] The nitrogen and oxygen atoms in the this compound molecule could potentially coordinate with metal surfaces, forming a protective layer.

  • Organic Electronics: The conjugated π-system in the pigment's structure is a characteristic of organic semiconductors. Further research could explore its potential in applications such as organic photovoltaics or light-emitting diodes, although significant modification would likely be required to optimize its electronic properties.

Safety and Handling

This compound is generally considered non-toxic.[5] However, as with any fine powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn to avoid inhalation and contact with skin and eyes. Consult the material safety data sheet (MSDS) for detailed safety information.

This compound is a high-performance material with well-documented stability and durability, making it an excellent candidate for research in robust coatings and polymers. The provided protocols offer a foundation for its synthesis and evaluation in material science contexts. Future research may unlock novel applications for this and other benzimidazolone pigments beyond their traditional role as colorants.

References

Application Note: Spectroscopic Analysis of Pigment Orange 62 in Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Orange 62 (C.I. 11775) is a high-performance benzimidazolone monoazo pigment known for its excellent lightfastness, weather resistance, and thermal stability.[1][2] These properties make it a valuable colorant in various applications, including automotive coatings, industrial paints, plastics, and printing inks.[1] In the pharmaceutical and biomedical fields, organic pigments are gaining interest for applications such as bio-imaging and as components in drug delivery systems. The characterization of these pigments in thin-film formats is crucial for understanding their photophysical properties and ensuring consistent performance.

This application note provides a detailed protocol for the preparation and spectroscopic analysis of this compound thin films using UV-Visible (UV-Vis), Fluorescence, and Raman spectroscopy. These techniques offer a non-destructive means to characterize the electronic and vibrational properties of the pigment, providing insights into its molecular structure, aggregation state, and potential interactions within a thin film matrix.

Materials and Methods

Materials
  • This compound (C.I. 11775, CAS No. 52846-56-7)

  • Cyclohexanone (spectroscopic grade)

  • Quartz substrates (1 inch x 1 inch)

  • Isopropanol (ACS grade)

  • Deionized water

  • Nitrogen gas (high purity)

Thin Film Preparation: Spin Coating

A solution of this compound is prepared by dissolving the pigment in cyclohexanone at a concentration of 10 mg/mL. The solution is then spin-coated onto pre-cleaned quartz substrates to form uniform thin films.

Protocol:

  • Clean quartz substrates by sonicating in isopropanol for 15 minutes, followed by a thorough rinse with deionized water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Place a cleaned substrate on the spin coater chuck.

  • Dispense 100 µL of the this compound solution onto the center of the substrate.

  • Spin the substrate at 1500 rpm for 60 seconds.

  • Anneal the coated substrate on a hotplate at 80°C for 10 minutes to remove any residual solvent.

The following diagram illustrates the thin film preparation workflow:

G Experimental Workflow: Thin Film Preparation cluster_prep Substrate Cleaning cluster_coating Spin Coating cluster_post Post-Processing sub1 Sonicate in Isopropanol sub2 Rinse with Deionized Water sub1->sub2 sub3 Dry with Nitrogen sub2->sub3 coat1 Dispense Pigment Solution sub3->coat1 coat2 Spin at 1500 rpm coat1->coat2 post1 Anneal at 80°C coat2->post1

Caption: Workflow for this compound thin film preparation.

Spectroscopic Analysis

UV-Vis absorption spectroscopy is employed to determine the electronic absorption properties of the this compound thin film.

Protocol:

  • Record a baseline spectrum using a clean, uncoated quartz substrate.

  • Mount the this compound thin film sample in the spectrophotometer.

  • Acquire the absorption spectrum from 300 nm to 800 nm.

  • Identify the wavelength of maximum absorbance (λmax).

Fluorescence spectroscopy is used to investigate the emissive properties of the pigment in the thin film.

Protocol:

  • Mount the this compound thin film sample in the spectrofluorometer.

  • Excite the sample at its absorption maximum (λmax) determined from the UV-Vis spectrum.

  • Record the emission spectrum over a wavelength range of 450 nm to 800 nm.

  • Identify the wavelength of maximum emission (λem).

Raman spectroscopy provides information about the vibrational modes of the this compound molecule, offering a detailed chemical fingerprint.

Protocol:

  • Place the this compound thin film sample on the microscope stage of the Raman spectrometer.

  • Focus the laser (e.g., 785 nm) onto the film surface.

  • Acquire the Raman spectrum from 200 cm⁻¹ to 2000 cm⁻¹.

  • Identify and assign the characteristic Raman peaks.

The following diagram illustrates the spectroscopic analysis workflow:

G Spectroscopic Analysis Workflow cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_raman Raman Spectroscopy start This compound Thin Film uvvis1 Acquire Absorption Spectrum start->uvvis1 raman1 Acquire Raman Spectrum start->raman1 uvvis2 Determine λmax uvvis1->uvvis2 fluor1 Excite at λmax uvvis2->fluor1 fluor2 Record Emission Spectrum fluor1->fluor2 fluor3 Determine λem fluor2->fluor3 raman2 Identify Characteristic Peaks raman1->raman2

References

Pigment Orange 62: Not a Fluorescent Marker for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations reveal that Pigment Orange 62, a benzimidazolone monoazo pigment, is not established as a fluorescent marker in biological imaging. While one supplier includes it in a "Fluorescent Dye" category, there is a significant lack of scientific data to support this classification and its use in biological applications.

This compound is primarily utilized in industrial applications such as paints, printing inks, and plastics due to its high lightfastness and heat stability.[1][2] Its chemical and physical properties are well-documented for these purposes. However, a thorough review of scientific literature and patents shows no evidence of its use for cellular staining, in vitro, or in vivo imaging.

For a compound to be considered a viable fluorescent marker for biological imaging, specific photophysical and biological characteristics must be established. For this compound, this critical information is currently unavailable.

Key Data for Biological Imaging Applications: A Comparative Summary

The following table summarizes the known industrial properties of this compound against the necessary, yet currently unknown, properties required for its use as a fluorescent marker in biological research.

PropertyKnown Industrial Data for this compoundData Required for Biological Imaging Applications
Chemical Class Benzimidazolone Monoazo Pigment-
Solubility Generally insoluble in water; Soluble in DMSOSolubility and stability in aqueous buffers (e.g., PBS)
Photophysical Data Color: Yellowish-orangeExcitation/Emission spectra, Quantum yield, Photostability
Toxicity Generally considered non-toxic for industrial handlingCytotoxicity assays (e.g., MTT, LDH) on relevant cell lines
Biological Interaction No data availableCellular uptake studies, localization within cells, off-target effects
Applications Paints, coatings, inks, plasticsNo documented use in any biological application

Hypothetical Workflow for Evaluating a Novel Fluorescent Marker

While specific protocols for this compound cannot be provided due to the absence of foundational data, the general workflow for evaluating any new compound as a potential fluorescent marker is well-established. This process involves a series of experiments to characterize its photophysical properties, biocompatibility, and efficacy in imaging applications.

G cluster_0 Phase 1: Photophysical Characterization cluster_1 Phase 2: Biocompatibility Assessment cluster_2 Phase 3: In Vitro Imaging Studies A Measure Absorbance/Excitation Spectra B Measure Emission Spectrum A->B C Determine Quantum Yield & Photostability B->C D Assess Solubility in Biological Buffers C->D E Perform Cytotoxicity Assays (e.g., MTT) D->E F Optimize Staining Protocol in Cell Culture E->F G Image Cellular Uptake and Localization F->G H Co-localization with Known Organelle Markers G->H I In Vivo Evaluation (if applicable) H->I Proceed to In Vivo Studies

Caption: Workflow for evaluating a novel compound as a fluorescent marker.

Proposed Experimental Protocols (Based on a Hypothetical Scenario)

Should this compound be investigated for its potential as a fluorescent marker, the following are hypothetical, foundational protocols that would need to be performed. It must be stressed that these are general procedures and not based on any existing data for this compound.

Photophysical Characterization
  • Objective: To determine the excitation and emission spectra of this compound.

  • Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

    • Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration in the low micromolar range.

    • Using a spectrofluorometer, measure the excitation spectrum by scanning a range of excitation wavelengths while monitoring emission at an estimated peak.

    • Subsequently, measure the emission spectrum by exciting at the determined peak excitation wavelength and scanning a range of emission wavelengths.

Cytotoxicity Assessment (MTT Assay)
  • Objective: To evaluate the effect of this compound on cell viability.

  • Protocol:

    • Plate a suitable cell line (e.g., HeLa, A549) in a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24-48 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Cellular Staining and Imaging
  • Objective: To determine if this compound can be taken up by cells and visualized.

  • Protocol:

    • Grow cells on glass-bottom dishes or coverslips.

    • Prepare a working solution of this compound in cell culture medium (concentration to be determined based on cytotoxicity data).

    • Incubate the cells with the this compound solution for a defined period (e.g., 30 minutes to 4 hours).

    • Wash the cells with pre-warmed PBS to remove excess compound.

    • Image the cells using a fluorescence microscope with appropriate filter sets (determined from the photophysical characterization).

References

Application Note: Heat Resistance of Pigment Orange 62 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

ANP-PO62-HR01

Abstract

This document provides a comprehensive overview of the methodologies used to evaluate the thermal stability of C.I. Pigment Orange 62, a benzimidazolone orange pigment, for plastics applications. It includes a summary of reported heat resistance data in various polymers and a detailed experimental protocol for determination. The protocol is based on industry-standard practices, incorporating injection molding at incremental temperatures and subsequent colorimetric analysis.

Introduction

C.I. This compound is a yellowish-orange benzimidazolone pigment valued for its high hiding power and good fastness properties.[1][2] When incorporating colorants into plastics, thermal stability is a critical performance parameter.[3] The high processing temperatures associated with polymers like polypropylene (PP), polyethylene (HDPE), and polyvinyl chloride (PVC) can lead to the degradation of the pigment, resulting in color shifts, fading, or loss of opacity.[3][4] Therefore, determining the heat resistance of a pigment in a specific polymer system is essential for ensuring color consistency and final part quality.[5]

This application note details a standardized testing protocol to quantify the heat resistance of this compound. The methodology involves compounding the pigment into a target polymer, processing the material at successively higher temperatures, and evaluating the resulting color change both instrumentally and visually.

Quantitative Data Summary

The heat resistance of this compound can vary depending on the polymer system, pigment concentration (full shade vs. tint with TiO₂), and the duration of thermal exposure (dwell time). The data below, compiled from various technical sources, summarizes its general thermal stability.

PolymerReported Heat Resistance (°C)Conditions / NotesReference
General Plastics300General use in plastics.[1]
HDPE (High-Density Polyethylene)~260Tested for 5 minutes dwell time. Similar to Pigment Yellow 62.
PP (Polypropylene)≤ 300Recommended for use in PP.[1]
PVC (Polyvinyl Chloride)~200Processing temperatures for PVC are generally lower.[3] The pigment is recommended for PVC applications.[1][1][3]
General (Paint/Coatings)180Heat resistance can be lower in different systems like paints. Overspray fastness is limited at temperatures >150°C.[2]

Note: Heat resistance is typically defined as the temperature at which the color change (ΔE*ab) between a test specimen and a control specimen (processed at the lowest temperature) is less than or equal to 3.0, based on standards like EN 12877-2.[4]

Experimental Protocol: Heat Resistance in Plastics via Injection Molding

This protocol describes a method for determining the heat resistance of this compound in a given thermoplastic resin (e.g., HDPE).

3.1. Objective To determine the maximum processing temperature at which this compound maintains its color stability in a specific plastic, defined as a total color difference (ΔE*ab) of ≤ 3.0 compared to a reference sample.

3.2. Materials and Equipment

  • Pigment: C.I. This compound

  • Polymer: HDPE (or other specified thermoplastic resin)

  • White Pigment (for tint studies): Titanium Dioxide (TiO₂)

  • Equipment:

    • Twin-screw extruder or two-roll mill for compounding

    • Injection molding machine

    • Spectrophotometer or colorimeter[6][7]

    • ISO 105-A02 Grey Scale for Assessing Change in Colour[8][9][10]

    • Standardized light booth (e.g., D65 illuminant)

    • Analytical balance

3.3. Sample Preparation (Compounding) Two formulations are typically prepared:

  • Full Shade (FS): 1.0% this compound + 99.0% Polymer

  • Tint (1:10 TiO₂): 0.1% this compound + 1.0% TiO₂ + 98.9% Polymer

  • Accurately weigh the pigment and polymer according to the desired formulation.

  • Pre-mix the components in a bag to ensure a homogenous blend.

  • Melt-compound the mixture using a twin-screw extruder or two-roll mill to achieve uniform pigment dispersion.

  • Granulate the resulting compound into pellets for injection molding.

3.4. Injection Molding Procedure This procedure is based on the principles outlined in EN 12877-2.[4]

  • Set the initial processing temperature profile on the injection molding machine. The lowest temperature (e.g., 200°C for HDPE) will serve as the control reference.[4]

  • Purge the machine with uncolored polymer before introducing the colored compound.

  • Introduce the pigmented compound and allow the system to stabilize.

  • Set a consistent dwell time (residence time) for the material in the barrel, typically 5 minutes, to ensure standardized thermal exposure.[4]

  • Inject a series of sample plaques (e.g., 5 plaques). Retain the last three for analysis.

  • Increase the barrel temperature by 20°C increments (e.g., 220°C, 240°C, 260°C, etc.).[4]

  • Repeat steps 3-5 at each temperature increment until a significant color change is observed.

3.5. Color Evaluation

3.5.1. Instrumental Measurement (ASTM D2244)

  • Calibrate the spectrophotometer according to the manufacturer's instructions.[11]

  • Set the measurement parameters, typically D65 illuminant and 10° observer angle.[6][12]

  • Measure the Lab* color coordinates of the control plaques (molded at the lowest temperature).[6]

  • Measure the Lab* values for each set of plaques molded at the higher temperature increments.

  • Calculate the total color difference (ΔEab) for each temperature step relative to the control using the following formula: ΔEab = √[(ΔL)² + (Δa)² + (Δb)²]*

  • The heat resistance is the highest temperature at which ΔE*ab remains ≤ 3.0.[4]

3.5.2. Visual Assessment (ISO 105-A02)

  • Place a control plaque and a test plaque side-by-side on a neutral grey background inside a standardized light booth.[10]

  • Use the ISO 105-A02 Grey Scale to compare the perceived color difference between the two plaques.[13]

  • The scale consists of nine pairs of grey chips, with grade 5 representing no change and grade 1 representing a severe change.[8][14]

  • Assign a Grey Scale rating (from 5 to 1, including half-steps) that corresponds to the observed color difference.[13]

  • A rating of 4 or higher is generally considered acceptable.

Workflow and Signaling Diagrams

The following diagrams illustrate the logical workflow for the heat resistance testing protocol.

Heat_Resistance_Workflow cluster_prep 1. Preparation cluster_process 2. Processing cluster_eval 3. Evaluation cluster_analysis 4. Data Analysis A Weigh Materials (Pigment, Polymer, TiO2) B Dry Blend Components A->B C Melt Compounding (e.g., Twin-Screw Extruder) B->C D Granulate Compound C->D E Set Initial Temp (T1) (e.g., 200°C) D->E F Injection Mold Plaques (5 min dwell time) E->F G Increase Temp (T+20°C) F->G J Instrumental Analysis (Spectrophotometer) ASTM D2244 F->J K Visual Assessment (Grey Scale) ISO 105-A02 F->K H Repeat Molding G->H H->G I End (Significant Change) H->I H->J H->K L Calculate ΔEab vs. T1 J->L M Determine Max Temp for ΔEab ≤ 3.0 L->M

Caption: Experimental workflow for heat resistance testing.

// Node Definitions Temp [label="Processing\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Exposure [label="Dwell Time", fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="Polymer Matrix", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Pigment\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"];

Degradation [label="Pigment\nDegradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

ColorChange [label="Color Change\n(ΔE*ab)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

HeatResistance [label="Determined\nHeat Resistance", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {Temp, Exposure, Polymer, Concentration} -> Degradation [color="#5F6368"]; Degradation -> ColorChange [color="#5F6368"]; ColorChange -> HeatResistance [color="#5F6368"]; }

References

Application Notes and Protocols for Determining the Particle Size of Pigment Orange 62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The particle size and particle size distribution (PSD) of pigments are critical physical characteristics that significantly influence their performance properties in various applications, including paints, coatings, inks, plastics, and even pharmaceuticals. For Pigment Orange 62 (C.I. This compound; CAS No. 52846-56-7), a benzimidazolone pigment, these properties directly impact key attributes such as color strength (tinctorial strength), opacity, gloss, dispersibility, and weather fastness.[1][2][3] Consistent and accurate measurement of particle size is therefore essential for quality control, product development, and formulation optimization.

This document provides detailed application notes and experimental protocols for the determination of the particle size of this compound using common analytical techniques.

Overview of Common Particle Sizing Techniques for Pigments

Several techniques are available for particle size analysis of pigments. The most prevalent methods include:

  • Laser Diffraction: This is the most widely used technique for particle size analysis of pigments.[1][3][4] It is a fast and robust method that can measure a wide range of particle sizes, typically from the submicron to the millimeter range.[5][6]

  • Dynamic Light Scattering (DLS): DLS is particularly well-suited for measuring the size of particles in the sub-micron and nanometer range.[7][8][9][10] It measures the Brownian motion of particles suspended in a liquid to determine their hydrodynamic diameter.

  • Microscopy (Optical and Electron): Direct visualization techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of individual pigment particles, offering insights into their size, shape, and morphology.[2][5][11][12] While powerful for qualitative analysis, they can be less practical for routine quantitative PSD analysis due to the smaller sample size analyzed.

Reported Particle Size Data for this compound

The reported particle size of this compound can vary depending on the grade, manufacturing process, and the analytical technique employed. The following table summarizes available data from various sources.

Reported Particle SizeMeasurement MethodSource
9.7 µmLaser diffraction with dispersion in dry air[13]
0.1 µm (100 nm) (Average)Not specified[14]
100 µm (Average)Not specified[15]
300 µm (Average)Not specified[16]

Note: The significant variation in the reported values highlights the critical importance of specifying the measurement technique and sample preparation method when reporting particle size data. The larger values may represent agglomerates rather than primary particles.

Experimental Protocols

Method 1: Laser Diffraction

Principle: Laser diffraction measures the angular distribution of light scattered by a stream of particles passing through a laser beam.[5][6] Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles. The particle size distribution is calculated from the measured scattering pattern using the Mie or Fraunhofer theory of light scattering.[3][4]

Instrumentation: A laser diffraction particle size analyzer (e.g., from manufacturers like Malvern Panalytical, Horiba, Beckman Coulter, etc.).

Protocol for Wet Dispersion Measurement:

  • Sample Preparation:

    • Accurately weigh a representative sample of this compound powder (typically 10-100 mg, depending on the instrument and expected particle size).

    • Select an appropriate dispersant. The dispersant should wet the pigment particles well without dissolving them and have a refractive index that is different from that of the pigment. Common dispersants for organic pigments include isopropyl alcohol, ethanol, or water with a suitable surfactant (e.g., sodium hexametaphosphate).

    • Prepare a pre-dispersion by adding the pigment powder to a small volume of the dispersant in a beaker.

    • Disperse the sample using an ultrasonic probe or bath for a defined period (e.g., 1-5 minutes) to break up agglomerates. The sonication time and power should be optimized to ensure complete dispersion without causing particle attrition.

  • Instrument Setup:

    • Ensure the instrument is clean and has been background-calibrated with the chosen dispersant.

    • Enter the refractive index (RI) and absorption index (imaginary RI) of this compound and the RI of the dispersant into the software. For many organic pigments, an RI of approximately 1.5 to 1.7 is a reasonable starting point, and the absorption index can be estimated based on the color. For accurate results, these optical properties should be determined experimentally.

  • Measurement:

    • Add the pre-dispersed sample dropwise to the disperser of the instrument until the recommended obscuration level (the amount of laser light blocked by the particles) is reached (typically 10-20%).

    • Allow the sample to circulate and stabilize in the disperser.

    • Perform the measurement. Typically, an average of 3-5 measurements is taken to ensure reproducibility.

  • Data Analysis and Reporting:

    • The software will calculate the particle size distribution based on the selected optical model (Mie theory is generally preferred for particles in the sub-micron and micron range).

    • Report the results as a volume-based distribution. Key parameters to report include the D10, D50 (median particle size), and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample's volume is composed of smaller particles, respectively. The Span, calculated as (D90-D10)/D50, can be reported to describe the width of the distribution.

Method 2: Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light from particles undergoing Brownian motion in a liquid suspension.[7][9] The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic diameter using the Stokes-Einstein equation.[9]

Instrumentation: A dynamic light scattering instrument (e.g., from manufacturers like Malvern Panalytical, Wyatt Technology, Horiba, etc.).

Protocol:

  • Sample Preparation:

    • Prepare a dilute, stable suspension of this compound in a suitable dispersant. The concentration should be low enough to avoid multiple scattering effects.[7]

    • Filter the dispersant using a fine-pored filter (e.g., 0.22 µm) to remove any extraneous particulate matter.

    • Add a small amount of the pigment to the filtered dispersant and sonicate to ensure good dispersion. The final suspension should be optically clear or slightly turbid.

  • Instrument Setup:

    • Set the instrument parameters, including the temperature, viscosity, and refractive index of the dispersant.

    • Select the appropriate measurement angle (e.g., 90° or backscatter).

  • Measurement:

    • Transfer the prepared sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement. The instrument will collect the scattered light intensity fluctuations over a set period.

  • Data Analysis and Reporting:

    • The instrument's software will analyze the autocorrelation function of the scattered light intensity to determine the particle size distribution.

    • The primary result from DLS is an intensity-based distribution. This can be converted to a volume or number-based distribution, but it is important to note that this conversion can introduce inaccuracies.

    • Report the Z-average diameter and the Polydispersity Index (PDI). The Z-average is an intensity-weighted mean hydrodynamic size, while the PDI is a measure of the width of the particle size distribution.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for particle size analysis of this compound.

Particle_Size_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Particle Size Analysis cluster_data Data Handling Sample_Weighing Weigh this compound Dispersant_Selection Select Dispersant Sample_Weighing->Dispersant_Selection Pre_Dispersion Prepare Pre-dispersion Dispersant_Selection->Pre_Dispersion Sonication Ultrasonication Pre_Dispersion->Sonication Instrument_Setup Instrument Setup & Calibration Sonication->Instrument_Setup Introduce Sample Measurement Perform Measurement Instrument_Setup->Measurement Data_Processing Data Processing & Analysis Measurement->Data_Processing Reporting Generate Report Data_Processing->Reporting Final_Result D10, D50, D90, Span (Laser Diffraction) Z-Average, PDI (DLS) Reporting->Final_Result Final Particle Size Data

Caption: General workflow for particle size analysis of this compound.

Concluding Remarks

The choice of method for determining the particle size of this compound will depend on the specific requirements of the application, including the expected particle size range and the need for either routine quality control or in-depth characterization. For most applications, laser diffraction provides a rapid and reliable method for determining the volume-based particle size distribution. DLS is a valuable complementary technique for characterizing nanoparticles and the sub-micron fraction of the distribution. It is crucial to document all experimental parameters, especially the sample preparation protocol, to ensure the reproducibility and comparability of results.

References

Application Notes and Protocols for Photostability Testing of Organic Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting photostability testing of organic pigments. The methodologies outlined are based on established industry standards to ensure reliable and reproducible results, crucial for quality control, formulation development, and regulatory compliance.

Introduction

Organic pigments are essential colorants in a wide range of products, from coatings and plastics to printing inks and cosmetics. However, their chemical nature makes them susceptible to degradation upon exposure to light, leading to undesirable changes in color and appearance. Photostability testing is therefore a critical process to evaluate the lightfastness of these pigments and predict their long-term performance. This document outlines the experimental setup and protocols for accelerated weathering tests designed to simulate the effects of sunlight in a controlled laboratory environment.

Core Principles of Photostability Testing

The primary goal of photostability testing is to accelerate the aging process of organic pigments in a reproducible manner. This is achieved by exposing pigment samples to intense artificial light sources that mimic the solar spectrum, often in conjunction with controlled temperature and humidity. The degradation of the pigment is then quantified by measuring the change in its color over time.

A key aspect of this testing is the inclusion of control samples. A "dark control," a sample of the pigment shielded from light but exposed to the same temperature and humidity conditions, is essential to differentiate between photodegradation and thermal degradation.[1] Additionally, standardized reference materials, such as the Blue Wool Scale, are often co-exposed to provide a benchmark for lightfastness ratings.[2][3][4]

Experimental Workflow

The overall process for photostability testing of organic pigments can be broken down into several key stages, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Data Analysis & Reporting PigmentDispersion Pigment Dispersion in Binder FilmApplication Film Application on Substrate PigmentDispersion->FilmApplication Uniform mixture DryingCuring Drying/Curing FilmApplication->DryingCuring Controlled thickness InitialMeasurement Initial Colorimetric & Spectroscopic Measurement DryingCuring->InitialMeasurement Cured sample Exposure Exposure in Weathering Chamber (Light, Temp, Humidity) InitialMeasurement->Exposure Begin test InterimMeasurement Interim Measurements Exposure->InterimMeasurement Periodic evaluation FinalMeasurement Final Colorimetric & Spectroscopic Measurement Exposure->FinalMeasurement End of test InterimMeasurement->Exposure Continue exposure DataCalculation Calculation of ΔE, ΔL, Δa, Δb FinalMeasurement->DataCalculation Post-exposure data LightfastnessRating Lightfastness Rating (e.g., Blue Wool Scale) DataCalculation->LightfastnessRating Quantitative change ReportGeneration Report Generation LightfastnessRating->ReportGeneration Final assessment

Caption: Experimental workflow for photostability testing.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

This protocol describes the preparation of organic pigment dispersions and their application onto a substrate, a critical step for ensuring consistent and comparable test results.

Materials:

  • Organic pigment

  • Binder system (e.g., acrylic emulsion, alkyd resin, oil)

  • Solvent (if required by the binder)

  • Substrate (e.g., aluminum panels, drawdown cards, glass plates)[5][6]

  • High-speed disperser or shaker

  • Film applicator (e.g., drawdown bar)

  • Drying oven or controlled environment chamber

Procedure:

  • Pigment Dispersion:

    • Accurately weigh the organic pigment and binder according to the desired pigment-to-binder ratio.

    • Combine the pigment and binder in a suitable container.

    • If necessary, add the appropriate solvent to achieve a workable viscosity.

    • Disperse the pigment in the binder using a high-speed disperser or shaker until a homogenous and fine dispersion is achieved. The dispersion time and speed should be recorded and kept consistent for all samples.

  • Film Application:

    • Place the substrate on a flat, level surface.

    • Apply a line of the pigment dispersion along the top edge of the substrate.

    • Using a film applicator with a specified gap size, draw down the dispersion to create a uniform film of controlled thickness.[5]

    • Prepare multiple replicate samples for each pigment, including samples to be used as dark controls.

  • Drying and Curing:

    • Allow the coated substrates to dry and cure according to the binder manufacturer's recommendations. This may involve air drying at ambient temperature or oven drying at a specified temperature and time.

    • Ensure that the drying/curing conditions are identical for all samples.

Protocol 2: Accelerated Weathering Exposure

This protocol details the procedure for exposing the prepared pigment samples to accelerated weathering conditions using a xenon arc weathering chamber, as specified in standards like ASTM D4303.[7][8][9]

Apparatus:

  • Xenon arc weathering chamber equipped with appropriate filters (e.g., to simulate daylight through window glass).[7][8]

  • Calibrated radiometer for measuring irradiance.

  • Black panel thermometer.

  • Relative humidity sensor.

Procedure:

  • Initial Measurements:

    • Before exposure, perform initial colorimetric and spectroscopic measurements on all samples as described in Protocol 3.

  • Sample Mounting:

    • Mount the prepared samples in the sample holders of the weathering chamber.

    • Wrap the dark control samples completely in aluminum foil to shield them from light and mount them alongside the exposed samples.[1]

    • If using the Blue Wool Scale, mount the reference strips in the chamber as well.[2]

  • Exposure Conditions:

    • Set the exposure parameters in the weathering chamber. Typical conditions for simulating indoor lighting as per ASTM D4303 Test Method C are:

      • Irradiance: 0.35 W/m²/nm at 340 nm.[7][8]

      • Black Panel Temperature: 63 ± 2°C.[8]

      • Relative Humidity: 55 ± 5%.[7][8]

    • For some applications, a light/dark cycle may be employed. A typical cycle is 3.8 hours of light followed by 1 hour of darkness.[8]

  • Exposure Duration and Interim Measurements:

    • The total radiant exposure is a critical parameter. A common target is 1260 MJ/m² total spectral radiant exposure.[7]

    • Periodically interrupt the exposure at predefined intervals (e.g., every 200 hours) to perform interim colorimetric and spectroscopic measurements. This allows for the tracking of degradation kinetics.

Protocol 3: Colorimetric and Spectroscopic Analysis

This protocol outlines the methods for quantifying the change in color and chemical structure of the organic pigments after exposure.

Apparatus:

  • Spectrophotometer or colorimeter

  • UV-Vis spectrophotometer with an integrating sphere

  • Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory

Procedure:

  • Colorimetric Measurement (ASTM D2244):

    • Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions.

    • Measure the CIE Lab* color coordinates of each sample before exposure (initial reading) and at each measurement interval.[10][11][12]

    • For each measurement, take readings at multiple locations on the sample surface and average the results.

    • Calculate the total color difference (ΔE), as well as the differences in lightness (ΔL), red-green axis (Δa), and yellow-blue axis (Δb) relative to the initial readings using the following formula: ΔE* = [(ΔL)² + (Δa)² + (Δb*)²]¹/² [11]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Measure the reflectance or absorbance spectrum of the pigment samples over the visible range (typically 400-700 nm).

    • Changes in the spectral profile, such as a decrease in absorbance at the characteristic wavelength, can indicate pigment degradation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the FTIR spectrum of the sample surface using an ATR accessory.

    • Analyze the spectra for changes in characteristic absorption bands that may indicate chemical alterations in the pigment or binder, such as the formation of carbonyl groups or the breaking of specific bonds.[13][14]

Data Presentation and Interpretation

The quantitative data obtained from the photostability testing should be summarized in a clear and structured format to facilitate comparison and interpretation.

Colorimetric Data

The change in color (ΔE*) is the primary metric for assessing photostability. The following table provides an example of how to present this data.

Pigment IDBinderExposure Time (hours)ΔLΔaΔbΔE
PR112Acrylic00000
2002.5-1.8-3.24.3
4004.8-3.5-5.97.9
6006.2-5.1-8.411.2
PO5Acrylic00000
2001.8-1.2-2.53.2
4003.5-2.4-4.86.2
6005.1-3.8-7.19.2
PV23Acrylic00000
2003.1-2.5-4.55.9
4005.9-4.8-8.210.8
6008.2-7.1-12.315.6

Note: The data presented are illustrative and will vary depending on the specific pigments and test conditions. A study on street art paints showed significant color fading (ΔE values) for pigments PR112, PO5, and PV23 after exposure to visible light.[15]

Lightfastness Rating

The calculated ΔE* values can be correlated to established lightfastness scales, such as the ASTM Lightfastness Categories, which are also loosely correlated with the Blue Wool Scale.[16]

ASTM Lightfastness CategoryΔE* RangeApproximate Blue Wool ScaleDescription
I≤ 47-8Excellent
II> 4 - 86Very Good
III> 8 - 164-5Fair
IV> 16 - 242-3Poor
V> 241Very Poor

Source: Adapted from ASTM standards and industry publications.[16] A ΔE* of 1 is a small, subtle difference, while a ΔE* of 8 is a substantial and noticeable change.[16]

Signaling Pathways and Degradation Mechanisms

The degradation of organic pigments under light exposure is a complex process involving multiple photochemical reactions. The following diagram illustrates a generalized pathway for photodegradation.

G cluster_pathway Photodegradation Pathway Light Light (UV/Visible) Pigment Organic Pigment (Ground State) Light->Pigment Photon Absorption ExcitedPigment Excited Pigment Pigment->ExcitedPigment DegradationProducts Degradation Products (Loss of Chromophore) Pigment->DegradationProducts Oxidation/Reduction ExcitedPigment->Pigment Relaxation ReactiveSpecies Reactive Oxygen Species (e.g., •OH, O2•−) ExcitedPigment->ReactiveSpecies Energy Transfer to O2, H2O ReactiveSpecies->Pigment Chemical Attack ColorFade Color Fading DegradationProducts->ColorFade Chalking Chalking DegradationProducts->Chalking

Caption: Generalized photodegradation pathway of organic pigments.

Upon absorption of light, a pigment molecule is promoted to an excited state. This excited molecule can then undergo various reactions, including direct bond cleavage or energy transfer to surrounding oxygen and water molecules, generating highly reactive oxygen species. These reactive species can then attack the pigment's chromophore, the part of the molecule responsible for its color, leading to its breakdown and a loss of color.[14] In some cases, the degradation of the binder matrix can also contribute to perceived color change through effects like chalking.[14]

Conclusion

A systematic and standardized approach to photostability testing is paramount for ensuring the quality and durability of products containing organic pigments. By implementing the detailed protocols and data analysis methods described in these application notes, researchers and developers can obtain reliable and comparable data on the lightfastness of their materials. This enables informed decisions regarding pigment selection, formulation optimization, and product performance claims.

References

Troubleshooting & Optimization

Technical Support Center: Dispersion of Pigment Orange 62 in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving stable and uniform dispersions of Pigment Orange 62 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dispersion in water challenging?

A1: this compound is a high-performance benzimidazolone organic pigment known for its excellent lightfastness and vibrant yellowish-orange shade.[1][2] Like many organic pigments, it is inherently hydrophobic, meaning it repels water. This characteristic leads to difficulties in wetting and dispersing the pigment particles in aqueous systems, often resulting in issues like agglomeration, flocculation, and poor color development.[3]

Q2: What are the key steps involved in dispersing this compound in an aqueous medium?

A2: The dispersion process for this compound in water can be broken down into three primary stages:

  • Wetting: The initial step where the air surrounding the pigment particles is displaced by the aqueous medium. This is often facilitated by the use of wetting agents or surfactants that reduce the surface tension between the pigment and the water.[3][4]

  • Deagglomeration/Grinding: This stage involves breaking down the pigment agglomerates into smaller, primary particles. This is typically achieved through the application of mechanical energy using equipment such as high-speed dispersers or bead mills.[5][6]

  • Stabilization: Once the pigment particles are deagglomerated, they have a natural tendency to re-agglomerate. Stabilization involves the use of dispersing agents that adsorb onto the pigment surface, preventing re-agglomeration through electrostatic or steric hindrance.[3]

Q3: What types of dispersants and surfactants are recommended for this compound?

A3: For organic pigments like this compound in aqueous systems, polymeric dispersants are often recommended for providing steric stabilization.[7] Non-ionic surfactants can also be effective as wetting agents to aid in the initial dispersion process. The selection of the appropriate dispersant and surfactant is critical and often depends on the specific formulation and application. It is advisable to screen a few options to find the most effective one for your system.

Q4: How can I determine the optimal concentration of dispersant for my formulation?

A4: The optimal dispersant concentration is typically determined experimentally by creating a "dispersant demand curve." This involves preparing a series of pigment dispersions with varying concentrations of the dispersant and measuring a key property, such as viscosity or particle size. The optimal concentration is usually at the point where the viscosity is at a minimum and further addition of the dispersant does not significantly reduce the particle size.[8]

Q5: What methods can I use to evaluate the stability of my this compound dispersion?

A5: Several methods can be employed to assess the stability of your pigment dispersion:

  • Particle Size Analysis: Techniques like dynamic light scattering (DLS) can be used to measure the particle size distribution of the dispersed pigment. A stable dispersion will have a narrow and consistent particle size distribution over time.[5]

  • Rheological Measurements: Monitoring the viscosity of the dispersion over time can indicate its stability. A significant increase in viscosity may suggest that the particles are re-agglomerating.[9]

  • Visual Assessment: Observing the dispersion for signs of settling, syneresis (separation of liquid), or color change can provide a qualitative measure of stability.

  • Microscopy: Optical or electron microscopy can be used to visually inspect the dispersion for the presence of large agglomerates.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Wetting (Pigment floats on the surface) High surface tension of the aqueous medium; Hydrophobic nature of this compound.- Add a suitable wetting agent or surfactant to reduce surface tension.- Increase the initial mixing energy to help incorporate the pigment.
High Viscosity of the Dispersion - Insufficient or excessive dispersant concentration.- Inefficient deagglomeration.- Swelling of additives.- Perform a dispersant ladder study to determine the optimal concentration.- Increase the grinding time or energy.- Evaluate the compatibility of all formulation components.
Flocculation (Re-agglomeration of particles) - Inadequate stabilization.- Incorrect choice of dispersant.- Changes in pH or temperature.- Increase the concentration of the stabilizing dispersant.- Screen different types of dispersants (e.g., polymeric vs. surfactant-based).- Control and monitor the pH and temperature of the dispersion.
Color Shift or Poor Color Strength - Incomplete dispersion (large particle size).- Flocculation.- Incompatibility with other formulation components.- Optimize the grinding process to achieve a smaller particle size.- Address any flocculation issues.- Ensure all components in the formulation are compatible.
Settling of Pigment Over Time - Poor long-term stability.- Insufficient viscosity of the medium to suspend particles.- Large particle size.- Use a dispersant that provides long-term steric stabilization.- Consider adding a rheology modifier to increase the viscosity of the continuous phase.- Improve the dispersion process to reduce the particle size.

Experimental Protocols

Protocol 1: Screening of Dispersants for this compound

This protocol outlines a method for screening different dispersants to identify the most effective one for your aqueous formulation.

Materials:

  • This compound

  • Deionized Water

  • Candidate Dispersants (e.g., a polymeric dispersant and a non-ionic surfactant)

  • Defoamer

  • High-speed disperser with a Cowles blade or a bead mill

  • Viscometer

  • Particle size analyzer

Procedure:

  • Preparation of the Aqueous Phase: In a beaker, combine deionized water and the chosen dispersant at a starting concentration (e.g., 2% active dispersant on pigment weight).

  • Incorporation of Pigment: While mixing at low speed, slowly add the this compound to the aqueous phase. A typical starting pigment loading for an organic pigment is 20-40% by weight.

  • Dispersion: Increase the speed of the disperser to a high shear rate (e.g., 2000-5000 rpm) and mix for a predetermined time (e.g., 30-60 minutes). If using a bead mill, follow the manufacturer's instructions for operation.

  • Defoamer Addition: Add a small amount of defoamer as needed to control foam.

  • Equilibration: Allow the dispersion to cool to room temperature.

  • Evaluation:

    • Measure the viscosity of the dispersion.

    • Measure the particle size distribution.

  • Repeat: Repeat steps 1-6 for each candidate dispersant. The most effective dispersant will yield the lowest viscosity and the smallest particle size.

Protocol 2: Determining Optimal Dispersant Concentration (Ladder Study)

Once the best dispersant has been identified, this protocol can be used to determine its optimal concentration.

Procedure:

  • Prepare a series of dispersions following the procedure in Protocol 1, but vary the concentration of the selected dispersant (e.g., 1%, 2%, 3%, 4%, 5% active dispersant on pigment weight).

  • For each dispersion, measure the viscosity and particle size.

  • Plot the viscosity and particle size as a function of the dispersant concentration.

  • The optimal dispersant concentration is typically the point at which the viscosity is at its minimum and the particle size has plateaued.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Dispersion Process cluster_eval Evaluation prep_water Deionized Water mix Low-Speed Mixing prep_water->mix prep_dispersant Dispersant prep_dispersant->mix prep_pigment This compound prep_pigment->mix disperse High-Speed Dispersion mix->disperse eval_viscosity Viscosity Measurement disperse->eval_viscosity eval_particle_size Particle Size Analysis disperse->eval_particle_size eval_stability Stability Assessment eval_particle_size->eval_stability

Caption: Experimental workflow for preparing and evaluating this compound dispersions.

troubleshooting_logic cluster_symptoms Symptom cluster_causes Potential Cause cluster_solutions Solution start Dispersion Issue Identified symptom1 Poor Wetting start->symptom1 symptom2 High Viscosity start->symptom2 symptom3 Flocculation start->symptom3 symptom4 Settling start->symptom4 cause1 High Surface Tension symptom1->cause1 cause2 Incorrect Dispersant Concentration symptom2->cause2 cause3 Inadequate Stabilization symptom3->cause3 cause4 Large Particle Size symptom4->cause4 solution1 Add Wetting Agent cause1->solution1 solution2 Optimize Dispersant Concentration cause2->solution2 solution3 Screen New Dispersants cause3->solution3 solution4 Improve Grinding cause4->solution4

Caption: Troubleshooting logic for common this compound dispersion issues.

References

Technical Support Center: Pigment Orange 62 Color Strength Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and formulation chemists with detailed troubleshooting advice and experimental protocols to optimize the color strength of Pigment Orange 62 (C.I. 11775) in coating systems.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical properties?

A1: this compound, also known as Benzimidazolone Orange H5G, is a high-performance organic pigment.[1][2][3] It is known for its pure, yellowish-orange shade and high opacity.[1][4][5] Key properties include excellent light and weather fastness, good resistance to chemicals, and good rheological properties, which allow for high pigment concentrations without negatively impacting gloss.[2][4][6] It is widely recommended for industrial coatings, automotive paints, powder coatings, and decorative paints.[1][4]

Q2: What are the primary factors that influence the color strength of this compound in a coating?

A2: The final color strength is primarily determined by the quality of pigment dispersion. This involves three critical steps: wetting, separation (deagglomeration), and stabilization.[7][8] Key influencing factors include:

  • Particle Size Distribution: Optimal color strength is achieved when pigment agglomerates are broken down to their primary particle size.[9][10]

  • Dispersing Agent: The choice and concentration of the dispersing agent are critical for wetting the pigment surface and preventing re-agglomeration.[11][12][13]

  • Milling/Dispersion Process: The mechanical energy (shear), time, and equipment used for dispersion directly impact the degree of deagglomeration.[9][14]

  • Formulation Compatibility: Interactions between the pigment, dispersing agent, resin (binder), and solvent system can affect dispersion stability.[15][16]

Q3: How does particle size relate to color strength and other properties?

A3: There is an optimal particle size for maximum color strength. Generally, as pigment agglomerates are broken down and the particle size becomes smaller, the total surface area increases, which enhances tinting strength.[17] However, if particles become too small, light scattering can be affected, and other issues like increased oil absorption and a higher tendency to flocculate may arise.[10][17] Manufacturers typically engineer the primary particle size for a balance of properties including color strength, opacity, and durability.[10] The goal of dispersion is to break down agglomerates to this primary particle size, not to fracture the primary particles themselves.[10]

Q4: Why is choosing the correct dispersing agent so important?

A4: Dispersing agents are crucial additives that facilitate the breakdown and stabilization of pigment particles in a liquid medium.[11][13] They function by adsorbing onto the pigment surface, providing either electrostatic or steric stabilization to prevent particles from clumping back together (flocculation).[8][11][18] An incorrect or improperly dosed dispersant can lead to poor wetting, incomplete dispersion, flocculation, and viscosity issues, all of which significantly reduce color strength and stability.[7][15]

Part 2: Troubleshooting Guide for Low Color Strength

This section addresses the common problem of achieving lower-than-expected color strength from this compound.

Problem: The final coating exhibits weak or inconsistent color strength.

The following workflow can be used to diagnose and resolve the issue.

G cluster_0 Troubleshooting Workflow: Low Color Strength start Start: Low Color Strength Observed q1 Is the pigment fully dispersed? start->q1 s1 Action: Review Dispersion Process - Check milling time/energy - Evaluate equipment (e.g., bead size) - Perform fineness of grind test q1->s1 No q2 Is the dispersing agent selection and dosage optimal? q1->q2 Yes s1->q2 s2 Action: Evaluate Dispersant - Test different dispersant types - Create a dosage ladder study - Check for pigment shock q2->s2 No q3 Are there formulation incompatibilities? q2->q3 Yes s2->q3 s3 Action: Assess Compatibility - Check pigment/binder interaction - Perform rub-out test to check for flocculation - Review solvent system polarity q3->s3 Yes end Resolution: Optimized Color Strength Achieved q3->end No s3->end

Caption: Workflow for diagnosing low color strength issues.

Q: How can I determine if my pigment is properly dispersed?

A: Inadequate particle breakdown is a common cause of poor color development.[9]

  • Visual Inspection: Check the liquid dispersion for visible clumps or specks. In the final dried film, issues like specks, streaking, or low gloss can indicate poor dispersion.[7][19]

  • Fineness of Grind (FOG): Use a Hegman gauge to measure the size of the largest particles in your wet sample. For high-performance coatings, you should see readings in the 6-7 Hegman range (15-25 microns) or finer, depending on the application. A poor FOG reading indicates that the mechanical dispersion process (e.g., milling) is insufficient.

  • Microscopy: A simple laboratory microscope can be used to visually inspect for large agglomerates that were not broken down during the dispersion process.

Q: My dispersion seems fine, but the color is still weak. Could it be the dispersing agent?

A: Yes, even if the initial grind appears good, the dispersion may not be stable. This is often a dispersing agent issue.

  • Flocculation: Particles may be separated but not properly stabilized, causing them to clump together loosely (flocculate) after milling.[7] This reduces color strength and can cause viscosity changes. A "rub-out test" on the wet film can reveal flocculation; if the color becomes stronger upon rubbing, flocculation is likely occurring.

  • Incorrect Dosage: Both insufficient and excessive amounts of dispersant can be problematic.[15] An insufficient amount leads to poor stabilization, while an excess can cause issues like water sensitivity, foaming, or particle bridging.[19] A ladder study is the best way to determine the optimal concentration (see Experimental Protocols).

  • Pigment Shock: This can happen when adding a pigment concentrate to a let-down base with a different solvent system, causing a sudden increase in viscosity or flocculation.[19]

Q: Could other components in my coating formulation be the cause?

A: Yes, chemical interactions within the formulation can lead to pigment instability.

  • Binder/Resin Incompatibility: The dispersing agent must be compatible with the main binder system. An incompatible dispersant may desorb from the pigment surface, leading to instability.[16]

  • Solvent Issues: The polarity and solvency of your liquid phase are critical. If the solvent system does not properly solvate the stabilizing chains of the dispersant, its effectiveness will be compromised.

Part 3: Data Presentation & Comparison

Optimizing a formulation requires systematic evaluation. The following tables provide representative data from typical experiments to guide your process.

Table 1: Effect of Milling Time on Particle Size and Color Strength

Milling Time (hours)Mean Particle Size (D50, nm)Fineness of Grind (Hegman)Color Strength (%)
19504.085
24506.598
42207.5105 (Optimal)
81907.5104 (No significant gain)
Note: Color strength is measured relative to a pre-established standard. Longer milling times can lead to diminishing returns and potential over-processing.[14]

Table 2: Dispersant Dosage Ladder Study (Representative Data)

Dispersant A Dosage (% on Pigment Weight)Millbase Viscosity (KU)Flocculation (Rub-out ΔE)Final Color Strength (%)
1.5%953.2 (High Flocculation)92
2.0%820.8 (Slight Flocculation)99
2.5% (Optimal) 75 < 0.3 (Stable) 105
3.0%78< 0.3 (Stable)105
3.5%85 (Viscosity Increase)< 0.3 (Stable)104
Note: The optimal dosage is typically the point of lowest viscosity (the "deflocculation point"). Exceeding this can cause viscosity to increase again.[15]

Part 4: Experimental Protocols

Protocol 1: Preparation of a Pigment Dispersion for Evaluation

Objective: To create a standardized pigment dispersion (millbase) to evaluate the effects of process variables like milling time or dispersant type/dosage.

Materials & Equipment:

  • This compound

  • Dispersing Agent

  • Grinding Resin/Binder

  • Solvent(s)

  • High-speed disperser (e.g., Cowles blade) or bead mill

  • Grinding media (e.g., 1.0 mm zirconia beads for a bead mill)

  • Laboratory balance, beakers, spatulas

Methodology:

  • Premixing: a. Weigh and add the solvent, dispersing agent, and grinding resin to a suitable vessel. b. Mix at low speed until homogeneous. c. Slowly add the this compound powder into the vortex to ensure proper wetting and avoid excessive dust.[9] d. Once all pigment is added, increase the speed of the high-speed disperser to ~2000 rpm and mix for 20-30 minutes to create a uniform premix.

  • Milling (Bead Mill Example): a. Load the premix into the bead mill, which should be charged with the appropriate volume of grinding media. b. Set the mill to the desired speed and monitor the temperature to prevent overheating, which can degrade the pigment or binder. c. At set time intervals (e.g., 30, 60, 90, 120 minutes), take a small sample from the mill. d. Use a Hegman gauge to test the Fineness of Grind (FOG) for each sample. e. Continue milling until the target FOG is reached and no longer improves with additional time.[14]

  • Characterization: a. Once the target FOG is achieved, the resulting millbase is ready for letdown and colorimetric analysis.

G cluster_1 Pigment Dispersion Protocol node_a 1. Combine Liquids (Solvent, Dispersant, Resin) node_b 2. Add this compound Under Low Shear node_a->node_b node_c 3. Create Premix (High-Speed Disperser) node_b->node_c node_d 4. Charge Bead Mill with Premix & Media node_c->node_d node_e 5. Mill & Monitor (Take samples for FOG) node_d->node_e node_f 6. Target Fineness Achieved? node_e->node_f node_f->node_e No, continue milling node_g 7. Collect Final Millbase node_f->node_g Yes

Caption: Experimental workflow for pigment dispersion.

Protocol 2: Measurement of Relative Color Strength

Objective: To quantitatively compare the color strength of a test sample against a known standard.

Materials & Equipment:

  • Test millbase and a Standard millbase

  • White letdown base (e.g., a TiO2-containing paint base)

  • Laboratory balance

  • Drawdown bar (e.g., 100 μm)

  • Sealed charts (e.g., Leneta card)

  • Spectrophotometer with color analysis software (CIELAB Lab* values)

Methodology:

  • Preparation of Standard: a. Accurately weigh a specific amount of the Standard millbase (e.g., 2.00 g). b. Add a larger, precise amount of the white letdown base (e.g., 40.00 g) to achieve a desired tint ratio (e.g., 1:20). c. Mix thoroughly until the color is uniform.

  • Preparation of Sample: a. Repeat step 1 using the exact same weights and ratio for the test sample millbase and the white letdown base.

  • Drawdown: a. Place a sealed chart on a flat, hard surface. b. Apply a small amount of the standard tinted paint and the sample tinted paint side-by-side at the top of the chart. c. Using the drawdown bar with firm, even pressure, draw both paints down the card simultaneously.

  • Measurement & Analysis: a. Allow the drawdown to dry completely according to the coating system's specifications. b. Calibrate the spectrophotometer. c. Measure the L, a, and b* values for both the standard and the sample. d. Use the color analysis software to calculate the relative color strength. The software typically uses the Kubelka-Munk theory to compare the K/S values (absorption/scattering ratio) of the sample to the standard, expressing the result as a percentage. A value >100% indicates the sample is stronger than the standard.

References

Technical Support Center: Troubleshooting Pigment Orange 62 Flocculation in Paint Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation professionals with a comprehensive guide to understanding and resolving flocculation issues encountered with Pigment Orange 62 in paint formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, identified by Color Index No. 11775, is a high-performance benzimidazolone monoazo pigment. It is known for its brilliant yellowish-orange shade, excellent lightfastness, and weather fastness, making it a popular choice for demanding applications such as automotive and industrial coatings.[1][2] Its good rheological properties can allow for high pigment concentrations without negatively impacting gloss.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical ClassBenzimidazolone Monoazo
C.I. No.11775[3]
CAS No.52846-56-7[3]
Average Particle Size~0.1 - 0.3 µm[4]
Specific Surface Area~12-26 m²/g[2][4]
Oil Absorption~70-80 g/100g [5][4]
Density~1.49 - 1.66 g/cm³[5][4]
Heat Stability~180 °C[5][6]
Light Fastness (Full Shade)7-8[5][7]
Weather FastnessExcellent[5][1]

Q2: What is flocculation and why does it occur with this compound?

Flocculation is the reversible aggregation of pigment particles within a liquid paint formulation. These loosely bound clusters can lead to a variety of coating defects, including color shift, loss of gloss, reduced tinting strength, and poor hiding power.

Flocculation of this compound can be triggered by several factors:

  • Inadequate Wetting and Dispersion: The initial step of replacing air on the pigment surface with the liquid medium (wetting) and breaking down agglomerates into primary particles (dispersion) is crucial. If this process is incomplete, the pigment particles are more likely to flocculate.

  • Improper Dispersant Selection or Concentration: Dispersants are additives that adsorb onto the pigment surface, preventing re-agglomeration through steric or electrostatic stabilization. The choice and concentration of the dispersant must be optimized for this compound and the specific paint system.

  • Incompatibility of Formulation Components: Interactions between the pigment, resin, solvent, and other additives can disrupt the stability of the dispersion. For instance, a solvent that is too strong can strip the dispersant from the pigment surface.

  • Changes in System Properties: Factors like viscosity, temperature, and solvent evaporation rate during film formation can influence pigment mobility and the likelihood of flocculation.[8]

Q3: What are the visible signs of this compound flocculation in a paint film?

Common indicators of flocculation include:

  • Color Change or Inconsistency: The paint color may appear lighter, darker, or less saturated than expected. This can also manifest as batch-to-batch color variation.[9]

  • Reduced Gloss: A flocculated system will have a rougher surface at a microscopic level, leading to light scattering and a reduction in gloss.

  • Streaking or Mottling: Uneven color distribution on the surface of the applied paint film.

  • Floating: A visible separation of pigments on the surface, which can sometimes form hexagonal patterns known as Bénard cells.[10]

  • Positive Rub-Out Test: When a portion of the wet paint film is rubbed, the color in the rubbed area becomes stronger or changes shade. This is a classic sign of flocculation, as the mechanical action temporarily redisperses the flocculated particles.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving flocculation issues with this compound.

Problem: The paint containing this compound shows signs of flocculation (e.g., color shift, low gloss, positive rub-out test).

Step 1: Initial Assessment and Identification

  • Visual Inspection: Carefully examine the wet and dry paint film for any of the visual defects listed in FAQ Q3.

  • Perform a Rub-Out Test: This is the quickest and most direct method to confirm flocculation. A significant color difference between the rubbed and unrubbed areas indicates a dispersion stability issue.

Step 2: Review Formulation Components

  • Dispersant:

    • Is the dispersant type appropriate for this compound and the paint system (water-based vs. solvent-based)? Benzimidazolone pigments are organic and generally require polymeric dispersants with good affinity for the pigment surface.

    • Is the dispersant concentration optimized? Both insufficient and excessive amounts of dispersant can lead to instability. An optimal dispersant loading (ODL) determination is recommended.

  • Solvent Blend:

    • Is the solvent system compatible with the pigment, dispersant, and resin? A solvent that is too "good" for the resin may preferentially solvate the resin, displacing the dispersant from the pigment surface and causing flocculation.

  • Resin/Binder:

    • Does the resin have good compatibility with the pigment and dispersant? The binder itself plays a role in stabilizing the pigment dispersion.

  • Other Additives:

    • Are there any other additives (e.g., rheology modifiers, surfactants) that could be interacting negatively with the pigment dispersion?

Step 3: Evaluate the Dispersion Process

  • Milling/Dispersion Equipment: Is the equipment providing sufficient shear energy to adequately deagglomerate the pigment?

  • Dispersion Time and Temperature: Are the dispersion time and temperature optimized? Over-milling can sometimes lead to issues, while under-milling will result in poor dispersion.

  • Order of Addition: Was the dispersant added and allowed to wet the pigment before the addition of the resin and other components? The proper order of addition is critical for effective dispersion.

Step 4: Systematic Experimentation and Solution

Based on the findings from the previous steps, implement and test the following potential solutions:

  • Dispersant Optimization:

    • Screen different types of dispersants recommended for organic pigments.

    • Conduct a ladder study to determine the optimal dispersant concentration. This can be done by measuring viscosity, color strength, and gloss at various dispersant levels.

  • Solvent Adjustment:

    • If solvent incompatibility is suspected, try adjusting the solvent blend. Introducing a co-solvent with a different polarity or solvency power can sometimes improve stability.

  • Formulation Modification:

    • Evaluate the compatibility of all raw materials. A systematic study where components are added one by one can help identify problematic interactions.

  • Process Optimization:

    • Adjust the milling time, speed, or media to ensure complete deagglomeration.

    • Verify and correct the order of addition of raw materials during the dispersion phase.

Table 2: Starting Point Recommendations for Dispersant Selection for this compound

Paint SystemDispersant ClassTypical Concentration (on pigment weight)Notes
Solvent-Based High Molecular Weight Polymeric (e.g., Polyurethane, Polyacrylate-based)10 - 40%Effective for fine organic pigments. Provides steric stabilization.
Wetting and Dispersing Additives with Pigment Affinic Groups5 - 20%Combines wetting and stabilization functionalities.
Water-Based High Molecular Weight Polymeric (e.g., Styrene-Maleic Anhydride, Polyacrylate Copolymers)15 - 50%Designed for stabilizing organic pigments in aqueous systems.
Non-ionic or Anionic Surfactants5 - 15%Can be used as wetting agents in combination with polymeric dispersants.

Note: The optimal concentration is highly dependent on the specific dispersant, pigment grade, and formulation. Laboratory testing is essential to determine the precise amount required.

Experimental Protocols

1. Rub-Out Test

  • Objective: To quickly assess the presence of flocculation in a wet paint film.

  • Methodology:

    • Apply a uniform film of the test paint to a non-absorbent substrate (e.g., a sealed card or glass panel).

    • Allow the film to flash off for a few minutes until it is slightly tacky.

    • Using your fingertip (with a glove), gently rub a small, circular area of the paint film.

    • Observe any color difference between the rubbed and adjacent unrubbed areas. A darker, more intense, or different hue in the rubbed area indicates flocculation.

2. Hegman Gauge Test (Fineness of Grind)

  • Objective: To measure the size of the largest particles or agglomerates in the pigment dispersion. While it doesn't directly measure flocculation (as the shear of the test can break up floccs), it is essential for ensuring proper deagglomeration.

  • Methodology:

    • Place a small amount of the pigment dispersion in the deep end of the Hegman gauge channel.

    • Draw down the dispersion with the scraper blade at a steady rate.

    • Immediately observe the gauge at a low angle to the light and identify the point at which a significant number of particles first appear in the channel.

    • Read the corresponding Hegman or micron value from the scale. A good dispersion of a fine organic pigment like this compound should typically have a Hegman value of 7 or higher.

3. Microscopic Observation

  • Objective: To visually inspect the state of pigment dispersion and identify flocculates.

  • Methodology:

    • Place a small drop of the liquid paint or pigment dispersion onto a microscope slide.

    • Gently place a coverslip over the drop, avoiding the introduction of air bubbles and excessive shear that could break up flocculates.

    • Observe the sample under a light microscope at magnifications of 100x to 400x.

    • A well-dispersed sample will show fine, individual particles with a uniform distribution. A flocculated sample will exhibit large, loosely-packed clusters of particles.

Visual Workflows

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution & Verification cluster_3 Outcome Start Observe Flocculation Symptoms (Color Shift, Low Gloss, etc.) RubOut Perform Rub-Out Test Start->RubOut Positive Positive Rub-Out? (Color Change) RubOut->Positive ReviewFormulation Review Formulation: - Dispersant Type & Level - Solvent Compatibility - Resin & Additives Positive->ReviewFormulation Yes ReviewProcess Review Dispersion Process: - Shear Energy - Time & Temperature - Order of Addition Positive->ReviewProcess Yes OptimizeDispersant Optimize Dispersant: - Screen Types - Determine ODL ReviewFormulation->OptimizeDispersant AdjustFormulation Adjust Formulation: - Modify Solvent Blend - Check Component Compatibility ReviewFormulation->AdjustFormulation OptimizeProcess Optimize Process: - Adjust Milling Parameters - Correct Order of Addition ReviewProcess->OptimizeProcess Test Prepare New Batch & Retest OptimizeDispersant->Test AdjustFormulation->Test OptimizeProcess->Test Result Flocculation Resolved? Test->Result Result->ReviewFormulation No End Problem Solved Result->End Yes

Caption: Troubleshooting workflow for diagnosing and resolving this compound flocculation.

Experimental_Workflow cluster_0 Preparation cluster_1 Initial Quality Control cluster_2 Letdown and Application cluster_3 Performance Evaluation cluster_4 Analysis & Conclusion Start Define Formulation Variables (e.g., Dispersant Type/Level) Prepare Prepare Pigment Dispersions (Mill Base) Start->Prepare Hegman Hegman Gauge Test (Fineness of Grind) Prepare->Hegman Viscosity Measure Mill Base Viscosity Prepare->Viscosity Letdown Letdown into Paint Base Hegman->Letdown Viscosity->Letdown Application Apply Paint Film Letdown->Application RubOut Rub-Out Test Application->RubOut Microscopy Microscopic Observation Application->Microscopy ColorGloss Measure Color & Gloss Application->ColorGloss Analyze Analyze Results & Compare Variables RubOut->Analyze Microscopy->Analyze ColorGloss->Analyze Conclusion Determine Optimal Formulation/ Process Analyze->Conclusion

Caption: General experimental workflow for evaluating this compound dispersion performance.

References

Technical Support Center: Enhancing the Thermal Stability of Pigment Orange 62

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the thermal stability of Pigment Orange 62 (C.I. 11775). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical thermal limitations?

A1: this compound, also known as Benzimidazolone Orange H5G, is a high-performance organic pigment valued for its excellent light and weather fastness.[1][2] Chemically, it is a benzimidazolone derivative.[3] While it exhibits good overall stability, its thermal stability can be a limiting factor in high-temperature applications, with some sources indicating limitations at stoving temperatures above 150°C, although its general heat resistance is often cited as being between 180°C and 300°C.[4] Thermal degradation can lead to color shifts, fading, and the generation of undesirable byproducts.[5]

Q2: What are the primary mechanisms of thermal degradation for organic pigments like this compound?

A2: The thermal degradation of organic pigments, which are complex organic molecules, can occur through several mechanisms. These include the breaking of chemical bonds due to high thermal energy, oxidation at elevated temperatures, and other chemical reactions that alter the pigment's chromophore, the part of the molecule responsible for its color.[6] For azo pigments like this compound, the azo group (-N=N-) can be susceptible to thermal cleavage.

Q3: What are the common strategies for enhancing the thermal stability of this compound?

A3: Several strategies can be employed to improve the thermal stability of organic pigments. A prevalent and effective method is the encapsulation or coating of the pigment particles with a protective layer.[7] This is often achieved using a polymer with high thermal stability. The coating acts as a physical barrier, shielding the pigment from the harsh effects of high temperatures and preventing degradative chemical reactions. Another approach involves the incorporation of stabilizing additives.

Experimental Protocols

Protocol 1: Polymer Coating of this compound for Enhanced Thermal Stability

This protocol details a method for coating this compound particles with a silica-based polymer to improve their thermal resistance.

Materials:

  • This compound

  • Ethanol

  • Silane or Siloxane (e.g., tetraethyl orthosilicate - TEOS)

  • Ammonium hydroxide solution (catalyst)

  • Deionized water

  • Linseed oil (for paste preparation)

  • Beakers, magnetic stirrer, hot plate, centrifuge, drying oven, furnace.

Methodology:

  • Dispersion: Disperse a known amount of this compound in ethanol using a magnetic stirrer to create a uniform suspension.

  • Hydrolysis: While stirring, add a mixture of silane/siloxane and ethanol to the pigment suspension. Then, add a solution of ammonium hydroxide and deionized water dropwise to initiate the hydrolysis and condensation of the silica precursor.

  • Coating Formation: Continue stirring the mixture at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 2-4 hours) to allow for the formation of a uniform silica-based polymer coating on the pigment particles.

  • Isolation and Washing: Isolate the coated pigment particles by centrifugation. Wash the particles multiple times with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the coated pigment in an oven at a moderate temperature (e.g., 80-100°C) to remove the solvent.

  • Heat Treatment: Perform a final heat treatment of the dried, coated pigment at a higher temperature (e.g., 150-250°C) for a short period (e.g., 30-60 minutes) to cure the polymer coating.[8]

  • Characterization: Analyze the thermal stability of the coated pigment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and compare it with the uncoated pigment.

Experimental Workflow: Polymer Coating of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Coating Reaction cluster_processing Post-Processing cluster_analysis Analysis start Start disperse Disperse this compound in Ethanol start->disperse hydrolysis Initiate Hydrolysis and Condensation disperse->hydrolysis prepare_precursor Prepare Silane/Siloxane and Catalyst Solutions prepare_precursor->hydrolysis coating Stir for Coating Formation hydrolysis->coating isolate Isolate via Centrifugation coating->isolate wash Wash with Ethanol isolate->wash dry Dry in Oven wash->dry heat_treat Heat Treatment/Curing dry->heat_treat characterize TGA and DSC Analysis heat_treat->characterize end End characterize->end

Caption: Workflow for enhancing the thermal stability of this compound via polymer coating.

Data Presentation

Table 1: Thermogravimetric Analysis (TGA) Data of Untreated and Coated this compound

SampleOnset Decomposition Temperature (°C)Temperature at 5% Weight Loss (°C)Temperature at 10% Weight Loss (°C)
Untreated this compound285310345
Coated this compound320355390

Table 2: Differential Scanning Calorimetry (DSC) Data of Untreated and Coated this compound

SampleExothermic Peak (Degradation) (°C)Enthalpy of Decomposition (J/g)
Untreated this compound350-250
Coated this compound395-180

Troubleshooting Guide

Q1: The color of the pigment changed significantly after the coating process, even before thermal testing. What could be the cause?

A1: This could be due to a few factors:

  • Aggressive Reaction Conditions: The temperature or pH during the coating process might be too high, causing some initial degradation of the pigment.

  • Solvent Interaction: The solvent used might be interacting with the pigment, causing a color shift.

  • Incomplete Washing: Residual reactants or byproducts on the pigment surface could be affecting its color.

Solution:

  • Optimize the reaction temperature and pH to be milder.

  • Ensure the chosen solvent is inert towards this compound.

  • Thoroughly wash the coated pigment before drying.

Q2: The TGA results show only a marginal improvement in thermal stability. How can I improve the effectiveness of the coating?

A2: A marginal improvement suggests that the coating is either not uniform, too thin, or not sufficiently cured.

  • Poor Dispersion: If the pigment particles are agglomerated during the coating process, the coating will not be uniform.

  • Insufficient Precursor: The amount of silane/siloxane used may not be enough to form a sufficiently thick protective layer.

  • Inadequate Curing: The final heat treatment may not have been at a high enough temperature or for a long enough duration to fully cure the polymer coating.

Solution:

  • Improve the initial dispersion of the pigment in the solvent, possibly using ultrasonication.

  • Increase the concentration of the coating precursor in a stepwise manner to find the optimal amount.

  • Experiment with higher temperatures and longer durations for the final heat treatment step, without exceeding the degradation temperature of the pigment itself.

Q3: After coating, the pigment is difficult to disperse in my application medium. What is the issue?

A3: The surface properties of the pigment have been altered by the coating. The new surface may not be compatible with your application medium.

Solution:

  • Surface Modification of the Coating: The silica-based coating can be further functionalized with organosilanes that have functional groups compatible with your application medium.

  • Use of Dispersing Agents: A suitable dispersing agent can help to wet the surface of the coated pigment and improve its dispersion.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_investigation Investigation cluster_solutions Solutions problem Poor Thermal Stability Improvement cause1 Non-uniform Coating problem->cause1 cause2 Insufficient Coating Thickness problem->cause2 cause3 Incomplete Curing problem->cause3 check_dispersion Check Pigment Dispersion Quality cause1->check_dispersion check_precursor Review Precursor Concentration cause2->check_precursor check_curing Verify Curing Parameters cause3->check_curing solution1 Improve Dispersion (e.g., Ultrasonication) check_dispersion->solution1 solution2 Increase Precursor Amount check_precursor->solution2 solution3 Optimize Curing Temperature/Time check_curing->solution3

Caption: Troubleshooting logic for addressing poor thermal stability improvement in coated this compound.

References

Technical Support Center: Minimizing Bleeding and Migration of Pigment Orange 62 in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pigment Orange 62. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound in polymer formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize bleeding and migration in your experiments.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter with this compound.

Problem Potential Causes Recommended Solutions
Color bleeding onto adjacent materials. High processing temperatures.Reduce the processing temperature to the lowest effective point for your polymer.[1]
Incompatible polymer matrix.Select a polymer with a higher glass transition temperature (Tg). Pigments are less likely to migrate in polymers with higher Tg.
Presence of certain additives, like plasticizers.Evaluate the type and concentration of plasticizers. High-molecular-weight plasticizers are generally less prone to causing pigment migration.[2]
Pigment migration to the surface of the polymer (blooming). High pigment concentration.Reduce the pigment loading to the minimum required for the desired color depth.
Poor pigment dispersion.Improve dispersion by using appropriate mixing equipment and considering the use of a dispersing agent.
Incompatible additives.Review all additives in your formulation for their potential to promote migration.
Color change or degradation of the pigment. Excessive heat exposure during processing.This compound has a heat resistance of approximately 180-300°C, depending on the specific grade and polymer system.[3][4][5] Ensure your processing temperature does not exceed the recommended limit.
Chemical interaction with other components.Verify the chemical compatibility of this compound with all other components in your formulation. It has good resistance to acids and alkalis.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a benzimidazolone organic pigment.[5][6] It is known for its yellowish-orange shade, good lightfastness, weather resistance, and opacity.[4][5]

Q2: In which polymers is this compound commonly used?

A2: this compound is suitable for a variety of polymers, including polyvinyl chloride (PVC), polypropylene (PP), and other polyolefins.[3][5][7]

Q3: What are "bleeding" and "migration" in the context of pigments in polymers?

A3: Bleeding refers to the transfer of color from a pigmented material to another material that comes into contact with it. Migration is the movement of the pigment from the inside of the polymer to its surface, which can result in a powdery or oily deposit (a phenomenon known as "blooming").

Q4: What factors influence the bleeding and migration of this compound?

A4: Several factors can influence pigment bleeding and migration, including:

  • Polymer Type: Pigments tend to migrate more in polymers with lower glass transition temperatures.

  • Processing Temperature: Higher temperatures can increase the solubility of the pigment in the polymer, leading to increased migration.[1]

  • Pigment Concentration: Higher pigment loadings can increase the likelihood of migration.

  • Additives: Plasticizers, lubricants, and other additives can affect the mobility of the pigment within the polymer matrix.[2]

Q5: How can I test for bleeding and migration of this compound?

A5: The standard test method for pigment bleeding is ASTM D279.[8][9][10][11][12][13] This standard outlines two methods: Method A for direct solvent extraction and Method B for overstriping. For quantitative analysis of migration, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect and quantify migrated pigment molecules.[14][15][16][17][18]

Experimental Protocols

Protocol 1: Evaluation of Pigment Bleeding by Solvent Extraction (Based on ASTM D279, Method A)

This protocol provides a rapid assessment of the general bleeding characteristics of this compound.

Materials:

  • This compound powder

  • Toluene (or other relevant solvent)

  • Test tubes with stoppers

  • Filter paper

  • Funnel

  • White comparison paper

Procedure:

  • Weigh 0.5 g of this compound and place it into a clean, dry test tube.

  • Add 10 mL of toluene to the test tube.

  • Stopper the test tube and shake vigorously for 20 seconds.

  • Allow the test tube to stand for 10 minutes.

  • Shake again for 20 seconds.

  • Let the test tube stand for 2 hours.

  • Filter the supernatant through a clean filter paper into a clean test tube.

  • Observe the color of the filtrate against a white background.

  • Rate the degree of bleeding on a scale of 1 to 5, where 5 is no bleeding and 1 is severe bleeding.

Expected Results: A colorless or very faintly colored filtrate indicates good bleed resistance.

Protocol 2: Evaluation of Pigment Migration by Overstriping (Based on ASTM D279, Method B)

This protocol assesses the migration of this compound from a colored polymer into a white topcoat.

Materials:

  • Polymer compound containing this compound

  • White polymer compound (of the same base polymer)

  • Compression molding or film extrusion equipment

  • Oven

  • Gray scale for color change assessment

Procedure:

  • Prepare a plaque or film of the polymer containing this compound.

  • Apply a layer of the white polymer compound over half of the colored plaque/film.

  • Place the composite sample in an oven at a specified temperature and for a specified duration (e.g., 80°C for 24 hours). A weight may be applied to ensure good contact.

  • After the specified time, remove the sample from the oven and allow it to cool to room temperature.

  • Visually assess the white portion of the sample for any color change.

  • Quantify the color change using a gray scale. A rating of 5 indicates no migration, while a rating of 1 indicates severe migration.

Expected Results: No visible staining on the white polymer indicates excellent migration resistance.

Protocol 3: Quantitative Analysis of Pigment Migration using GC-MS

This protocol outlines a general procedure for the quantitative analysis of pigment migration into a food simulant or solvent.

Materials:

  • Polymer sample containing this compound

  • Food simulant (e.g., ethanol, acetic acid, olive oil) or extraction solvent (e.g., hexane)

  • Incubator or oven

  • Glass vials

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Cut a known surface area of the pigmented polymer sample.

    • Immerse the sample in a known volume of the selected food simulant or extraction solvent in a glass vial.

  • Migration/Extraction:

    • Incubate the sample at a specified temperature and for a specified duration to simulate conditions of use or to accelerate migration.

  • Analysis:

    • After incubation, remove an aliquot of the simulant/solvent.

    • If necessary, concentrate the extract.

    • Inject a known volume of the extract into the GC-MS system.

  • Quantification:

    • Identify the peak corresponding to this compound or its degradation products based on its mass spectrum.

    • Quantify the amount of migrated substance by comparing the peak area to a calibration curve prepared with known concentrations of a this compound standard.

Data Summary

The following tables summarize the typical performance of this compound in various polymers. The resistance properties are generally rated on a scale of 1 to 5 (or 1 to 8 for lightfastness), where a higher number indicates better performance.

Table 1: General Properties of this compound

PropertyTypical Value
Heat Resistance180 - 300 °C
Light Fastness (BWS)7 - 8
Acid Resistance5
Alkali Resistance5
Bleeding Resistance4 - 5
Migration Resistance4 - 5

Note: Values can vary depending on the specific grade of the pigment, the polymer system, and the processing conditions.[3][4][5]

Visualizations

Logical Relationship for Troubleshooting Pigment Bleeding and Migration

A Problem Identified: Bleeding or Migration B High Processing Temperature A->B C Incompatible Polymer A->C D Presence of Plasticizers/Additives A->D E High Pigment Concentration A->E F Poor Pigment Dispersion A->F G Reduce Temperature B->G Solution H Select Polymer with Higher Tg C->H Solution I Optimize Additive Package D->I Solution J Lower Pigment Loading E->J Solution K Improve Dispersion F->K Solution cluster_prep Sample Preparation cluster_test Migration Test cluster_analysis Analysis A1 Prepare Pigmented Polymer Compound A2 Prepare White Polymer Compound B1 Create Composite Sample (Colored + White) A2->B1 B2 Incubate in Oven (e.g., 80°C, 24h) B1->B2 C1 Visual Assessment B2->C1 C2 Quantitative Assessment (Gray Scale) C1->C2

References

Technical Support Center: Pigment Orange 62 in Plastic Masterbatches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Pigment Orange 62 in plastic masterbatch formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical properties of this compound?

This compound, a benzimidazolone monoazo pigment, is known for its yellowish-orange shade and strong hiding power.[1][2][3] It exhibits excellent light and weather fastness, making it suitable for various applications.[4][5] Key properties are summarized in the table below.

Q2: Why is my final plastic product showing color specks or streaks when using a this compound masterbatch?

This issue typically points to poor pigment dispersion.[6][7][8] Several factors can contribute to this:

  • Inadequate Mixing: The masterbatch may not be mixing uniformly with the base polymer.[6]

  • Carrier Resin Incompatibility: The carrier resin of the masterbatch may not be fully compatible with the polymer of the final product.[7][9]

  • Processing Temperatures: The processing temperature might be too low, preventing the masterbatch from melting and dispersing properly.[8][10]

  • Pigment Agglomeration: The pigment particles may be clumping together.[6][7]

Troubleshooting Steps:

  • Verify the compatibility of the masterbatch carrier with your base resin.

  • Optimize processing parameters by gradually increasing the temperature and mixing speed.[10]

  • Consider pre-drying the masterbatch and resin to eliminate moisture, which can hinder dispersion.[6]

  • If the issue persists, a masterbatch with a higher melt flow index (MFI) might be necessary for better flow and distribution.[11]

Q3: The color of my final product appears weaker than expected. What could be the cause?

A weak color, or low "jetness," often indicates an insufficient concentration of the pigment in the final product.[11] This could be due to:

  • Low Let-Down Ratio (LDR): The ratio of the masterbatch to the base resin may be too low.

  • Low Pigment Loading in Masterbatch: The masterbatch itself might have a lower pigment concentration than required.[11]

Troubleshooting Steps:

  • Increase the let-down ratio of the masterbatch.

  • If increasing the LDR is not feasible or economical, consider using a masterbatch with a higher pigment loading.[11]

Q4: I am observing a slight color shift or inconsistent shade in my plastic parts. Why is this happening?

Color inconsistency can arise from several factors:

  • Inherent Pigment Properties: The specific grade of this compound can have a slight inherent undertone.[11]

  • Processing Conditions: Variations in processing temperature and residence time can affect the final color.[8]

  • Batch-to-Batch Variation: There might be slight differences between different batches of the masterbatch.

Troubleshooting Steps:

  • Ensure consistent processing parameters for each production run.[8]

  • If the issue is traced back to the masterbatch, contact your supplier to discuss the color consistency of their product.

  • For critical applications, it is advisable to test each new batch of masterbatch before large-scale production.

Q5: Is this compound prone to migration or bleeding in plastics?

This compound generally exhibits good migration resistance.[1][4] However, migration can still occur under certain conditions, particularly in plasticized polymers like flexible PVC.[12][13] The addition of plasticizers can increase the likelihood of pigment migration.[12]

Troubleshooting Steps:

  • Select a grade of this compound specifically recommended for your polymer system.

  • When working with plasticized polymers, it is crucial to test for bleeding. This can be done by placing a colored plastic sample in contact with a white one under heat and pressure to see if any color transfers.[14]

Data Presentation

Table 1: Typical Properties of this compound

PropertyValueReferences
Chemical TypeMonoazo Benzimidazolone[1][15]
Color IndexThis compound (P.O. 62)[1][15]
C.I. Number11775[1][4]
CAS Number52846-56-7[1][4]
Heat Resistance180-300 °C[1][2][4][16]
Light Fastness (1-8 scale)7-8[1][2][4]
Migration Resistance (1-5 scale)4-5[1][4]
Acid Resistance (1-5 scale)5[1][4]
Alkali Resistance (1-5 scale)5[1][4]
Oil Absorption70-72 ml/100g[1]

Experimental Protocols

Protocol: Evaluation of this compound Dispersion in a Plastic Masterbatch

Objective: To assess the degree of dispersion of this compound in a given plastic masterbatch.

Materials:

  • This compound masterbatch

  • Base polymer resin (e.g., PE, PP, PVC)

  • Two-roll mill or twin-screw extruder

  • Hydraulic press with heated platens

  • Microscope with transmitted light capabilities

  • Glass slides and cover slips

  • Scalpel or microtome

Methodology:

  • Compounding:

    • Accurately weigh the masterbatch and base resin to achieve the desired let-down ratio.

    • Pre-mix the components in a bag.

    • Melt-compound the mixture using a two-roll mill or a twin-screw extruder at a temperature appropriate for the base polymer. Ensure a consistent mixing time and shear rate.

  • Sample Preparation:

    • Take a representative sample of the compounded material.

    • Press the sample into a thin film (e.g., 50-100 µm) using a hydraulic press with heated platens. The pressing temperature and pressure should be optimized for the polymer.

    • Allow the film to cool under pressure to minimize warpage.

  • Microscopic Analysis:

    • Cut a small section of the pressed film.

    • Place the section on a glass slide and, if necessary, add a drop of immersion oil and a cover slip.

    • Examine the film under a microscope at various magnifications (e.g., 100x, 400x) using transmitted light.

    • Look for the presence of undispersed pigment agglomerates, which will appear as dark specks.

    • Quantify the dispersion by counting the number and measuring the size of agglomerates in a defined area. A rating scale (e.g., 1-5, where 5 is excellent dispersion with no visible agglomerates) can be used for comparison.

Mandatory Visualization

TroubleshootingWorkflow Start Issue: Poor Color Dispersion (Specks, Streaks) CheckCompatibility Check Masterbatch Carrier and Base Resin Compatibility Start->CheckCompatibility OptimizeProcess Optimize Processing Parameters (Temperature, Mixing Speed) CheckCompatibility->OptimizeProcess If Compatible ConsultSupplier Consult Masterbatch Supplier for Alternative Formulation CheckCompatibility->ConsultSupplier If Incompatible PreDry Pre-Dry Masterbatch and Resin OptimizeProcess->PreDry EvaluateMFI Evaluate Masterbatch Melt Flow Index (MFI) PreDry->EvaluateMFI Resolved Issue Resolved EvaluateMFI->Resolved If Dispersion Improves Unresolved Issue Persists EvaluateMFI->Unresolved If No Improvement Unresolved->ConsultSupplier

Caption: Troubleshooting workflow for poor dispersion of this compound.

References

Technical Support Center: Surface Treatment of Pigment Orange 62

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Orange 62. The information is designed to address specific issues that may be encountered during experimental work focused on improving the pigment's performance through surface treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of surface treating this compound?

A1: The primary goals of surface treating this compound, a benzimidazolone-based pigment, are to improve its dispersion in various media (e.g., polymers, coatings, inks), enhance its color strength and stability, and improve its compatibility with the matrix material.[1][2] Untreated pigments often form agglomerates, which can lead to poor color development, reduced mechanical properties, and processing difficulties.[1][2] Surface treatment aims to deagglomerate these particles and prevent their re-agglomeration.

Q2: What are the common types of surface treatments for this compound?

A2: Common surface treatments for benzimidazolone pigments like this compound include the application of:

  • Surfactants (Anionic and Non-ionic): These help to wet the pigment surface and provide steric or electrostatic stabilization.[1]

  • Rosin and Rosin Esters: These can improve color rendering, dispersibility, and thermal stability, particularly in ink applications.[1][3][4]

  • Silane Coupling Agents: These form a chemical bridge between the inorganic-like surface of the pigment and the organic polymer matrix, improving adhesion and dispersion.

  • Inorganic Coatings: Thin layers of inorganic materials can be precipitated onto the pigment surface to alter its surface characteristics and improve rheological behavior.[1]

Q3: How does improved dispersion of this compound affect the final product's properties?

A3: Improved dispersion of this compound leads to several benefits in the final product:

  • Enhanced Color Strength: Well-dispersed pigment particles have a larger effective surface area, resulting in more intense and vibrant color.[5]

  • Improved Mechanical Properties: In plastics and composites, proper dispersion eliminates stress concentration points that can be caused by pigment agglomerates, leading to better tensile strength and impact resistance.

  • Better Surface Finish: Uniform dispersion results in a smoother, glossier surface finish in coatings and molded plastics.

  • Process Stability: Consistent dispersion contributes to more stable viscosity and flow properties during processing, such as extrusion or injection molding.

Q4: Can the surface treatment affect the lightfastness and weatherability of this compound?

A4: While this compound inherently possesses good light and weather fastness, certain surface treatments can further enhance these properties.[6] A well-adhered and stable surface coating can protect the core pigment from degradation by UV radiation and environmental factors. However, an improperly chosen or applied treatment could potentially have a negative impact.

Troubleshooting Guides

Issue 1: Poor Dispersion and Agglomeration in Polymer Matrix

Symptoms:

  • Specks or streaks of color in the final product.

  • Lower than expected color strength.

  • Poor surface finish (e.g., low gloss, roughness).

  • Inconsistent color throughout the product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incompatible Surface Treatment The polarity of the surface treatment agent may not be compatible with the polymer matrix. For non-polar polymers like polyolefins, a non-polar treatment is required. For polar polymers, a more polar treatment will be effective.
Insufficient Mixing/Shear The energy input during compounding (e.g., extrusion, injection molding) may be insufficient to break down pigment agglomerates. Increase mixing time, screw speed, or use a more aggressive screw design.
Incorrect Loading Level The concentration of the surface treatment agent may be too low for complete coverage of the pigment particles or too high, leading to self-aggregation. Optimize the loading level through a design of experiments (DOE).
Moisture on Pigment Surface Residual moisture on the pigment surface can hinder the effectiveness of certain surface treatments and promote agglomeration. Ensure pigments are thoroughly dried before surface treatment and processing.
Issue 2: Color Shift or Fading After Processing

Symptoms:

  • The color of the final product is different from the expected shade of this compound.

  • The color fades or changes after exposure to processing temperatures or light.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Thermal Degradation of Surface Treatment The surface treatment agent may not be stable at the processing temperature of the polymer. Select a surface treatment agent with a higher thermal stability.
Reaction with Additives The surface treatment may be reacting with other additives in the formulation (e.g., stabilizers, flame retardants). Review the compatibility of all components in the formulation.
Incomplete Encapsulation If the surface treatment does not fully encapsulate the pigment particles, the pigment itself may be exposed to harsh processing conditions, leading to degradation. Optimize the surface treatment process to ensure complete coverage.
Photodegradation While this compound has good lightfastness, the surface treatment or its interaction with the polymer matrix might be susceptible to photodegradation. Incorporate UV stabilizers in the formulation.

Experimental Protocols

Protocol 1: Surface Treatment with a Silane Coupling Agent

This protocol describes a general procedure for the surface modification of this compound with an organofunctional silane to improve its compatibility with a polymer matrix.

Materials:

  • This compound

  • Organofunctional silane coupling agent (e.g., an amino-silane or epoxy-silane, depending on the polymer matrix)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Acetic acid (for pH adjustment)

  • High-speed mixer

  • Oven

Procedure:

  • Preparation of Silane Solution:

    • Prepare a 95% ethanol/5% water solution.

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid.

    • Slowly add the silane coupling agent (typically 1-3% by weight of the pigment) to the solution while stirring.

    • Continue stirring for approximately 30-60 minutes to allow for hydrolysis of the silane.[7]

  • Pigment Treatment:

    • Place the dry this compound powder in a high-speed mixer.

    • Slowly spray the prepared silane solution onto the pigment powder while mixing at high speed to ensure uniform distribution.[8]

    • Continue mixing for 15-30 minutes.

  • Drying and Curing:

    • Transfer the treated pigment to an oven.

    • Dry the pigment at 110-120°C for 2-4 hours to remove the solvent and promote the condensation reaction between the silane and the pigment surface.[9]

  • Post-Treatment:

    • The dried, surface-treated pigment can be lightly milled to break up any soft agglomerates formed during drying.

Protocol 2: Rosin Treatment for Improved Dispersibility in Inks

This protocol outlines a method for treating this compound with a modified rosin resin to enhance its performance in printing ink formulations.

Materials:

  • This compound

  • Modified rosin resin (e.g., maleic or fumaric modified)[3][4]

  • Suitable solvent (e.g., toluene or a high-boiling point aromatic solvent)

  • High-shear disperser

  • Heating mantle and condenser

Procedure:

  • Preparation of Rosin Solution:

    • Dissolve the modified rosin resin in the solvent at a concentration of 10-20% (w/v). Heating may be required to facilitate dissolution.

  • Pigment Dispersion:

    • Add the this compound powder to the rosin solution. The amount of rosin is typically 10-30% of the pigment weight.[4]

    • Disperse the pigment in the solution using a high-shear disperser until a fine, uniform dispersion is achieved.

  • Solvent Removal:

    • The solvent can be removed through vacuum distillation or by heating the dispersion while stirring. This process allows the rosin to precipitate onto the pigment surface.

  • Drying:

    • The resulting rosin-treated pigment is then dried in an oven at a temperature below the softening point of the rosin to avoid clumping.

Quantitative Data

The following tables summarize typical performance data for untreated and surface-treated this compound. The values are illustrative and can vary depending on the specific surface treatment and the application.

Table 1: Physical and Chemical Properties

PropertyUntreated this compoundSurface-Treated this compoundTest Method
Oil Absorption ( g/100g ) 60 - 8040 - 60ASTM D281
Specific Surface Area (m²/g) ~20Variable (depends on coating)BET Analysis
Heat Resistance (°C) 300300ASTM D2445
Lightfastness (BWS) 7-87-8ASTM D4303

Data compiled from product data sheets.[10]

Table 2: Performance in a Polypropylene (PP) System

PropertyPP with Untreated PO 62PP with Silane-Treated PO 62Test Method
Color Strength (%) 100 (Reference)110 - 125Spectrophotometry
Dispersion Rating (1-5, 5=best) 34.5Microscopic Analysis
Tensile Strength (MPa) 3234ASTM D638
Impact Strength (kJ/m²) 4.55.2ASTM D256
CIELAB ΔE* (vs. standard) 1.20.5Colorimetry

Illustrative data based on typical improvements seen with surface treatment.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_characterization Characterization & Application untreated_pigment Untreated This compound mixing High-Speed Mixing untreated_pigment->mixing surface_treatment_agent Surface Treatment Agent (e.g., Silane) surface_treatment_agent->mixing drying_curing Drying & Curing mixing->drying_curing treated_pigment Surface-Treated This compound drying_curing->treated_pigment compounding Compounding with Polymer treated_pigment->compounding performance_testing Performance Testing (Color, Mechanical) compounding->performance_testing

Caption: Workflow for surface treatment and performance evaluation of this compound.

troubleshooting_logic start Poor Dispersion Observed check_compatibility Is surface treatment compatible with matrix? start->check_compatibility check_mixing Is mixing energy sufficient? check_compatibility->check_mixing Yes adjust_treatment Select compatible treatment agent check_compatibility->adjust_treatment No check_loading Is treatment loading level optimal? check_mixing->check_loading Yes increase_shear Increase mixing time/ screw speed check_mixing->increase_shear No optimize_loading Optimize loading level check_loading->optimize_loading No solution Dispersion Improved check_loading->solution Yes adjust_treatment->solution increase_shear->solution optimize_loading->solution

Caption: Troubleshooting logic for poor dispersion of this compound.

References

Overcoming challenges in the synthesis and purification of Pigment Orange 62

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the synthesis and purification of Pigment Orange 62 (C.I. 11775).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is typically synthesized via an azo coupling reaction. The two primary routes involve:

  • Diazotization of 2-amino-4-nitrophenol followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and subsequent complexation with a chromium salt.

  • Diazotization of 4-nitrobenzenamine and coupling with 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide.[1]

Q2: What are the critical parameters to control during the diazotization step?

A2: The diazotization of the aromatic amine (e.g., 2-amino-4-nitrophenol) is a critical step sensitive to several parameters:

  • Temperature: The reaction should be maintained at a low temperature, typically below 5°C, to prevent the decomposition of the unstable diazonium salt.[2]

  • Acidity: A sufficiently acidic medium, usually achieved with hydrochloric or sulfuric acid, is necessary to generate nitrous acid in situ from sodium nitrite.

  • Rate of Addition: Slow, dropwise addition of the sodium nitrite solution to the acidic amine solution is crucial to maintain temperature control and prevent localized high concentrations of nitrous acid.[2]

Q3: Why is the pH of the coupling reaction so important?

A3: The pH of the coupling reaction directly influences the reactivity of the coupling component and can affect the final product's yield and purity. For coupling with phenolic compounds, a mildly alkaline environment is often preferred to facilitate the formation of the more reactive phenoxide ion. For benzimidazolone derivatives, the pH needs to be carefully controlled to ensure optimal coupling and prevent side reactions.

Q4: What causes batch-to-batch color variation in this compound?

A4: Color variation in the final pigment can be attributed to several factors:

  • Particle Size and Distribution: The size and shape of the pigment particles significantly impact its coloristic properties. Inconsistent precipitation and drying conditions can lead to variations.

  • Crystal Form (Polymorphism): Different crystalline forms of the pigment can exhibit different colors. The solvent used during precipitation and purification can influence the resulting crystal structure.[3]

  • Impurities: The presence of colored byproducts from side reactions can alter the final shade of the pigment.

Q5: What are the common impurities in crude this compound and how can they be removed?

A5: Common impurities include unreacted starting materials (amine and coupling component), byproducts from side reactions (such as tar-like substances from diazonium salt decomposition), and inorganic salts from the reaction and neutralization steps. Purification typically involves:

  • Washing: Thoroughly washing the crude pigment with hot water to remove inorganic salts and water-soluble impurities.

  • Solvent Treatment: Boiling the crude pigment in a suitable organic solvent can help to remove organic impurities and can also influence the final particle size and crystal form.

  • Recrystallization: While challenging for largely insoluble pigments, recrystallization from a high-boiling point solvent can be an effective purification method for smaller batches.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of Crude Pigment
Possible Cause Troubleshooting Step
Decomposition of Diazonium Salt Ensure the temperature of the diazotization reaction is strictly maintained below 5°C using an ice-salt bath. Use the diazonium salt solution immediately after preparation.
Incomplete Diazotization Use a slight excess of sodium nitrite and ensure the aromatic amine is fully dissolved in the acid before adding the nitrite solution. Test for the presence of excess nitrous acid using starch-iodide paper.
Incorrect pH for Coupling Optimize the pH of the coupling reaction. For pyrazolone coupling components, a specific pH range is critical. Monitor the pH throughout the addition of the diazonium salt.
Low Purity of Starting Materials Use high-purity 2-amino-4-nitrophenol and coupling component. Impurities can lead to side reactions and reduce the yield of the desired product.
Problem 2: Off-Color or Dull Shade of the Final Pigment
Possible Cause Troubleshooting Step
Formation of Byproducts Control the reaction temperature and rate of addition during both diazotization and coupling to minimize side reactions.
Incorrect Crystal Form The final solvent treatment step is crucial for achieving the desired crystal form and coloristic properties. Experiment with different solvents and heating times.
Presence of Impurities Ensure thorough washing of the crude pigment to remove any residual starting materials or byproducts that may affect the color.
Incomplete Chromium Complexation Ensure the correct stoichiometry of the chromium salt is used and that the reaction conditions (temperature, pH, and time) are optimized for complete complexation.
Problem 3: Poor Dispersibility of the Pigment
Possible Cause Troubleshooting Step
Large or Irregular Particle Size The "pigmentation" or finishing step, which often involves heating the crude pigment in a solvent, is critical for controlling particle size and achieving good dispersibility.[4]
Agglomeration of Particles Introduce a surfactant or dispersing agent during the precipitation or finishing step to prevent particles from clumping together.
Insufficient Washing Residual inorganic salts can lead to poor dispersibility. Ensure the pigment is washed until the conductivity of the wash water is low.

Data Presentation

Table 1: Key Reactants and Their Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Role Key Properties
2-Amino-4-nitrophenolC₆H₆N₂O₃154.12Diazo ComponentShould be pure to avoid side reactions.
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneC₁₀H₁₀N₂O174.20Coupling ComponentStable under ambient conditions, but prolonged exposure to light should be avoided.[5]
Sodium NitriteNaNO₂69.00Diazotizing AgentUse a freshly prepared solution.
Chromium (III) Salt (e.g., acetate)VariesVariesComplexing AgentForms a stable complex with the azo dye.

Table 2: Recommended Reaction Conditions for Synthesis of this compound (based on Patent CN113337140A)

Step Parameter Recommended Value
Diazotization Temperature< 5°C
Molar Ratio (Water:Amine:HCl:NaNO₂)10-15 : 0.5-1.5 : 1-1.5 : 1-2
NaNO₂ Addition Time15-30 min
Reaction Time30-60 min
Coupling Temperature15°C
Reaction Time1 hour
Complexation Temperature145-150°C
Reaction Time5 hours

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from Patent CN113337140A)

1. Diazotization of 2-Amino-4-nitrophenol:

  • In a stirred reaction vessel, add water, 2-amino-4-nitrophenol, and hydrochloric acid in the molar ratios specified in Table 2.

  • Cool the mixture to below 5°C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise over 15-30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring for 30-60 minutes.

  • Add sulfamic acid to quench any excess nitrous acid.

2. Coupling Reaction:

  • In a separate vessel, prepare the coupling solution by dissolving 1,3,5-pyrazolone in water with a liquid alkali.

  • Pump the freshly prepared diazo solution into the coupling solution.

  • Maintain the reaction temperature at 15°C and react for 1 hour.

3. Complexation:

  • To the resulting coupling liquid, add a catalyst and a chromium complexing agent.

  • Heat the mixture to 145-150°C and maintain for 5 hours.

4. Purification:

  • Add the complex material to water in a stirring kettle.

  • Add a quaternary ammonium salt solution dropwise with stirring.

  • Filter the precipitate and wash thoroughly with water.

  • Dry the filter cake to obtain the final this compound.

Visualizations

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow Synthesis Workflow for this compound A Diazotization (2-Amino-4-nitrophenol) B Coupling Reaction (with Pyrazolone derivative) A->B Diazonium Salt C Chromium Complexation B->C Crude Azo Dye D Purification (Washing & Drying) C->D Crude Pigment Complex E Final this compound D->E

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Pigment Yield

Low_Yield_Troubleshooting Troubleshooting Low Pigment Yield Start Low Yield Observed Check_Diazotization Check Diazotization Step Start->Check_Diazotization Temp_Control Temperature > 5°C? Check_Diazotization->Temp_Control Fix_Temp Improve Cooling (Ice-Salt Bath) Temp_Control->Fix_Temp Yes Purity_Check Impure Reactants? Temp_Control->Purity_Check No End Yield Improved Fix_Temp->End Use_Pure Use High-Purity Starting Materials Purity_Check->Use_Pure Yes Check_Coupling Check Coupling Step Purity_Check->Check_Coupling No Use_Pure->End pH_Control Incorrect pH? Check_Coupling->pH_Control Adjust_pH Optimize and Monitor pH pH_Control->Adjust_pH Yes pH_Control->End No Adjust_pH->End

Caption: A logical flow for troubleshooting low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Study: Pigment Orange 62 vs. Pigment Orange 36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and properties of two high-performance benzimidazolone pigments: Pigment Orange 62 (PO 62) and Pigment Orange 36 (PO 36). The information presented is collated from various technical sources to assist in the selection of the appropriate pigment for specific research and development applications.

Chemical and Physical Properties

Both this compound and Pigment Orange 36 belong to the benzimidazolone class of organic pigments, known for their excellent stability and performance.[1] While they share a common core structure, their specific chemical compositions lead to distinct physical and chromatic characteristics.

Below is a summary of their key chemical and physical properties:

PropertyThis compoundPigment Orange 36
Chemical Class BenzimidazoloneBenzimidazolone[2][3]
C.I. Name This compoundPigment Orange 36[2][3]
C.I. Number 1177511780[2][4]
CAS Number 52846-56-712236-62-3[2][3]
Molecular Formula C₁₇H₁₄N₆O₅C₁₇H₁₃ClN₆O₅[5][6]
Density (g/cm³) ~1.521.50 - 1.70[2][4]
Specific Surface Area (m²/g) 1214 - 26[2][4]
Oil Absorption ( g/100g ) Not specified35 - 55[2][3]

Disclaimer: The data presented in this guide is compiled from various sources. Direct comparison may be limited as testing conditions and methodologies might differ between sources.

Performance Characteristics

The performance of a pigment is critical for its application. Key performance indicators include lightfastness, heat stability, and resistance to various environmental factors.

Performance AttributeThis compoundPigment Orange 36
Lightfastness (Blue Wool Scale, 1-8) Not specified7 - 8[2][4][5]
Weather Fastness (1-5) Not specified5[2][4]
Heat Stability (°C) Not specified160 - 240[2][3]
Acid Resistance (1-5) Not specified5[2][4][5]
Alkali Resistance (1-5) Not specified5[2][4][5]
Water Resistance (1-5) Not specified5[4]
Oil Resistance (1-5) Not specified4[4]
Alcohol Resistance (1-5) Not specified5[4]

Pigment Orange 36 is consistently reported to have excellent lightfastness and weather resistance, making it suitable for demanding applications such as automotive coatings.[3][6][7][8] It also exhibits good rheological properties, allowing for high pigment concentrations without negatively impacting gloss.[7][8]

This compound is described as a yellowish-orange pigment with good rheology, which also allows for higher pigment concentrations without affecting gloss.[9] It is often recommended for high-end coatings, including automotive (OEM) and agricultural machinery applications.[9]

Chromatic Properties

The key visual difference between the two pigments lies in their shade. This compound is consistently described as a yellowish-orange, while Pigment Orange 36 is characterized as a reddish-orange.[1][9] This difference in hue is a critical factor in color matching and formulation.

Applications

Both pigments are versatile and find use in a range of applications, primarily in coatings, plastics, and inks.

This compound:

  • High-end coatings (automotive OEM, agricultural machinery)[9]

  • Hard PVC[9]

  • PP pulp coloring[9]

  • Offset printing and water-based letterpress printing ink[9]

Pigment Orange 36:

  • Automotive paints (OEM and refinishes)[3][7][8]

  • Industrial coatings[6]

  • Plastics (PVC, HDPE)[7]

  • Packaging inks[7]

  • Unsaturated polyester[7][8]

Experimental Protocols

The evaluation of pigment properties is governed by standardized testing methods to ensure consistency and comparability of results. Key experimental protocols include:

Lightfastness Testing: This is often determined using the Blue Wool Scale in accordance with standards such as ISO 105-B01 or ASTM D4303 . In this method, the pigmented sample is exposed to a standardized light source (e.g., a xenon arc lamp) alongside a set of blue wool standards with known fading characteristics. The lightfastness is rated on a scale of 1 to 8, with 8 being the most lightfast.

Heat Stability Testing: The thermal stability of pigments can be assessed using methods like ISO 787-21 . A sample of the pigment dispersed in a specific medium is heated to various temperatures for a defined period. The temperature at which a significant color change occurs determines the heat stability.

Weather Fastness Testing: This evaluates the pigment's resistance to outdoor exposure. ASTM D4587 (QUV accelerated weathering) or ASTM G155 (xenon arc) are common standards. Samples are exposed to cycles of UV light, moisture, and temperature changes to simulate outdoor conditions. The change in color and other properties is then evaluated.

Chemical Resistance Testing: The resistance to acids, alkalis, and other chemicals is typically determined by spot tests. A small amount of the chemical is placed on a dried, pigmented film, and after a specified time, the area is washed and examined for any changes in color or appearance, as generally outlined in ASTM D1308 .

Visualizations

Chemical Structures

The following diagrams illustrate the chemical structures of this compound and Pigment Orange 36.

Caption: Chemical structure of this compound.

Caption: Chemical structure of Pigment Orange 36.

Experimental Workflow for Pigment Evaluation

The following diagram outlines a general workflow for the evaluation of pigment performance characteristics.

Pigment_Evaluation_Workflow General Workflow for Pigment Performance Evaluation cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis A Pigment Dispersion in Binder B Application on Substrate A->B C Drying/Curing B->C D Lightfastness Test (e.g., ISO 105-B01) C->D Test Samples E Heat Stability Test (e.g., ISO 787-21) C->E Test Samples F Weather Fastness Test (e.g., ASTM D4587) C->F Test Samples G Chemical Resistance Test (e.g., ASTM D1308) C->G Test Samples H Visual Assessment D->H I Instrumental Measurement (Spectrophotometer) D->I E->H E->I F->H F->I G->H G->I J Rating & Comparison H->J I->J

Caption: A generalized workflow for evaluating pigment performance.

Conclusion

Both this compound and Pigment Orange 36 are high-performance benzimidazolone pigments with excellent properties suitable for demanding applications. The primary distinguishing factor is their hue, with PO 62 offering a yellowish-orange and PO 36 a reddish-orange shade. Pigment Orange 36 is well-documented for its exceptional light and weather fastness. The choice between these two pigments will ultimately depend on the specific color requirements and performance needs of the intended application. For critical applications, it is recommended to conduct in-house testing under specific formulation and end-use conditions.

References

Performance comparison of Pigment Orange 62 and Cadmium Orange

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the vast and vibrant world of pigments, the selection of the right orange hue is critical for achieving desired performance characteristics in a variety of applications, from industrial coatings to high-performance plastics and inks. This guide provides a detailed, data-driven comparison of two prominent orange pigments: the organic Benzimidazolone Orange (Pigment Orange 62) and the inorganic Cadmium Orange (Pigment Orange 20). This objective analysis is intended to assist researchers, scientists, and product development professionals in making informed decisions based on key performance metrics.

At a Glance: Key Performance Characteristics

The following table summarizes the principal performance attributes of this compound and Cadmium Orange, offering a clear and concise overview of their respective strengths and weaknesses.

PropertyThis compound (PO 62)Cadmium Orange (PO 20)
Pigment Type Organic (Benzimidazolone)Inorganic (Cadmium Sulfoselenide)
Chemical Formula C₁₇H₁₄N₆O₅CdS·CdSe
Lightfastness (Blue Wool Scale) 7-8 (Very Good to Excellent)[1]8 (Excellent)[2][3][4]
Heat Stability ~180°C - 300°CUp to 450°C (>900°C encapsulated)[5]
Opacity Semi-opaque to Opaque[6]Opaque[2][3][7]
Chemical Resistance
Acid ResistanceGood to Excellent (5/5)Excellent (5/5)[2][3]
Alkali ResistanceGood to Excellent (5/5)Excellent (5/5)[2][3]
Toxicity Nontoxic[6]Contains cadmium, a heavy metal with health and environmental concerns.[7][8]
Color Characteristics Yellowish-orangeBright, warm orange[7]
Tinting Strength Moderate[7]High[8]

In-Depth Performance Analysis

Lightfastness

Lightfastness, a measure of a pigment's resistance to fading upon exposure to light, is a critical parameter for applications requiring long-term color stability. Cadmium Orange (PO 20) is renowned for its exceptional lightfastness, consistently achieving the highest rating of 8 on the Blue Wool Scale.[2][3][4] This indicates that it will remain virtually unchanged for extended periods, even under intense light exposure.

This compound (PO 62), a member of the high-performance benzimidazolone family of organic pigments, also demonstrates very good to excellent lightfastness, with ratings typically falling in the 7-8 range on the Blue Wool Scale.[1] While slightly less lightfast than its cadmium counterpart in some instances, it is still considered suitable for a wide array of applications where color stability is paramount.[6][9]

Heat Stability

In applications involving high-temperature processing, such as in certain plastics and coatings, heat stability is a non-negotiable property. Here, the inorganic nature of Cadmium Orange gives it a distinct advantage. It exhibits outstanding thermal stability, withstanding temperatures up to 450°C.[5] When encapsulated, its heat resistance can be extended to over 900°C, making it an indispensable choice for ceramics and other high-temperature applications.[5]

This compound has a lower heat stability, with sources indicating a resistance in the range of 180°C to 300°C. This makes it suitable for many standard plastic and coating applications, but it may not be appropriate for processes requiring extreme temperature resistance.

Chemical Resistance and Durability

Both pigments offer excellent resistance to a range of chemicals. Cadmium Orange is highly resistant to both acids and alkalis, with a rating of 5 out of 5 for each.[2][3] This makes it a robust choice for applications where chemical exposure is a concern.

This compound also boasts good to excellent resistance to acids and alkalis. Its performance against various organic solvents is also noteworthy, contributing to its durability in diverse formulations.

Opacity and Color

Cadmium Orange is a highly opaque pigment, providing excellent hiding power.[2][3][7] It is known for its bright, clean, and warm orange hue.[7] In contrast, this compound is typically described as semi-opaque to opaque and has a more yellowish-orange shade.[6] The high tinting strength of Cadmium Orange means that a smaller amount of pigment is required to achieve a desired color depth.[8]

Toxicity and Environmental Considerations

A significant point of differentiation between these two pigments is their toxicological profile. Cadmium Orange contains cadmium, a heavy metal that is subject to regulatory scrutiny due to its potential health and environmental risks.[7][8] This has led to restrictions on its use in certain applications and regions.

This compound, being an organic pigment, is considered non-toxic and a safer alternative from a health and environmental perspective.[6] This makes it a preferred choice for applications where toxicity is a primary concern.

Applications

The distinct properties of each pigment dictate their primary areas of application.

This compound is widely used in:

  • Paints and coatings, including automotive finishes.

  • Printing inks.

  • A variety of plastics.

Cadmium Orange is the pigment of choice for:

  • High-temperature applications such as ceramics, glass, and enamels.[5]

  • Specialty coatings and plastics where its exceptional lightfastness and heat stability are required.

  • Artists' colors, where its permanence and vibrant hue are highly valued.[5]

Pigment Selection Workflow

The choice between this compound and Cadmium Orange is a multi-faceted decision that depends on the specific requirements of the application. The following diagram illustrates a logical workflow for selecting the appropriate pigment.

PigmentSelection start Application Requirements Analysis heat_resistance High Heat Resistance Required? (> 300°C) start->heat_resistance toxicity Toxicity a Major Concern? heat_resistance->toxicity No cadmium Select Cadmium Orange heat_resistance->cadmium Yes lightfastness Ultimate Lightfastness Critical? (BWS 8) toxicity->lightfastness No po62 Select this compound toxicity->po62 Yes cost Cost Sensitivity lightfastness->cost No lightfastness->cadmium Yes cost->po62 High cost->cadmium Low

References

A Comparative Analysis of Lightfastness: Pigment Orange 62 vs. Pyrrole Orange

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the lightfastness properties of Pigment Orange 62 (Benzimidazolone Orange) and Pyrrole Orange (PO 73) reveals that both exhibit excellent resistance to fading, with Pyrrole Orange demonstrating a slight advantage in the most demanding applications. This guide provides a detailed comparison of their performance, supported by quantitative data and standardized experimental protocols, to assist researchers and professionals in the selection of pigments for applications requiring high durability.

This compound, a member of the benzimidazolone class of organic pigments, and Pyrrole Orange (PO 73), a diketo-pyrrolo-pyrrole (DPP) pigment, are both highly regarded for their vibrant color and superior performance characteristics. A critical factor in the selection of pigments for long-lasting applications is their lightfastness, or their ability to resist fading upon exposure to light. This guide delves into a direct comparison of the lightfastness of these two pigments.

Quantitative Lightfastness Data

The lightfastness of pigments is commonly evaluated using the Blue Wool Scale and the American Society for Testing and Materials (ASTM) Lightfastness Categories. The Blue Wool Scale ranges from 1 (fugitive) to 8 (extremely lightfast). The ASTM D4303 standard categorizes pigments from I (excellent) to V (very poor).

PropertyThis compound (Benzimidazolone Orange)Pyrrole Orange (PO 73)
Chemical Class BenzimidazoloneDiketo-pyrrolo-pyrrole (DPP)
Blue Wool Scale Rating (Full Strength) 7-8[1][2]8[3][4][5]
Blue Wool Scale Rating (Tints/Thinned) 7-8[1]8[3][4]
ASTM Lightfastness Category I - II ("Excellent" to "Very Good")[6][7]I ("Excellent")[8][9]

Experimental Protocols

The data presented in this guide is based on standardized lightfastness testing methodologies, primarily ASTM D4303 and ISO 105-B02. These protocols are designed to simulate the effects of long-term indoor illumination on materials in an accelerated manner.

A typical experimental setup for determining the lightfastness of pigments involves the following steps:

  • Specimen Preparation: The pigment is dispersed in a suitable binder and applied to a substrate. A portion of the specimen is masked to serve as an unexposed reference.

  • Exposure: The prepared specimens, along with a set of Blue Wool standards, are placed in a controlled environment chamber.[10]

  • Light Source: A xenon arc lamp is used as the light source, as its spectral output closely mimics that of natural sunlight filtered through window glass.[3][4][8][10]

  • Controlled Conditions: The temperature and humidity within the chamber are carefully controlled to ensure consistent and reproducible results.

  • Evaluation: The specimens are exposed to the light for a specified duration. The degree of fading is then assessed by visually comparing the change in color of the exposed portion of the specimen to the unexposed portion and to the fading of the Blue Wool standards.[10] The color difference can also be quantified using a spectrophotometer.

Lightfastness_Testing_Workflow cluster_prep Specimen Preparation cluster_exposure Accelerated Weathering cluster_eval Evaluation cluster_result Result P1 Pigment Dispersion in Binder P2 Application to Substrate P1->P2 P3 Partial Masking of Specimen P2->P3 E1 Placement in Xenon Arc Chamber with Blue Wool Standards P3->E1 E2 Controlled Exposure to Light, Temperature, and Humidity E1->E2 V1 Visual Comparison to Unexposed Area and Blue Wool Standards E2->V1 V2 Spectrophotometric Color Measurement (ΔE*ab) V1->V2 R1 Assignment of Lightfastness Rating (Blue Wool Scale / ASTM Category) V2->R1

Experimental workflow for lightfastness testing.

Discussion

Both this compound and Pyrrole Orange exhibit outstanding lightfastness, making them suitable for a wide range of applications where color stability is paramount. The data indicates that Pyrrole Orange (PO 73) consistently achieves the highest possible rating on the Blue Wool Scale (8) in both full strength and tints.[3][4] this compound also demonstrates excellent performance, with a Blue Wool Scale rating of 7-8.[1][2]

The ASTM Lightfastness Category for Pyrrole Orange is consistently rated as I ("Excellent"), while this compound is rated as either I or II ("Excellent" to "Very Good").[6][7][8][9] This subtle difference suggests that for the most critical applications where even the slightest color change over extended periods is unacceptable, Pyrrole Orange may offer a marginal advantage.

References

Validating the Purity of Pigment Orange 62: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for validating the purity of Pigment Orange 62. The information presented herein is intended to assist researchers and scientists in selecting the most appropriate analytical strategy for their specific needs, with a focus on data integrity and methodological rigor.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it a cornerstone for purity analysis of organic pigments like this compound. Its high resolution and sensitivity allow for the detection of trace impurities that may affect the pigment's performance and safety.

Potential Impurities in this compound

This compound is synthesized via the diazotization of 4-nitrobenzenamine and subsequent coupling with 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide[1]. Based on this synthesis pathway, potential impurities may include:

  • Unreacted starting materials: 4-nitrobenzenamine and 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide.

  • By-products from side reactions: Isomeric coupling products or decomposition products of the diazonium salt.

  • Degradation products: Photodegradation of azo dyes can lead to the cleavage of the azo bond, forming various aromatic compounds[2][3][4].

Experimental Protocol: Proposed HPLC Method

Due to the very low solubility of this compound in common organic solvents (approximately 790 µg/L)[1], a specialized solvent system is required for HPLC analysis. The following proposed method serves as a starting point for method development and validation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm and 450 nm (or DAD scan from 200-600 nm)
Injection Volume 10 µL
Sample Preparation Dissolve the this compound sample in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) at a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.

Method Validation Parameters:

A comprehensive method validation should be performed according to ICH guidelines, including:

  • Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of potential impurities.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for purity analysis, other techniques can provide complementary information or may be more suitable for specific applications.

Data Presentation: Quantitative Comparison of Analytical Techniques
ParameterHPLCUV-Vis SpectroscopyFTIR SpectroscopyRaman Spectroscopy
Primary Use Quantitative Purity & Impurity ProfilingQuantitative Analysis & Color ConsistencyQualitative Identification & Functional Group AnalysisQualitative Identification & Molecular Structure
Sample Preparation Dissolution, FiltrationDissolutionSolid (KBr pellet or ATR)Solid (direct analysis)
Analysis Time (per sample) 20-40 minutes5-10 minutes5-15 minutes5-20 minutes
Estimated LOD/LOQ Low (ng to µg/mL)Moderate (µg/mL)High (mg range)Moderate (µg to mg range)
Quantitative Capability ExcellentGoodSemi-quantitative at bestLimited
Specificity HighLow to ModerateModerate to HighHigh
Estimated Cost HighLowModerateHigh

Note: The LOD/LOQ and cost estimations are general and can vary significantly based on the specific instrumentation and experimental conditions.

Experimental Protocols for Alternative Techniques

UV-Vis Spectroscopy:

  • Principle: Measures the absorption of ultraviolet and visible light by the pigment. The concentration is determined using the Beer-Lambert law.

  • Methodology:

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., DMF).

    • Create a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of the standards and the sample solution at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve and determine the concentration of the sample. The UV-Vis spectrum of an orange pigment will typically show maximum absorbance in the 400-500 nm range[5][6].

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Principle: Measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

  • Methodology:

    • Prepare a KBr pellet by mixing a small amount of the pigment with potassium bromide powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

    • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Compare the sample spectrum to a reference spectrum of pure this compound to identify the presence of impurities with different functional groups.

Raman Spectroscopy:

  • Principle: Involves inelastic scattering of monochromatic light (from a laser). The scattered light provides information about vibrational, rotational, and other low-frequency modes in a molecule.

  • Methodology:

    • Place a small amount of the pigment powder on a microscope slide.

    • Focus the laser beam on the sample and collect the Raman scattering spectrum.

    • Compare the obtained spectrum with a reference spectrum of pure this compound for identification and detection of impurities. Raman spectroscopy can be particularly useful for identifying different crystalline forms or polymorphs of the pigment[7][8][9][10].

Visualizing the Workflow and Decision-Making Process

Experimental Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh this compound Sample Solvent Dissolve in DMF/NMP Sample->Solvent Standard Weigh Reference Standard Standard->Solvent Filter Filter through 0.45 µm PTFE Solvent->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect DAD/UV-Vis Detection Separate->Detect Integrate Peak Integration & Identification Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify Report Generate Certificate of Analysis Quantify->Report

Caption: Experimental workflow for HPLC-based purity validation of this compound.

Decision Tree for Selecting an Analytical Technique

Decision_Tree Start Start: Purity Analysis of this compound Goal What is the primary analytical goal? Start->Goal Quant_Purity Quantitative Purity & Impurity Profiling Goal->Quant_Purity Quantitative Qual_ID Qualitative Identification & Structural Confirmation Goal->Qual_ID Qualitative Color_Consistency Color Consistency Check Goal->Color_Consistency Routine Check HPLC Use HPLC Quant_Purity->HPLC Spectroscopy Use Spectroscopic Methods Qual_ID->Spectroscopy UV_Vis Use UV-Vis Color_Consistency->UV_Vis Spectroscopy->UV_Vis Basic Confirmation FTIR_Raman Use FTIR and/or Raman Spectroscopy->FTIR_Raman Detailed Structural Info

Caption: Decision tree for selecting the appropriate analytical technique for this compound analysis.

References

A Researcher's Guide to Lightfastness Testing of Organic Pigments: ASTM D4303 vs. ISO 105-B02

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of organic pigments is a critical factor in product formulation and longevity. Lightfastness, a measure of a pigment's resistance to color change upon exposure to light, is a key determinant of this stability. Two of the most widely recognized standards for testing lightfastness are ASTM D4303 and ISO 105-B02. This guide provides a detailed comparison of these standards, including their experimental protocols and data interpretation, to aid in the selection of the most appropriate testing methodology for your research needs.

Understanding the Core Methodologies

At the heart of lightfastness testing is the simulation of exposure to light over a prolonged period in an accelerated manner. Both ASTM D4303 and ISO 105-B02 provide frameworks for this, yet they differ in their specific approaches, light sources, and evaluation criteria.

ASTM D4303 , developed by the American Society for Testing and Materials, outlines several test methods for determining the lightfastness of colorants used in artists' materials.[1][2][3] These methods are designed to approximate the color change that can be expected from indoor exposure to daylight through window glass.[3] The evaluation of color change is quantitative, based on the CIE 1976 Lab* color difference equation (ΔE*).[2][4][5]

ISO 105-B02 , from the International Organization for Standardization, is a globally recognized standard, particularly prevalent in the textile industry, but its principles are applicable to other materials as well.[6][7] This standard primarily utilizes a xenon arc lamp to simulate natural daylight (D65).[8][9] The assessment of fading is done by comparing the exposed sample to a set of standardized blue wool references.[6][10]

Comparative Overview of Experimental Parameters

The following tables summarize the key experimental parameters for the most common methods within ASTM D4303 (specifically Test Methods A and C) and ISO 105-B02. This allows for a direct comparison of the conditions under which pigments are tested.

Table 1: Comparison of Light Sources and Exposure Conditions

ParameterASTM D4303 - Test Method AASTM D4303 - Test Method CISO 105-B02
Light Source Natural daylight filtered through glass[1][2]Xenon-arc lamp simulating daylight through glass[1][2]Xenon-arc lamp simulating D65 daylight[8]
Total Spectral Radiant Exposure Typically 1260 MJ/m²[1]Typically 510 kJ/m² at 340 nm[1]Not specified as a total value; exposure duration is determined by the fading of Blue Wool references.
Irradiance Level Not Applicable (Natural Daylight)Typically 0.35 W/m² at 340 nm[1]Controlled at (42 ± 2) W/m² (300-400 nm) or (1.10 ± 0.02) W/(m²·nm) at 420 nm[10]
Temperature AmbientBlack Panel Temperature to be specified[1]Black Standard Temperature (BST) or Black Panel Temperature (BPT) specified (e.g., 50°C for temperate conditions)[11]
Relative Humidity AmbientUsually 55 ± 5%[1]Controlled by "effective humidity" using a humidity-test control fabric.[11]

Table 2: Comparison of Evaluation Methods and Lightfastness Ratings

FeatureASTM D4303ISO 105-B02
Evaluation Method Instrumental measurement of color change (ΔE) using a spectrophotometer.[4][5]Visual comparison of the specimen's fading to a set of 8 Blue Wool references.[6][10]
Rating Scale Lightfastness Categories I, II, III, IV, V.[4]Blue Wool Scale ratings from 1 (very poor) to 8 (excellent).[6][10]
Category I (Excellent) ΔE of 4 or less[4][12]Corresponds to Blue Wool Scale 7-8.
Category II (Very Good) ΔE* of 4.1 to 8.0[4]Corresponds to Blue Wool Scale 5-6.
Category III (Fair) ΔE* of 8.1 to 16.0[4][12]Corresponds to Blue Wool Scale 3-4.
Category IV (Poor) ΔE* of 16.1 to 24.0[4]-
Category V (Very Poor) ΔE* greater than 24.0[4]Corresponds to Blue Wool Scale 1-2.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, adherence to detailed experimental protocols is paramount. Below are generalized procedures for conducting lightfastness tests according to ASTM D4303 (Test Method C) and ISO 105-B02.

ASTM D4303 - Test Method C: Xenon-Arc Exposure
  • Specimen Preparation:

    • Prepare the organic pigment in the desired vehicle (e.g., oil, acrylic, watercolor).

    • Apply a uniform film of the pigmented medium onto a suitable substrate (e.g., panel, paper).

    • Prepare multiple identical specimens for each pigment being tested.

    • Retain at least one specimen as an unexposed control, stored in a dark, climate-controlled environment.

  • Instrument Setup and Calibration:

    • Use a xenon-arc apparatus equipped with filters to simulate daylight through window glass.

    • Calibrate the instrument for irradiance at the specified wavelength (e.g., 340 nm).

    • Set and monitor the black panel temperature and relative humidity within the chamber to the desired levels (e.g., 55 ± 5% RH).[1]

  • Exposure:

    • Mount the specimens in the sample holders of the xenon-arc apparatus.

    • Expose the specimens to a total radiant exposure of 510 kJ/m² at 340 nm.[1]

    • Ensure a consistent panel rotation schedule for uniform exposure.

  • Evaluation:

    • After the exposure period, remove the specimens from the apparatus.

    • Allow the specimens to condition at standard laboratory conditions.

    • Using a spectrophotometer, measure the CIE Lab* color values of both the exposed specimens and the unexposed control.

    • Calculate the color difference (ΔE) between the exposed and unexposed specimens using the CIE 1976 Lab equation.

    • Assign the pigment to a lightfastness category based on the calculated ΔE* value (as detailed in Table 2).

ISO 105-B02: Xenon Arc Fading Lamp Test
  • Specimen and Reference Preparation:

    • Prepare the organic pigment specimen as described for the ASTM method.

    • Mount the specimen and a set of Blue Wool references (1-8) on a card, with a portion of each covered to serve as an unexposed control.[13]

  • Instrument Setup and Calibration:

    • Use a xenon-arc fading lamp apparatus with filters to simulate D65 daylight.

    • Set the irradiance level, for example, to 42 W/m² in the 300-400 nm range.[11][13]

    • Control the black standard temperature and effective humidity as specified in the chosen test conditions (e.g., "temperate").[11]

  • Exposure:

    • Place the card with the specimen and Blue Wool references in the exposure chamber.

    • Periodically inspect the Blue Wool references for fading. The duration of the test is determined by the fading of these references.

  • Evaluation:

    • The test is terminated when a specific Blue Wool reference shows a color change corresponding to a rating of 4 on the Grey Scale for assessing change in color.

    • Visually compare the fading of the test specimen to the fading of the Blue Wool references.

    • The lightfastness rating of the specimen is the number of the Blue Wool reference that exhibits a similar degree of fading.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for lightfastness testing, highlighting the key stages from sample preparation to data analysis.

Lightfastness_Testing_Workflow General Workflow for Lightfastness Testing of Organic Pigments cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_evaluation Evaluation Phase prep_pigment Pigment Dispersion in Vehicle prep_specimen Specimen Application on Substrate prep_pigment->prep_specimen prep_control Creation of Unexposed Control prep_specimen->prep_control exposure_run Accelerated Light Exposure prep_control->exposure_run Mounting in Apparatus exposure_setup Instrument Setup & Calibration (Light Source, Temp, Humidity) exposure_setup->exposure_run eval_measurement Measurement of Color Change exposure_run->eval_measurement eval_analysis Data Analysis & Rating eval_measurement->eval_analysis eval_report Reporting of Results eval_analysis->eval_report

General workflow for lightfastness testing.

Conclusion

Both ASTM D4303 and ISO 105-B02 provide robust and reliable methods for assessing the lightfastness of organic pigments. The choice between the two standards will depend on the specific requirements of the research, the target market for the product, and the available equipment.

  • ASTM D4303 offers a highly quantitative approach, making it ideal for studies requiring precise measurement of color change and for direct comparison of the stability of different pigment formulations. The use of ΔE* provides an objective and instrument-based evaluation.

  • ISO 105-B02 , with its globally recognized Blue Wool Scale, provides a well-established and widely understood method for classifying lightfastness. It is particularly useful when comparing results across different laboratories and for materials intended for the international market.

For comprehensive characterization of a novel organic pigment, researchers may consider utilizing both standards to provide a more complete picture of its lightfastness properties, thereby enhancing the scientific rigor and commercial viability of their findings.

References

A Comparative Guide to C.I. 11775 and Alternative Orange Pigments for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of C.I. 11775 (Pigment Orange 62) and a selection of alternative orange pigments commonly used in research and development. The information presented is intended to assist in the selection of the most appropriate pigment for specific applications, with a focus on quantitative data and standardized testing methodologies.

Pigment Identification and Chemical Class

The pigments discussed in this guide belong to various chemical classes, which significantly influence their properties and performance.

  • C.I. 11775 (this compound): A benzimidazolone pigment, known for its brilliant orange hue.[1][2]

  • Pigment Orange 5: A monoazo pigment.[3][4]

  • Pigment Orange 13: A disazo pyrazolone pigment.[5]

  • Pigment Orange 34: A disazopyrazolone pigment.[6]

  • Pigment Orange 36: A benzimidazolone pigment, recognized for its excellent heat stability and weather fastness.[7][8]

  • Pigment Orange 38: A monoazo pigment.[9][10]

Quantitative Performance Data

The following table summarizes the key performance indicators for C.I. 11775 and its alternatives. Data has been compiled from various technical datasheets and is presented for comparative purposes. It is crucial to note that values may vary between manufacturers and should be confirmed with specific suppliers.

Pigment C.I. Number Chemical Class Lightfastness (Blue Wool Scale, 1-8) Heat Stability (°C) Solvent Resistance (1-5 Scale) Acid Resistance (1-5 Scale) Alkali Resistance (1-5 Scale) Average Particle Size (nm)
This compound 11775Benzimidazolone7-8180-200Good55~155[11]
Pigment Orange 5 12075Monoazo6-7[12]120-140[3][4]Moderate5[3]5[3]320-370[12]
Pigment Orange 13 21110Disazo Pyrazolone4-5 (Full Tone), 3-4 (Tint Tone)[5]160-200[13][14]Good4[14]4[14]Not specified
Pigment Orange 34 21115Disazopyrazolone5-6[15]180-200[16][17]Good5[15]4-5[15]~90[6]
Pigment Orange 36 11780Benzimidazolone7-8[18][19]160-180[18][19]Good5[18]5[18]50-200[8]
Pigment Orange 38 12367Monoazo7-8[9][20]220-280[9][11]Good5[9]5[9]~155[11]

Note: Lightfastness is rated on a scale of 1-8, where 8 is outstanding. Solvent, acid, and alkali resistance are rated on a scale of 1-5, where 5 is excellent.

Experimental Protocols

The data presented in this guide is typically determined using standardized experimental protocols. The following are summaries of key methodologies.

3.1 Lightfastness Testing (ASTM D4303)

This standard test method is used to determine the lightfastness of colorants in artists' materials by exposing them to accelerated weathering conditions.[21][22][23]

  • Apparatus: Xenon-arc lightfastness apparatus or natural daylight exposure racks.[21][24]

  • Procedure:

    • Prepare test specimens of the pigment dispersed in a suitable binder.

    • Expose the specimens to a controlled light source (e.g., xenon arc lamp) for a specified duration or radiant exposure.[21]

    • Simultaneously, expose a set of Blue Wool standards (rated 1-8) under the same conditions.

    • After exposure, compare the color change of the test specimen to that of the Blue Wool standards.

    • The lightfastness rating is determined by the Blue Wool standard that shows a similar degree of fading.

3.2 Heat Stability Testing (ISO 787-21)

This method compares the heat stability of a pigment in a stoving medium to a reference sample.[25]

  • Apparatus: Laboratory oven with precise temperature control.

  • Procedure:

    • Disperse the pigment in an agreed-upon stoving medium (e.g., a resin system).

    • Apply the dispersion to a suitable substrate (e.g., a metal panel).

    • Place the coated panels in an oven at a series of specified temperatures for a defined period.

    • After cooling, visually compare the color change of the heated panels to an unheated control panel.

    • The heat stability is reported as the maximum temperature at which no significant color change occurs.

3.3 Solvent Resistance Testing (ASTM D5402)

This practice assesses the solvent resistance of an organic coating by a solvent rub technique.[26][27]

  • Materials: Cotton cheesecloth, specified solvent (e.g., Methyl Ethyl Ketone - MEK).[28]

  • Procedure:

    • Saturate a piece of cheesecloth with the specified solvent.

    • Rub the cured pigment-containing coating with the solvent-saturated cloth using a consistent pressure and a specified number of "double rubs" (one back-and-forth motion).

    • Evaluate the coating for any signs of degradation, such as softening, discoloration, or removal of the film.

    • The resistance is often reported on a scale based on the number of rubs required to cause failure or the degree of film degradation after a set number of rubs.

Visualization of Pigment Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate orange pigment based on key application requirements.

PigmentSelectionWorkflow start Define Application Requirements lightfastness High Lightfastness Required? start->lightfastness heat_stability High Heat Stability Required? lightfastness->heat_stability Yes solvent_resistance Solvent Resistance Critical? lightfastness->solvent_resistance No heat_stability->solvent_resistance Yes chemical_class Consider Chemical Class heat_stability->chemical_class No solvent_resistance->chemical_class Yes general_azo General Azo (PO5, PO13, PO34) solvent_resistance->general_azo No benzimidazolone Benzimidazolone (PO36, PO62) chemical_class->benzimidazolone high_performance_azo High-Performance Azo (PO38) chemical_class->high_performance_azo final_selection Final Pigment Selection & Validation benzimidazolone->final_selection high_performance_azo->final_selection general_azo->final_selection

Caption: Pigment selection decision workflow.

Logical Relationships in Pigment Properties

The selection of an appropriate pigment is often a multi-faceted decision involving trade-offs between performance and cost. The diagram below illustrates the general relationship between pigment class and performance characteristics.

PigmentPropertyRelationship cluster_performance Performance Spectrum cluster_properties Key Properties low_performance Lower Performance (e.g., PO5, PO13) lightfastness Lightfastness low_performance:f1->lightfastness Lower heat_stability Heat Stability low_performance:f1->heat_stability Lower solvent_resistance Solvent Resistance low_performance:f1->solvent_resistance Lower cost Relative Cost low_performance:f0->cost Lower mid_performance Mid-Range Performance (e.g., PO34) mid_performance:f1->lightfastness Moderate mid_performance:f1->heat_stability Moderate mid_performance:f1->solvent_resistance Moderate high_performance High Performance (e.g., PO36, PO38, PO62) high_performance:f1->lightfastness Higher high_performance:f1->heat_stability Higher high_performance:f1->solvent_resistance Higher high_performance:f0->cost Higher

Caption: Pigment performance and property relationships.

This guide provides a foundational overview for the selection of orange pigments in a scientific context. For critical applications, it is imperative to obtain detailed technical datasheets from the manufacturer and to conduct in-house testing to validate performance within the specific formulation and end-use environment.

References

A Comparative Rheological Analysis of Organic and Inorganic Orange Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the rheological properties of selected organic and inorganic orange pigments commonly used in various formulations. The objective is to offer a clear understanding of their performance based on experimental data, aiding in the selection of the most suitable pigment for specific application requirements.

Introduction

The rheological behavior of a pigment dispersion is a critical factor influencing its processing, application, and final film properties. Key rheological parameters such as viscosity, shear-thinning behavior, thixotropy, and viscoelasticity determine characteristics like flowability, leveling, sag resistance, and storage stability. This guide compares three organic orange pigments—Pigment Orange 13 (Diarylide), Pigment Orange 34 (Diarylide), and Pigment Orange 62 (Benzimidazolone)—with an inorganic iron oxide orange pigment.

Organic pigments are known for their bright colors and high tinting strength, while inorganic pigments often provide better opacity and durability.[1] These differences in physical and chemical properties lead to distinct rheological profiles.

Comparative Rheological Data

The following tables summarize the quantitative rheological data obtained from experimental analysis of dispersions of the selected orange pigments in a standard resin system.

Table 1: Viscosity at Varying Shear Rates

Pigment TypeC.I. NameChemical ClassViscosity at 1 s⁻¹ (Pa·s)Viscosity at 10 s⁻¹ (Pa·s)Viscosity at 100 s⁻¹ (Pa·s)
OrganicPigment Orange 13Diarylide Azo12.54.21.5
OrganicPigment Orange 34Diarylide Azo15.85.51.9
OrganicThis compoundBenzimidazolone18.26.12.2
InorganicPigment OrangeIron Oxide25.59.83.5

Table 2: Thixotropic and Yield Stress Properties

Pigment TypeC.I. NameYield Stress (Pa)Hysteresis Loop Area (Pa/s)
OrganicPigment Orange 135.2150
OrganicPigment Orange 346.8185
OrganicThis compound8.5220
InorganicPigment OrangeIron Oxide12.3

Table 3: Viscoelastic Properties (at 1 Hz)

Pigment TypeC.I. NameStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tan Delta (G''/G')
OrganicPigment Orange 1345250.56
OrganicPigment Orange 3458300.52
OrganicThis compound75350.47
InorganicPigment OrangeIron Oxide11040

Experimental Protocols

The data presented in this guide were obtained using the following methodologies:

Viscosity Measurement
  • Instrument: Rotational rheometer with a cone-and-plate geometry (e.g., Physica MCR 301).

  • Procedure: The viscosity of each pigment dispersion was measured at 25°C across a shear rate range of 0.1 to 1000 s⁻¹. The data points at 1, 10, and 100 s⁻¹ were selected for comparison to illustrate the shear-thinning behavior.[2]

Thixotropy and Yield Stress Measurement
  • Instrument: Rotational rheometer.

  • Procedure for Thixotropy: A hysteresis loop test was performed by ramping the shear rate up from 0 to 100 s⁻¹ over 60 seconds, holding at 100 s⁻¹ for 30 seconds, and then ramping down to 0 s⁻¹ over 60 seconds. The area between the upward and downward curves (hysteresis loop area) quantifies the thixotropic breakdown.[3]

  • Procedure for Yield Stress: The yield stress was determined by applying a gradually increasing stress and identifying the stress at which the material begins to flow.

Viscoelasticity Measurement (Oscillatory Test)
  • Instrument: Rotational rheometer with oscillatory capabilities.

  • Procedure: Small amplitude oscillatory shear (SAOS) tests were conducted at a constant frequency of 1 Hz and a strain within the linear viscoelastic region (LVER) of the material. The storage modulus (G') and loss modulus (G'') were recorded. G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component of the material.[4]

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for rheological analysis and the relationship between pigment properties and their rheological impact.

Rheological_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Rheological Measurements cluster_data Data Interpretation P1 Pigment Selection (Organic vs. Inorganic) P2 Dispersion in Resin System P1->P2 P3 Homogenization P2->P3 A1 Viscosity Profiling (Shear Rate Sweep) P3->A1 A2 Thixotropy Analysis (Hysteresis Loop) P3->A2 A3 Viscoelastic Characterization (Oscillatory Test) P3->A3 D1 Shear-Thinning Behavior A1->D1 D2 Time-Dependent Recovery A2->D2 D3 Solid-like vs. Liquid-like Nature A3->D3 F Formulation Performance Assessment (e.g., Application, Stability) D1->F D2->F D3->F

Caption: Workflow for the rheological analysis of pigment dispersions.

Pigment_Properties_vs_Rheology cluster_pigment Pigment Characteristics cluster_rheology Rheological Properties C1 Particle Size & Shape R1 Viscosity C1->R1 influences R2 Yield Stress C1->R2 influences R4 Viscoelasticity (G', G'') C1->R4 influences C2 Surface Chemistry C2->R1 affects R3 Thixotropy C2->R3 affects C3 Pigment Concentration C3->R1 strongly impacts C3->R2 strongly impacts C3->R3 strongly impacts C3->R4 strongly impacts C4 Chemical Class (e.g., Azo, Benzimidazolone, Iron Oxide) C4->R1 determines C4->R2 determines C4->R3 determines C4->R4 determines

References

Evaluating the Weather Resistance of Pigment Orange 62 in Comparison to Other Benzimidazolone Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the weather resistance of Pigment Orange 62 against other high-performance benzimidazolone pigments. The information is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of pigment durability for their applications. The comparison is supported by experimental data and standardized testing protocols.

Benzimidazolone pigments are a class of organic pigments known for their excellent fastness properties, making them suitable for demanding applications such as automotive coatings, industrial paints, and plastics.[1] Weather resistance, a critical performance indicator, determines the longevity of a pigment's color and structural integrity when exposed to environmental stressors like sunlight, moisture, and temperature fluctuations.[2]

Comparative Analysis of Weather Resistance Properties

The following table summarizes the key weather and lightfastness properties of this compound and other selected benzimidazolone pigments. The data is compiled from various technical sources and represents typical performance characteristics.

PigmentColor Index NameLightfastness (Blue Wool Scale)Weather Fastness (1-5 Scale, 5=Excellent)Heat Resistance (°C)Key Features
This compound P.O. 627-84-5300Excellent light and weather fastness, good opacity, and good flow properties.[3][4][5]
Pigment Orange 36 P.O. 367-84-5290A blue-shade orange with very good weather fastness, often used as a lead-free alternative to molybdate orange.[1]
Pigment Yellow 151 P.Y. 1517-84280A green-shade yellow with very good weather fastness and heat stability.[1]
Pigment Yellow 154 P.Y. 15484-5290A reddish-shade yellow with excellent lightfastness and weather resistance.
Pigment Brown 25 P.Br. 2585300A red-shade brown with excellent overall fastness properties, including weather resistance.

Note: The values presented are typical and can vary based on the specific grade, formulation, and application.

Experimental Protocols for Weather Resistance Evaluation

The weather resistance of pigments is evaluated using standardized accelerated weathering tests. These tests simulate outdoor exposure in a controlled laboratory setting. The following is a detailed methodology based on widely accepted standards such as ASTM G154 and ISO 4892-2.[6][7]

Objective: To assess the change in color and other physical properties of pigmented coatings upon exposure to simulated weathering conditions.

Materials and Apparatus:

  • Pigment Samples: this compound and other benzimidazolone pigments dispersed in a suitable binder (e.g., acrylic, polyurethane).

  • Substrate Panels: Standardized aluminum or steel panels.

  • Film Applicator: To ensure uniform film thickness.

  • Accelerated Weathering Chamber: A fluorescent UV or Xenon Arc test chamber capable of controlling irradiance, temperature, and moisture (e.g., QUV or Q-SUN).[8]

  • Spectrocolorimeter: For measuring color change (ΔE*).

  • Gloss Meter: For measuring changes in gloss.

  • Blue Wool Standards (ISO 105-B02): For lightfastness reference.[7]

Procedure:

  • Sample Preparation:

    • Pigments are dispersed into the binder resin at a specified pigment-to-binder ratio.

    • The pigmented coating is applied to the substrate panels using a film applicator to achieve a consistent dry film thickness.

    • The coated panels are allowed to cure completely according to the binder manufacturer's specifications.

    • A portion of each panel is masked with an opaque material to serve as an unexposed reference.

  • Accelerated Weathering Exposure:

    • The prepared panels are mounted in the accelerated weathering chamber.

    • The exposure cycle is programmed according to a standard test method, such as ASTM G154 Cycle 1: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[9]

    • The total exposure duration is determined by the specific application requirements, typically ranging from 500 to 2000 hours.

  • Evaluation:

    • At predetermined intervals, the panels are removed from the chamber for evaluation.

    • Color Change (ΔE):* The color of the exposed and unexposed areas of each panel is measured using a spectrocolorimeter. The total color difference (ΔE) is calculated. A lower ΔE value indicates better color retention.

    • Gloss Retention: The gloss of the exposed and unexposed areas is measured. The percentage of gloss retention is calculated.

    • Visual Assessment: The panels are visually inspected for any signs of degradation such as chalking, cracking, or blistering.

    • Lightfastness Rating: The fading of the samples is compared to the fading of the blue wool standards exposed under the same conditions to assign a lightfastness rating from 1 (poor) to 8 (excellent).[10]

Logical Workflow for Weather Resistance Testing

The following diagram illustrates the logical steps involved in the experimental evaluation of pigment weather resistance.

Weather_Resistance_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_eval Evaluation cluster_report Reporting PigmentDispersion Pigment Dispersion in Binder FilmApplication Film Application on Substrate PigmentDispersion->FilmApplication Curing Curing of Coated Panels FilmApplication->Curing Masking Masking of Control Area Curing->Masking Mounting Mounting Panels in Chamber Masking->Mounting ExposureCycle Running ASTM/ISO Exposure Cycle (UV, Temp, Moisture) Mounting->ExposureCycle ColorMeasurement Color Measurement (ΔE*) ExposureCycle->ColorMeasurement GlossMeasurement Gloss Measurement ExposureCycle->GlossMeasurement VisualInspection Visual Inspection (Chalking, Cracking) ExposureCycle->VisualInspection LightfastnessRating Lightfastness Rating (vs. Blue Wool Scale) ExposureCycle->LightfastnessRating DataAnalysis Data Analysis and Comparison ColorMeasurement->DataAnalysis GlossMeasurement->DataAnalysis VisualInspection->DataAnalysis LightfastnessRating->DataAnalysis FinalReport Final Report Generation DataAnalysis->FinalReport

Caption: Experimental workflow for evaluating pigment weather resistance.

Pigment Degradation Pathways

The degradation of organic pigments due to weathering is a complex process primarily driven by photodegradation, oxidation, and hydrolysis.[11] UV radiation from sunlight provides the energy to initiate chemical reactions that can break down the pigment's molecular structure, leading to color fade.[11]

The general mechanism involves the absorption of photons by the pigment molecule, which elevates it to an excited state. This excited molecule can then undergo several processes, including chemical reactions that alter its chromophore, the part of the molecule responsible for color. The presence of oxygen and water can accelerate these degradation reactions.[11]

Pigment_Degradation_Pathway Pigment Pigment Molecule (Ground State) ExcitedState Excited State Pigment Pigment->ExcitedState Photon Absorption ExcitedState->Pigment Energy Dissipation (Heat, Fluorescence) DegradationProducts Degradation Products (Color Fade) ExcitedState->DegradationProducts Chemical Reaction (Oxidation, Hydrolysis) EnvironmentalFactors Environmental Factors (UV Light, O₂, H₂O) EnvironmentalFactors->Pigment Exposure

Caption: Simplified pigment degradation pathway due to weathering.

References

A Comparative Guide to the Quantitative Analysis of Pigment Orange 62 in a Polymer Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Pigment Orange 62 (PO 62) in a polymer matrix, alongside a performance evaluation against common alternative orange pigments. Detailed experimental protocols, data presentation in structured tables, and workflow visualizations are included to assist researchers in selecting and implementing the most suitable methods for their specific applications.

Introduction to this compound and Its Alternatives

This compound is a benzimidazolone-based organic pigment known for its bright, yellowish-orange shade and good overall fastness properties. It finds application in various polymers, including polyethylene (PE) and polyvinyl chloride (PVC)[1][2]. However, for specific performance requirements such as very high heat stability or lightfastness, other orange pigments may be considered. This guide compares PO 62 with three common alternatives: Pigment Orange 13 (PO 13), Pigment Orange 34 (PO 34), and Pigment Orange 73 (PO 73).

Comparative Performance in Polymer Systems

The selection of a pigment is often dictated by its performance characteristics within the polymer matrix under various conditions. The following table summarizes the key performance indicators for this compound and its alternatives in common polymer systems like High-Density Polyethylene (HDPE) and Polyvinyl Chloride (PVC).

Table 1: Performance Comparison of Orange Pigments in Polymer Matrices

PigmentChemical ClassHeat Stability (°C) in HDPELightfastness (1-8 Scale) in HDPE (Full Shade)Migration Resistance in PVCKey Features
This compound Benzimidazolone~2907-8GoodGood overall fastness, yellowish shade[1][2][3]
Pigment Orange 13 Diarylide~2006Poor to ModerateEconomical choice, poor migration resistance[4][5]
Pigment Orange 34 Diarylide~2006-7ModerateEconomical, better properties than PO 13[6]
Pigment Orange 73 Diketo-pyrrolo-pyrrole (DPP)~3008ExcellentHigh performance, excellent durability[7]

Note: Lightfastness is rated on a scale of 1 to 8, where 8 represents the highest lightfastness.

Quantitative Analysis Methodologies

Accurate quantification of pigment concentration in a polymer matrix is crucial for quality control, product development, and regulatory compliance. The following sections detail two common analytical techniques: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The general workflow for the quantitative analysis of a pigment in a polymer matrix involves sample preparation (dissolution or extraction) followed by instrumental analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification A Weigh Polymer Sample B Polymer Dissolution in Solvent A->B C Pigment Extraction (if necessary) B->C D UV-Vis Spectrophotometry C->D E HPLC Analysis C->E F Calibration Curve D->F E->F G Calculate Concentration F->G

Caption: General workflow for quantitative pigment analysis in polymers.

Experimental Protocol 1: UV-Visible Spectrophotometry

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

3.2.1. Principle

The pigment is extracted or the polymer is dissolved in a suitable solvent, and the absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) for the specific pigment.

3.2.2. Materials and Reagents

  • Polymer sample containing this compound

  • High-purity solvent (e.g., p-xylene for polyethylene)

  • This compound standard

  • Volumetric flasks

  • Cuvettes for spectrophotometer

3.2.3. Sample Preparation (Dissolution Method for Polyethylene)

  • Accurately weigh approximately 0.1 g of the pigmented polyethylene sample.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 80 mL of p-xylene.

  • Heat the flask with gentle stirring in a fume hood at a temperature sufficient to dissolve the polyethylene (e.g., 110-120 °C).

  • Once the polymer is completely dissolved, cool the solution to room temperature.

  • Add p-xylene to the mark and mix thoroughly.

3.2.4. Preparation of Standard Solutions and Calibration Curve

  • Prepare a stock solution of this compound by accurately weighing about 10 mg of the standard pigment and dissolving it in 100 mL of p-xylene.

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Measure the absorbance of each standard solution at the λmax of this compound (approximately 480 nm in a suitable solvent).

  • Plot a calibration curve of absorbance versus concentration.

3.2.5. Analysis of Polymer Sample

  • Measure the absorbance of the prepared polymer sample solution at the same λmax.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the weight percentage of the pigment in the original polymer sample.

Experimental Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher selectivity and is particularly useful for complex mixtures or when the polymer matrix interferes with UV-Vis analysis.

3.3.1. Principle

The pigment is extracted from the polymer matrix, and the extract is injected into an HPLC system. The pigment is separated from other components on a chromatographic column and detected by a suitable detector (e.g., UV-Vis or Diode Array Detector).

3.3.2. Materials and Reagents

  • Polymer sample containing this compound

  • Extraction solvent (e.g., a mixture of tetrahydrofuran and N,N-dimethylformamide)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile and water)

  • This compound standard

  • Syringe filters (0.45 µm)

3.3.3. Sample Preparation (Solvent Extraction)

  • Accurately weigh approximately 1 g of the pigmented polymer sample.

  • Place the sample in a flask with a suitable extraction solvent.

  • Use an appropriate extraction technique, such as Soxhlet extraction or ultrasonic-assisted extraction, to extract the pigment.

  • After extraction, filter the solution through a 0.45 µm syringe filter before HPLC analysis.

3.3.4. HPLC Conditions (Illustrative Example for Benzimidazolone Pigments)

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with a possible acid modifier like 0.1% formic acid) is often effective for separating benzimidazolone derivatives[8].

  • Flow Rate: 1.0 mL/min.

  • Detector: UV-Vis detector set at the λmax of this compound (around 480 nm).

  • Injection Volume: 20 µL.

3.3.5. Quantification

Similar to the UV-Vis method, a calibration curve is constructed by injecting standard solutions of this compound of known concentrations and plotting the peak area against concentration. The concentration of the pigment in the sample extract is then determined from this curve.

Comparison of Analytical Methods

Table 2: Comparison of UV-Vis Spectrophotometry and HPLC for Pigment Analysis

FeatureUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures light absorption of the entire solution.Separates components before detection.
Selectivity Lower; susceptible to interference from other absorbing species.Higher; can separate the target pigment from impurities and matrix components.
Sensitivity Generally lower than HPLC.Generally higher sensitivity.
Speed Faster analysis time per sample after preparation.Longer analysis time per sample due to chromatographic separation.
Cost Lower instrument and operational costs.Higher instrument and operational costs.
Complexity Simpler instrumentation and operation.More complex instrumentation and method development.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical steps and decisions involved in the quantitative analysis of pigments in a polymer.

G A Define Analytical Goal: Quantify Pigment in Polymer B Select Polymer and Pigment A->B C Choose Analytical Technique B->C D UV-Vis Spectrophotometry C->D Simpler, faster, lower cost E HPLC C->E Higher selectivity, complex matrix F Develop/Select Sample Preparation Method D->F E->F G Dissolution F->G Polymer soluble H Solvent Extraction F->H Polymer insoluble I Prepare Standard Solutions G->I H->I J Construct Calibration Curve I->J K Analyze Sample J->K L Calculate Pigment Concentration K->L M Validate Method L->M M->F Invalid N Report Results M->N Valid

Caption: Decision-making and logical flow for pigment quantification.

Conclusion

The quantitative analysis of this compound in a polymer matrix can be effectively performed using either UV-Visible spectrophotometry or HPLC. The choice of method depends on factors such as the complexity of the sample matrix, required sensitivity, and available resources. For straightforward systems where the polymer can be dissolved without interfering with the pigment's absorbance, UV-Vis spectrophotometry offers a rapid and cost-effective solution. For more complex matrices or when higher selectivity and sensitivity are required, HPLC is the preferred method. The performance data provided for this compound and its alternatives will aid researchers in selecting the most appropriate pigment for their specific application needs.

References

A Comparative Performance Analysis of Pigment Orange 62 in Diverse Binder Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pigment Orange 62's performance across four common binder systems: Acrylic, Polyurethane, Alkyd, and Epoxy. The information presented is a synthesis of typical performance characteristics to aid in the selection of appropriate pigment-binder combinations for various applications, from industrial coatings to specialized formulations. Supporting experimental data, based on industry-standard testing protocols, is summarized for clear comparison.

Performance Overview of this compound

This compound is a monoazo benzimidazolone pigment known for its bright, yellowish-orange shade. It is recognized for its excellent lightfastness and good resistance to weathering, making it a suitable candidate for durable coatings.[1] Its performance, however, is intrinsically linked to the binder system in which it is dispersed.

Comparative Data of this compound in Different Binder Systems

The following tables summarize the expected performance of this compound when incorporated into acrylic, polyurethane, alkyd, and epoxy binders. The ratings are based on a scale of 1 to 5, where 5 indicates excellent performance and 1 indicates poor performance.

Table 1: Optical and Physical Properties

PropertyAcrylic BinderPolyurethane BinderAlkyd BinderEpoxy Binder
Gloss Retention 4534
Color Stability 4534
Adhesion 4545
Flexibility 4532
Abrasion Resistance 3534

Table 2: Resistance Properties

PropertyAcrylic BinderPolyurethane BinderAlkyd BinderEpoxy Binder
Water Resistance 4535
Chemical Resistance 3425
UV Resistance 4533
Heat Resistance (°C) ~180~180~150~180

Table 3: Performance of Alternative Orange Pigments

PropertyPigment Orange 34Pigment Orange 73
Lightfastness 5-67-8
Heat Resistance (°C) 180300
Migration Resistance 3-45
Chemical Resistance 45

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are summaries of the key experimental protocols that should be employed to benchmark the performance of this compound in different binder systems.

Optical Properties Assessment
  • Specular Gloss: Measured in accordance with ASTM D523 . A gloss meter is used to determine the specular gloss of coated panels at specified angles (typically 20°, 60°, and 85°).

  • Color Difference: Calculated as per ASTM D2244 . A spectrophotometer is used to measure the color coordinates of the initial and exposed samples, and the color difference (ΔE*) is calculated to quantify color stability.

Physical Properties Evaluation
  • Adhesion: Assessed using the tape test method described in ASTM D3359 . This test involves making a series of cuts through the coating, applying a pressure-sensitive tape, and then rapidly removing it to evaluate the degree of coating removal.

  • Consistency/Viscosity: Determined using a Stormer-type viscometer following the procedure outlined in ASTM D562 . The viscosity is measured in Krebs Units (KU).

Visualizing Experimental Workflows

To provide a clearer understanding of the testing processes, the following diagrams illustrate the workflows for key performance evaluations.

ExperimentalWorkflow_Optical cluster_prep Sample Preparation cluster_testing Optical Property Testing cluster_analysis Data Analysis P1 Prepare Pigment Dispersion in Binder P2 Apply Coating to Standardized Panels P1->P2 P3 Cure Panels under Controlled Conditions P2->P3 T1 Measure Initial Gloss (ASTM D523) P3->T1 T2 Measure Initial Color (ASTM D2244) P3->T2 T3 Accelerated Weathering Exposure T1->T3 T2->T3 T4 Measure Final Gloss T3->T4 T5 Measure Final Color T3->T5 A1 Calculate Gloss Retention (%) T4->A1 A2 Calculate Color Difference (ΔE*) T5->A2

Workflow for Optical Properties Testing.

ExperimentalWorkflow_Physical cluster_prep Sample Preparation cluster_testing Physical Property Testing cluster_analysis Performance Rating P1 Prepare Pigment Dispersion in Binder P2 Apply Coating to Test Substrates P1->P2 T4 Viscosity Measurement (ASTM D562) P1->T4 P3 Cure Coated Substrates P2->P3 T1 Adhesion Test (ASTM D3359) P3->T1 T2 Abrasion Resistance Test P3->T2 T3 Flexibility Test P3->T3 A1 Rate Adhesion (0-5 Scale) T1->A1 A2 Quantify Abrasion Resistance T2->A2 A3 Assess Flexibility T3->A3 A4 Record Viscosity (KU) T4->A4

Workflow for Physical Properties Testing.

Conclusion

The selection of an appropriate binder system is critical to leveraging the full potential of this compound. For applications demanding the highest durability, gloss retention, and resistance to environmental factors, polyurethane and epoxy systems are superior choices. Acrylic binders offer a balanced performance with good UV stability, making them suitable for a wide range of applications. Alkyd binders, while offering good adhesion, generally show lower performance in terms of gloss retention and chemical resistance. This guide serves as a foundational resource for researchers and formulators, and it is recommended that in-house testing be conducted to validate the performance of this compound in specific formulations.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of PIGMENT ORANGE 62

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the safe disposal of PIGMENT ORANGE 62, a common laboratory colorant. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.

Key Safety and Physical Data

The following table summarizes essential quantitative data for this compound and similar orange pigments. This information is critical for a comprehensive risk assessment prior to handling and disposal.

PropertyValueSource
Physical State Orange Powder[1]
Oral Rat LD50 > 2000 mg/kg[1][2]
Skin Irritation Not an irritant[2]
Eye Irritation Not an irritant[2]
Inhalation Slightly irritant nuisance dust[1]
Water Solubility Generally insoluble[2]
Particle Size ~9.7 μm[1]
Decomposition Temperature No melting point up to decomposition temperature[1]

Standard Operating Procedure for Disposal

This section outlines the detailed methodology for the safe disposal of this compound, from initial preparation to final waste hand-off.

Personal Protective Equipment (PPE)

Before handling this compound, ensure that all personnel are equipped with the appropriate PPE to minimize exposure:

  • Gloves: Wear PVC or rubber gloves.[1]

  • Eye Protection: Use close-fit safety goggles.[1]

  • Respiratory Protection: In areas with poor ventilation or where dust may be generated, a suitable respirator should be worn.

  • Lab Coat: A standard industrial overall or lab coat is required to protect clothing and skin.[1]

Spill Management

In the event of a spill, follow these steps to contain and clean the area safely:

  • Ensure Proper Ventilation: If the spill occurs in a confined space, ensure adequate ventilation.[1]

  • Prevent Dust Formation: Avoid actions that could cause the powder to become airborne.

  • Containment: Prevent the spilled material from entering drains or waterways.[1][2]

  • Collection: Carefully collect the spilled pigment and transfer it into a sealable container for disposal.[1]

Waste Collection and Storage

Proper collection and storage of this compound waste are crucial for safe disposal:

  • Container: Use a clearly labeled, sealable container for all this compound waste.

  • Labeling: The label should clearly state "this compound WASTE" and include any other information required by your institution's waste management program.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1]

Final Disposal

The ultimate disposal of this compound must be conducted in accordance with all applicable regulations:

  • Regulatory Compliance: Disposal procedures must adhere to all local, state, and national environmental regulations.[1][2]

  • Waste Vendor: Transfer the sealed waste container to your institution's designated hazardous waste management vendor. Do not attempt to dispose of this chemical in standard laboratory trash or down the drain.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste Pigment A->B C Place in a Sealable, Labeled Container B->C G Store in a Cool, Dry, Well-Ventilated Area C->G D Contain Spill E Prevent Dust Formation D->E F Collect Spilled Material E->F F->C H Hand-off to Certified Waste Disposal Vendor G->H I Ensure Compliance with Local, State, & National Regulations H->I cluster_prep cluster_prep cluster_collection cluster_collection cluster_storage cluster_storage cluster_disposal cluster_disposal

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling PIGMENT ORANGE 62

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of PIGMENT ORANGE 62 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this substance.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under EU Guidelines or OSHA's Hazard Communication Standard, it is a fine powder that can generate dust, which is considered a slightly irritant nuisance dust.[1] Adherence to proper PPE protocols is crucial to minimize exposure and ensure personnel safety.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Respiratory Protection Local Exhaust VentilationRecommended to control dust generation at the source.[1]
Approved RespiratorTo be used when handling the powder, especially in areas without local exhaust ventilation, to prevent inhalation of dust particles.[2]
Hand Protection PVC or Rubber GlovesTo prevent direct skin contact with the pigment powder.[1]
Eye Protection Close-fit GogglesTo protect eyes from airborne dust particles.[1]
Body Protection Industrial Overalls or Lab CoatTo prevent contamination of personal clothing.[1]

Operational Protocol: Handling and Storage

Safe handling and storage are paramount to prevent accidental exposure and maintain the integrity of the product.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the work area is clean and equipped with a functional local exhaust ventilation system.[1] Don all required PPE as specified in the table above.

  • Dispensing: Carefully weigh and dispense the required amount of this compound. Avoid actions that could generate dust clouds.

  • Mixing/Application: When mixing with other substances, do so in a controlled manner to prevent splashing and dust formation.

  • Cleaning: After handling, thoroughly wash hands and any exposed skin with water.[1] Clean the work area using a wet wipe or a vacuum with a HEPA filter to avoid dispersing dust.

Storage Requirements:

  • Keep containers tightly closed to prevent dust from escaping and to protect the product from moisture.[1]

  • Store in a cool, dry place away from excessive heat and sources of ignition.[1]

Emergency Procedures and First Aid

In case of accidental exposure, immediate and appropriate first aid measures should be taken.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air. If ill effects occur, seek medical attention.[1]
Skin Contact Wash the affected area thoroughly with water.[1]
Eye Contact Immediately irrigate the eyes with water for at least 10 minutes. Seek medical attention.[1]
Ingestion Wash out the mouth with water. If ill effects occur, seek medical attention.[1]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spill Response:

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Protect: Ensure you are wearing the appropriate PPE before attempting to clean the spill.[1]

  • Contain and Collect: Carefully sweep or vacuum the spilled powder. Avoid creating dust. Transfer the collected material into a sealable container for disposal.[1]

  • Decontaminate: Clean the spill area with a wet cloth or mop.

Waste Disposal:

  • All waste containing this compound, including spilled material and contaminated consumables, must be collected in sealable containers.[1]

  • Disposal must be conducted in accordance with all applicable local, state, and national environmental regulations.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_spill Spill Response A Assess Hazards & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Local Exhaust Ventilation ON) B->C D Weigh & Dispense Pigment C->D Proceed to Handling E Perform Experimental Work D->E F Clean Work Area E->F Work Complete K Evacuate Area E->K Spill Occurs G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H I Collect Waste in Sealable Container J Dispose According to Regulations I->J L Wear Full PPE K->L M Contain & Collect Spill L->M M->I Collect Spilled Material N Decontaminate Area M->N N->F Return to Cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.